molecular formula C9H5N2O6- B020203 (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid CAS No. 19739-41-4

(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Katalognummer: B020203
CAS-Nummer: 19739-41-4
Molekulargewicht: 237.15 g/mol
InChI-Schlüssel: IAYXNJKBPWCTMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a useful research compound. Its molecular formula is C9H5N2O6- and its molecular weight is 237.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(6-nitro-2-oxo-1,3-benzoxazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O6/c12-8(13)4-10-6-2-1-5(11(15)16)3-7(6)17-9(10)14/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYXNJKBPWCTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19739-41-4
Record name 6-Nitro-2-oxo-3(2H)-benzoxazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19739-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and reliable synthesis pathway for (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document is intended for an audience of trained chemists, including researchers, scientists, and professionals in the pharmaceutical industry. The synthesis is presented in a multi-step approach, commencing with the formation of the core benzoxazolone structure, followed by nitration, and culminating in N-alkylation and subsequent hydrolysis. This guide emphasizes not only the procedural steps but also the underlying chemical principles, causality behind experimental choices, and best practices for ensuring reaction success and product purity. Each protocol is designed as a self-validating system, with clear characterization data points to confirm the identity and purity of intermediates and the final product.

Introduction and Strategic Overview

(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a derivative of benzoxazolone, a heterocyclic scaffold that is a constituent of various biologically active molecules. The presence of the nitro group and the carboxylic acid moiety offers multiple points for further chemical modification, making it a versatile building block in the synthesis of more complex molecules for drug discovery programs.

The synthesis pathway detailed herein is a logical and efficient three-stage process. The core strategy is to first construct the 6-nitro-2-benzoxazolone intermediate and then introduce the acetic acid side chain via N-alkylation. This approach is favored due to the ready availability of the starting materials and the generally high-yielding nature of the individual reactions.

The overall synthesis workflow can be visualized as follows:

Synthesis_Pathway cluster_0 Stage 1: Benzoxazolone Formation cluster_1 Stage 2: Nitration cluster_2 Stage 3: Side-Chain Installation A o-Aminophenol C 2-Benzoxazolone A->C Cyclization B Urea B->C D 6-Nitro-2-benzoxazolone C->D Nitration E Ethyl (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate D->E N-Alkylation F (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid E->F Hydrolysis N-Alkylation_Mechanism Intermediate 6-Nitro-2-benzoxazolone anion Product Ethyl (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate Intermediate->Product SN2 Attack Reagent Ethyl bromoacetate Reagent->Product

An In-depth Technical Guide to the Mechanism of Action of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. While direct experimental data on this specific molecule is limited, this document synthesizes findings from structurally related benzoxazolinone and nitro-aromatic compounds to build a robust hypothesis regarding its biological activity. We postulate that its mechanism is likely multifaceted, potentially involving inhibition of key viral or bacterial proteins and the induction of cellular stress through its nitro-functional group. This whitepaper will delve into the chemical characteristics of the core benzoxazolinone scaffold, explore validated mechanisms of action for analogous compounds, and propose a detailed experimental framework for the definitive elucidation of the target molecule's activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction to the Benzoxazolinone Scaffold: A Privileged Motif in Medicinal Chemistry

The 1,3-benzoxazol-2(3H)-one, or benzoxazolinone, skeleton is a recurring motif in a multitude of biologically active compounds.[1] Its rigid, planar structure and synthetic tractability have made it an attractive starting point for the development of new therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including:

  • Antiviral Properties: Notably as inhibitors of the HIV-1 nucleocapsid protein (NC).[2]

  • Antibacterial Activity: Exhibiting efficacy against both Gram-positive and Gram-negative bacteria.[3][4]

  • Anti-inflammatory and Analgesic Effects: Some derivatives have shown potent inhibition of inflammatory pathways.[5][6][7]

  • Anticancer Potential: Demonstrating cytotoxic effects against various cancer cell lines.[8]

The biological promiscuity of the benzoxazolinone core suggests that its derivatives can be tailored to interact with a diverse range of biological targets. The specific substitutions on the aromatic ring and at the N-3 position are critical in determining the precise mechanism of action and therapeutic application.

Postulated Mechanism of Action of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Based on the available literature for structurally similar compounds, we propose a dual-pronged mechanism of action for (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, centered around the individual contributions of its core scaffold, the nitro group, and the N-acetic acid moiety.

Inhibition of the HIV-1 Nucleocapsid Protein (NC)

A significant body of research points to the ability of benzoxazolinone derivatives to inhibit the HIV-1 nucleocapsid protein (NC).[2] NC is a small, basic protein with two zinc finger domains that plays a crucial role in multiple stages of the viral life cycle, including reverse transcription and viral assembly. The hydrophobic pocket of NC is a validated target for small molecule inhibitors.

We hypothesize that the benzoxazolinone core of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid can bind to this hydrophobic pocket, disrupting the function of NC. The nitro group at the 6-position and the acetic acid group at the N-3 position would then serve to modulate the binding affinity and specificity.

Diagram 1: Hypothesized Inhibition of HIV-1 Nucleocapsid Protein

HIV_NC_Inhibition cluster_virus HIV-1 Life Cycle cluster_host Host Cell Reverse_Transcription Reverse Transcription Viral_Assembly Viral Assembly NC_Protein HIV-1 Nucleocapsid Protein (NC) NC_Protein->Reverse_Transcription Inhibits NC_Protein->Viral_Assembly Inhibits Target_Molecule (6-nitro-2-oxo-1,3-benzoxazol- 3(2H)-yl)acetic acid Target_Molecule->NC_Protein Binds to Hydrophobic Pocket

Caption: Postulated inhibition of HIV-1 NC protein by the target molecule.

Bio-reductive Activation of the Nitro Group and Induction of Cellular Stress

The presence of a nitro-aromatic group introduces a second, potentially complementary, mechanism of action. Nitro-containing compounds are known to be pro-drugs that can be activated by cellular reductases. This reduction can lead to the formation of highly reactive nitroso and hydroxylamine intermediates, which can induce a variety of cellular stresses.

This mechanism is particularly relevant in the context of antimicrobial and anticancer activity.[9][10] For instance, the antibacterial effect of some nitro-heterocyclic compounds is attributed to DNA damage following reductive activation.[11] Similarly, some nitro-benzoxadiazole derivatives act as suicide inhibitors of glutathione S-transferases, key enzymes in cellular detoxification.[12]

We propose that the 6-nitro group of our target molecule can undergo bioreduction, leading to:

  • DNA Damage: The reactive intermediates could directly interact with DNA, causing strand breaks and adducts, ultimately leading to cell death in pathogenic organisms or cancer cells.

  • Enzyme Inhibition: The electrophilic intermediates could covalently modify and inactivate essential enzymes.

Diagram 2: Proposed Bio-reductive Activation Pathway

Bioreductive_Activation Molecule (6-nitro-2-oxo-1,3-benzoxazol- 3(2H)-yl)acetic acid (R-NO2) Nitro_Radical Nitro Radical Anion (R-NO2•-) Molecule->Nitro_Radical Cellular Reductases (e.g., Nitroreductase) Nitroso Nitroso Derivative (R-NO) Nitro_Radical->Nitroso Further Reduction Hydroxylamine Hydroxylamine Derivative (R-NHOH) Nitroso->Hydroxylamine Further Reduction DNA_Damage DNA Damage Hydroxylamine->DNA_Damage Induces Enzyme_Inhibition Enzyme Inhibition Hydroxylamine->Enzyme_Inhibition Induces

Caption: Hypothesized bio-reductive activation of the nitro group.

Structure-Activity Relationship Insights from Analogous Compounds

While specific data for (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is not available, studies on related compounds provide valuable insights into the likely contribution of its different structural features.

Structural Feature Compound Class Observed Effect on Activity Reference
Benzoxazolinone Core 2-Benzoxazolinone DerivativesEssential for binding to the hydrophobic pocket of HIV-1 NC protein.[2]
Nitro Group Nitro-heterocyclic CompoundsCrucial for antimicrobial and anticancer activity through bio-reductive activation.[9][11]
N-3 Acetic Acid Moiety 2-Arylbenzoxazole Acetic Acid DerivativesThe presence of an acetic acid group at the N-3 position can enhance cytotoxic activity against cancer cell lines.[8]
Substituent Position 5- vs. 6-substituted BenzoxazolinonesThe position of substituents on the benzoxazolinone ring significantly influences inhibitory activity against HIV-1 NC.[2]

Proposed Experimental Workflow for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action for (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a systematic experimental approach is required.

Diagram 3: Experimental Workflow for MoA Validation

MoA_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Synthesis Synthesis of (6-nitro-2-oxo-1,3-benzoxazol- 3(2H)-yl)acetic acid and analogues (e.g., without nitro group) Characterization Structural Characterization (NMR, MS, X-ray Crystallography) Synthesis->Characterization NC_Binding HIV-1 NC Binding Assays (e.g., Fluorescence Polarization, SPR) Characterization->NC_Binding Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., Glutathione S-transferase) Characterization->Enzyme_Inhibition_Assay DNA_Damage_Assay DNA Damage Assays (e.g., Comet Assay, γ-H2AX staining) Characterization->DNA_Damage_Assay Antiviral_Activity Antiviral Activity Assays (e.g., HIV-1 replication assay) NC_Binding->Antiviral_Activity Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, LDH release) Enzyme_Inhibition_Assay->Cytotoxicity_Assay Antimicrobial_Activity Antimicrobial Activity Assays (MIC/MBC determination) DNA_Damage_Assay->Antimicrobial_Activity Animal_Models Animal Models of Infection or Cancer Antiviral_Activity->Animal_Models Antimicrobial_Activity->Animal_Models Cytotoxicity_Assay->Animal_Models PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Animal_Models->PK_PD

Caption: A comprehensive workflow for elucidating the mechanism of action.

Step-by-Step Methodologies

4.1.1. HIV-1 Nucleocapsid Protein Binding Assay (Fluorescence Polarization)

  • Protein Expression and Purification: Express and purify recombinant HIV-1 NC protein.

  • Fluorescent Probe Labeling: Label a short, single-stranded DNA or RNA oligonucleotide with a fluorescent tag (e.g., fluorescein).

  • Assay Setup: In a microplate, combine a fixed concentration of the fluorescently labeled oligonucleotide with varying concentrations of the NC protein.

  • Compound Addition: Add serial dilutions of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid to the wells.

  • Incubation: Incubate the plate at room temperature to allow binding to reach equilibrium.

  • Measurement: Measure fluorescence polarization using a suitable plate reader. A decrease in polarization indicates displacement of the fluorescent probe by the compound, signifying binding to the NC protein.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the probe binding.

4.1.2. DNA Damage Assessment (Comet Assay)

  • Cell Treatment: Treat relevant cells (e.g., bacterial or cancer cells) with varying concentrations of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid for a defined period.

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Lyse the cells using a high-salt and detergent solution to remove cellular proteins, leaving behind the nuclear material.

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.

Conclusion

While further direct experimental validation is necessary, the available evidence from related compound classes provides a strong foundation for proposing the mechanism of action of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. The dual-action potential, combining targeted inhibition of proteins like HIV-1 NC with the broader cellular stress induced by its nitro group, makes it a compelling candidate for further investigation as a novel therapeutic agent. The experimental workflows outlined in this guide offer a clear path toward the definitive elucidation of its biological activity and the assessment of its therapeutic potential.

References

  • National Institutes of Health.

  • MDPI.

  • PubMed.

  • ResearchGate.

  • PubMed.

  • Echemi.

  • ResearchGate.

  • PubMed.

  • CORE.

  • International Journal of Pharmaceutical Sciences Review and Research.

  • ResearchGate.

  • MDPI.

  • Santa Cruz Biotechnology.

  • ChemicalBook.

  • PubChem.

  • PubMed.

  • National Institutes of Health.

  • Chemdiv.

  • Crescent Chemical Company.

  • National Institutes of Health.

  • National Institutes of Health.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential significance of the heterocyclic compound, (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of novel benzoxazolone derivatives.

Introduction and Scientific Context

The benzoxazolone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide array of biological activities. Derivatives of this core structure have been reported to exhibit antimicrobial, anticancer, and anti-inflammatory properties, among others. The introduction of a nitro group at the 6-position of the benzoxazolone ring is anticipated to modulate the electronic properties of the molecule, potentially influencing its biological activity. Furthermore, the acetic acid moiety at the 3-position provides a handle for further chemical modifications and can impact the compound's solubility and pharmacokinetic profile.

Synthesis of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

The synthesis of the target compound can be logically approached in a two-step sequence starting from the commercially available 6-nitro-1,3-benzoxazol-2(3H)-one. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Hydrolysis A 6-nitro-1,3-benzoxazol-2(3H)-one B Ethyl (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate A->B Ethyl chloroacetate, Base (e.g., NaH or K2CO3), Solvent (e.g., DMF or Acetone) C (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid B->C Base (e.g., NaOH or LiOH), Solvent (e.g., EtOH/H2O), then Acidification (e.g., HCl)

Figure 1: Proposed synthetic workflow for (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

Part 1: Synthesis of Ethyl (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

The first step involves the N-alkylation of 6-nitro-1,3-benzoxazol-2(3H)-one with an appropriate ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. The reaction is carried out in the presence of a base to deprotonate the nitrogen of the benzoxazolone ring, thereby facilitating nucleophilic attack on the electrophilic carbon of the ethyl haloacetate.

Experimental Protocol:

  • Reagents and Materials:

    • 6-nitro-1,3-benzoxazol-2(3H)-one

    • Ethyl chloroacetate

    • Potassium carbonate (anhydrous)

    • Acetone (anhydrous)

    • Magnetic stirrer and heating mantle

    • Round-bottom flask and reflux condenser

  • Procedure: a. To a solution of 6-nitro-1,3-benzoxazol-2(3H)-one (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents). b. Stir the suspension at room temperature for 15-20 minutes. c. Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture. d. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). e. After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. f. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. g. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate as a solid.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the benzoxazolone nitrogen but is generally milder and easier to handle than alternatives like sodium hydride.

  • Solvent: Acetone is a good choice of solvent as it is polar enough to dissolve the reactants and facilitate the reaction, while also having a convenient boiling point for reflux conditions.

  • Purification: Recrystallization is an effective method for purifying the solid ester product, removing any unreacted starting materials and by-products.

Part 2: Synthesis of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

The second and final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out using a base such as sodium hydroxide or lithium hydroxide in a mixed solvent system, followed by acidification.

Experimental Protocol:

  • Reagents and Materials:

    • Ethyl (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl, concentrated)

    • Magnetic stirrer

    • Round-bottom flask

  • Procedure: a. Dissolve ethyl (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (1 equivalent) in a mixture of ethanol and water in a round-bottom flask. b. Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask. c. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC. d. After completion, remove the ethanol under reduced pressure. e. Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. f. The carboxylic acid product will precipitate out of the solution. g. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

Causality Behind Experimental Choices:

  • Hydrolysis Conditions: The use of a base like sodium hydroxide in an ethanol/water mixture is a classic and effective method for ester hydrolysis. The ethanol helps to solubilize the ester, while the water is necessary for the hydrolysis reaction itself.

  • Acidification: Acidification is crucial to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the desired carboxylic acid.

Characterization of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Analytical Technique Expected Observations
¹H NMR Aromatic protons on the benzoxazolone ring, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the carbonyl carbon of the benzoxazolone ring, the carboxylic acid carbonyl, the methylene carbon, and the aromatic carbons.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching of the benzoxazolone and carboxylic acid, N-O stretching of the nitro group, and O-H stretching of the carboxylic acid.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound (C₉H₆N₂O₆, MW: 238.15 g/mol ).
Melting Point A sharp melting point is indicative of a pure compound.

Potential Significance and Future Directions

While the specific biological activities of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid have not been extensively reported, the benzoxazolone class of compounds is known for a wide range of pharmacological effects. The presence of the nitro group and the carboxylic acid moiety in the target molecule suggests several avenues for future research:

  • Antimicrobial and Anticancer Screening: The compound could be screened for its activity against a panel of bacterial, fungal, and cancer cell lines.

  • Enzyme Inhibition Assays: Many benzoxazolone derivatives are known to be enzyme inhibitors. The synthesized compound could be tested against relevant biological targets.

  • Further Chemical Modification: The carboxylic acid group serves as a convenient point for further derivatization, allowing for the synthesis of a library of related compounds with potentially enhanced biological activities.

Conclusion

This technical guide has outlined a detailed and scientifically sound approach to the synthesis and characterization of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. While the "discovery" of this specific molecule is not well-documented, the synthetic pathway presented is based on robust and well-established chemical transformations. The information provided herein should serve as a valuable resource for researchers interested in exploring the chemical and biological properties of this and related benzoxazolone derivatives.

References

  • While a specific discovery paper for the title compound is not available, the synthesis of related benzoxazole derivatives and the chemical reactions described are well-documented in the chemical literature. For examples of N-alkylation of heterocyclic compounds and ester hydrolysis, please refer to standard organic chemistry textbooks and relevant articles in journals such as the Journal of Organic Chemistry, Tetrahedron Letters, and Synthesis. The biological activities of benzoxazole derivatives are reviewed in numerous articles in journals such as the Journal of Medicinal Chemistry and European Journal of Medicinal Chemistry.

In Vitro Activity of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Nitro-Substituted Benzoxazolone

The benzoxazolone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The compound of interest, (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, integrates three key structural features that suggest significant potential for biological activity: the benzoxazolone core, a nitro group at the 6-position, and an acetic acid moiety at the 3-position.

The presence of the nitroaromatic group is particularly noteworthy, as it is a well-established pharmacophore in numerous antimicrobial and anticancer agents.[3][4] Its biological effects are often mediated through bioreduction to reactive intermediates that can induce cellular damage.[4] Furthermore, the acetic acid side chain can enhance the compound's physicochemical properties and may contribute to its cytotoxic potential.[5] This guide provides a comprehensive overview of the postulated mechanisms of action and detailed protocols for the in vitro evaluation of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

Physicochemical Properties

A foundational understanding of the molecule's characteristics is essential for designing and interpreting in vitro studies.

PropertyValue
Chemical Formula C₉H₆N₂O₆
Molecular Weight 238.16 g/mol
CAS Number 19739-41-4
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in polar organic solvents

Postulated Mechanisms of Action

The unique structural combination of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid suggests multiple potential mechanisms for its biological activity.

Antimicrobial Mechanism: The Role of the Nitro Group

The antimicrobial activity of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group within the target pathogen.[4] This process can occur via a one- or two-electron transfer mechanism, leading to the formation of highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals.[4] These reactive species can subsequently damage cellular macromolecules, including DNA, leading to cell death. The electron-withdrawing nature of the nitro group is crucial for this bioactivation.

Anticancer Mechanism: A Multi-pronged Approach

The potential anticancer activity of this compound may arise from several mechanisms. Similar to its antimicrobial action, the bioreduction of the nitro group in the hypoxic environment of tumors can generate reactive oxygen species, inducing oxidative stress and apoptosis.

Furthermore, some nitro-benzoxadiazole derivatives have been identified as suicide inhibitors of glutathione S-transferases (GSTs), enzymes that are often overexpressed in cancer cells and contribute to drug resistance.[6] Inhibition of GSTs can sensitize cancer cells to chemotherapy and induce apoptosis.[6] Notably, the presence of an acetic acid moiety on the benzoxazole ring has been shown to potentiate the cytotoxic activity of this class of compounds, suggesting a synergistic contribution to its potential anticancer effects.[5]

In Vitro Efficacy Evaluation

To empirically determine the biological activity of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a series of well-established in vitro assays should be performed.

Antimicrobial Susceptibility Testing

The antimicrobial potential can be quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

workflow cluster_prep Preparation cluster_assay MIC Determination (Broth Microdilution) cluster_mbc MBC Determination prep_compound Prepare stock solution of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid serial_dilution Perform serial two-fold dilutions of the compound in a 96-well plate prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) add_inoculum Inoculate each well with the standardized microbial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 37°C for 18-24 hours add_inoculum->incubation read_mic Determine MIC: the lowest concentration with no visible growth incubation->read_mic plate_wells Plate aliquots from clear wells (at and above MIC) onto agar plates read_mic->plate_wells incubation_agar Incubate agar plates at 37°C for 24 hours plate_wells->incubation_agar read_mbc Determine MBC: the lowest concentration that results in ≥99.9% killing incubation_agar->read_mbc mtt_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate incubate_initial Incubate for 24 hours to allow for cell attachment seed_cells->incubate_initial treat_cells Treat cells with various concentrations of the compound incubate_initial->treat_cells prepare_dilutions Prepare serial dilutions of the test compound prepare_dilutions->treat_cells incubate_treatment Incubate for a specified period (e.g., 48-72 hours) treat_cells->incubate_treatment add_mtt Add MTT reagent to each well and incubate for 2-4 hours incubate_treatment->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance calculate_viability Calculate cell viability as a percentage of the control read_absorbance->calculate_viability determine_ic50 Determine the IC₅₀ value (concentration that inhibits 50% of cell growth) calculate_viability->determine_ic50

Caption: Workflow for cytotoxicity assessment using the MTT assay.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Data Interpretation and Future Directions

The results from these in vitro assays will provide critical insights into the biological activity of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. A low MIC/MBC value against a broad spectrum of microbes would indicate potent antimicrobial activity. Similarly, a low IC₅₀ value against cancer cell lines would suggest significant cytotoxic potential.

These initial findings will guide further structure-activity relationship (SAR) studies. Modifications to the benzoxazolone core, the position and nature of the electron-withdrawing group, and the N-substituent can be explored to optimize potency and selectivity.

Conclusion

(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a promising scaffold for the development of novel therapeutic agents. Its structural features suggest a strong potential for both antimicrobial and anticancer activities, likely mediated through the bioreduction of its nitro group and potentially enhanced by the N-acetic acid moiety. The detailed protocols provided in this guide offer a robust framework for the systematic in vitro evaluation of this compound, paving the way for its further development as a lead candidate in drug discovery programs.

References

  • Bravo, H. R., Copaja, S. V., & Lazo, W. (Year). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. Journal of Agricultural and Food Chemistry. [7]2. MDPI. (Year). Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical. MDPI. [8]3. MDPI. (Year). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. [1]4. CORE. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE. [5]5. National Institutes of Health. (Year). Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. National Institutes of Health. [9]6. ResearchGate. (2025). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. ResearchGate. [10]7. E3S Web of Conferences. (Year). Biological activity of benzoxazolinone and benzoxazolinthione derivatives. E3S Web of Conferences. [11]8. National Institutes of Health. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. National Institutes of Health. [12]9. Echemi. (Year). (6-nitro-2-oxo-1,3-benzoxazol-3(2h)-yl)aceticacid. Echemi. [13]10. National Institutes of Health. (Year). In vitro activities of position 2 substitution-bearing 6-nitro- and 6-amino-benzothiazoles and their corresponding anthranilic acid derivatives against Leishmania infantum and Trichomonas vaginalis. National Institutes of Health. [14]11. JOCPR. (Year). Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole. JOCPR. [15]12. Semantic Scholar. (2016). SYNTHESIS AND ANTI-MICROBIAL ACTIVITY OF 1-(6-NITRO-2H-BENZO[b]T[5][7]HIAZINE-3(4H)-YLIDENE)HYDRAZINE-1,1-DIOXIDE DERIVATIVES. Semantic Scholar. [16]13. RJPBCS. (Year). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS. [17]14. MDPI. (Year). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [3]15. National Institutes of Health. (Year). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. National Institutes of Health. [6]16. ResearchGate. (2025). In vitro and in silico biological studies of novel thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. ResearchGate. [18]17. National Institutes of Health. (2015). In Vitro Cytotoxicity and Adaptive Stress Responses to Selected Haloacetic Acid and Halobenzoquinone Water Disinfection Byproducts. National Institutes of Health. [19]18. An-Najah National University. (Year). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. An-Najah National University. [2]19. National Institutes of Health. (Year). Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. National Institutes of Health. [20]20. AVESIS. (Year). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. AVESIS. [21]21. National Institutes of Health. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Institutes of Health.

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic signature of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. With a molecular formula of C₉H₆N₂O₆ and a molecular weight of 238.15 g/mol , the unique structural features of this molecule—including a nitro-substituted aromatic ring, a benzoxazolone core, and an N-acetic acid side chain—give rise to a distinct and predictable profile across various spectroscopic techniques.[1][2] This document serves as a predictive reference for researchers, offering a detailed breakdown of anticipated data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Each section explains the theoretical basis for the expected spectral features, provides detailed experimental protocols for data acquisition, and summarizes the key data points in structured tables and workflows. The insights herein are synthesized from foundational spectroscopic principles and spectral data from structurally analogous compounds, establishing a robust framework for the identification, characterization, and quality assessment of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule like (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, NMR is indispensable for confirming the substitution pattern on the aromatic ring and verifying the integrity of the N-acetic acid side chain.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, and the acidic proton of the carboxyl group. The strong electron-withdrawing nature of the nitro (NO₂) group is expected to significantly deshield (shift to a higher ppm) the adjacent aromatic protons. The use of a polar aprotic solvent like DMSO-d₆ is recommended to ensure solubility and to allow for the observation of the exchangeable carboxylic acid proton.[3]

Table 1: Predicted ¹H NMR Chemical Shifts (Referenced to TMS, 400 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-7 ~8.30 - 8.45 d (J ≈ 2.5 Hz) 1H Aromatic proton ortho to the nitro group and meta to the ring oxygen; significantly deshielded. Expected to be a doublet due to coupling with H-5.
H-5 ~8.15 - 8.30 dd (J ≈ 9.0, 2.5 Hz) 1H Aromatic proton meta to the nitro group; deshielded. Appears as a doublet of doublets due to coupling with H-4 and H-7.
H-4 ~7.50 - 7.65 d (J ≈ 9.0 Hz) 1H Aromatic proton ortho to the ring oxygen; least deshielded of the aromatic protons. Appears as a doublet from coupling to H-5.
-CH₂- ~4.80 - 5.00 s 2H Methylene protons adjacent to the nitrogen atom of the benzoxazolone ring. Appear as a sharp singlet as there are no adjacent protons.

| -COOH | >12.00 | br s | 1H | Carboxylic acid proton. Highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[4] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon count and confirm the presence of key functional groups, including the two carbonyl carbons (one from the benzoxazolone ring and one from the carboxylic acid), the aromatic carbons, and the methylene carbon. The carbon directly attached to the nitro group (C-6) will be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts (Referenced to TMS, 100 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Carboxylic Acid) ~168 - 171 Typical range for a carboxylic acid carbonyl carbon.
C=O (Benzoxazolone) ~153 - 156 Carbonyl carbon within the five-membered lactam/carbamate ring structure.[5]
C-6 ~145 - 148 Aromatic carbon directly attached to the electron-withdrawing nitro group.
C-7a (Bridgehead) ~142 - 144 Quaternary carbon fused to the benzene ring, adjacent to the ring oxygen.
C-3a (Bridgehead) ~130 - 133 Quaternary carbon fused to the benzene ring, adjacent to the ring nitrogen.
C-5 ~125 - 128 Aromatic CH carbon.
C-4 ~112 - 115 Aromatic CH carbon.
C-7 ~108 - 111 Aromatic CH carbon.

| -CH₂- | ~45 - 48 | Methylene carbon of the acetic acid side chain. |

Experimental Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming if necessary.

  • Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Place the tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition: Tune and shim the instrument for the specific sample. Acquire a ¹H NMR spectrum using standard parameters (e.g., 45° pulse, 2-second relaxation delay, 16 scans). Following this, acquire a ¹³C NMR spectrum, typically requiring a larger number of scans for adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H). Integrate the ¹H signals and pick peaks for both spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert tune Tune & Shim Probe insert->tune acquire_h1 Acquire 1H Spectrum tune->acquire_h1 acquire_c13 Acquire 13C Spectrum acquire_h1->acquire_c13 process Fourier Transform, Phase & Baseline Correction acquire_c13->process calibrate Calibrate to Solvent Peak process->calibrate analyze Integrate & Assign Signals calibrate->analyze

Fig 1. Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[6][7] The spectrum generated is a unique molecular fingerprint that confirms the presence of the carboxylic acid, nitro group, aromatic system, and the cyclic carbonyl of the benzoxazolone core.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be rich with characteristic absorption bands. The most informative regions will be those corresponding to the O-H and C=O stretches from the carboxylic acid, the N-O stretches from the nitro group, and the C=O stretch from the benzoxazolone ring.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity Rationale
3300 - 2500 O-H Stretch Carboxylic Acid Broad The very broad nature of this band is characteristic of the hydrogen-bonded dimer form of carboxylic acids.[8][9]
~1750 - 1730 C=O Stretch Benzoxazolone (Lactam) Strong, Sharp The carbonyl in the five-membered ring is expected at a relatively high frequency.
~1720 - 1700 C=O Stretch Carboxylic Acid Strong, Sharp The carbonyl of the carboxylic acid, often overlapping slightly with other carbonyl signals.
~1610, ~1480 C=C Stretch Aromatic Ring Medium Characteristic skeletal vibrations of the benzene ring.
~1530 - 1510 N-O Asymmetric Stretch Nitro Group (Ar-NO₂) Strong One of the two key stretches confirming the presence of the nitro group.[10]
~1350 - 1330 N-O Symmetric Stretch Nitro Group (Ar-NO₂) Strong The second key stretch for the nitro group.[10]

| ~1250 - 1200 | C-O Stretch | Carboxylic Acid / Ring Ether | Strong | Contributions from the C-O single bond in the acid and the C-O-C ether linkage in the benzoxazolone ring. |

Experimental Protocol for IR Analysis (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal, ensuring complete coverage of the sampling area.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum. Label the significant peaks corresponding to the key functional groups.

IR_Workflow cluster_prep Instrument Prep cluster_acq Sample Analysis cluster_proc Data Analysis clean Clean ATR Crystal background Record Background Spectrum clean->background load Place Solid Sample on Crystal background->load apply Apply Pressure with Anvil load->apply acquire Acquire Spectrum (16-32 Scans) apply->acquire process Automatic Background Subtraction acquire->process analyze Identify & Assign Characteristic Peaks process->analyze

Fig 2. Workflow for solid-state analysis using ATR-IR spectroscopy.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a synthesized compound and can provide structural clues based on its fragmentation patterns.[11] Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule, and it is expected to primarily generate the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

Predicted Mass Spectrum (ESI)

The molecular formula C₉H₆N₂O₆ corresponds to a monoisotopic mass of 238.0226 Da. The high-resolution mass spectrum should confirm this mass with high accuracy (typically <5 ppm error).

Table 4: Predicted Key Ions in High-Resolution ESI-MS

Ion Mode Calculated m/z Rationale
[M-H]⁻ Negative 237.0153 Loss of the acidic proton from the carboxyl group. This is often the base peak in negative mode.
[M+H]⁺ Positive 239.0299 Protonation, likely on the benzoxazolone nitrogen or carbonyl oxygen.
[M+Na]⁺ Positive 261.0118 Adduct formation with sodium ions, which are commonly present as trace impurities.

| [M-H-CO₂]⁻ | Negative | 193.0251 | A common fragmentation pathway for carboxylic acids in the gas phase, involving the loss of carbon dioxide (43.99 Da). |

Predicted collision cross-section values for various adducts are also available in public databases, which can aid in identification.[2]

Experimental Protocol for MS Analysis (LC-ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

  • Instrumentation: Use a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A short C18 column can be used for sample introduction.

  • Data Acquisition: Infuse the sample solution directly or inject it via the LC system. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Analysis: Extract the mass spectra. Identify the molecular ion ([M-H]⁻ or [M+H]⁺) and compare the exact measured mass to the calculated theoretical mass to confirm the elemental composition. Analyze for common adducts and potential fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Interpretation stock Prepare Stock Solution (~1 mg/mL in MeOH) dilute Dilute to 1-10 µg/mL with Mobile Phase stock->dilute inject Inject Sample into LC-MS dilute->inject ionize Electrospray Ionization (ESI) inject->ionize acquire Acquire Spectra (Positive & Negative Mode) ionize->acquire extract Extract Mass Spectra acquire->extract confirm Confirm Exact Mass of Molecular Ion extract->confirm analyze Analyze Fragments & Adducts confirm->analyze

Fig 3. General workflow for molecular weight confirmation by LC-ESI-MS.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule.[7] It is particularly useful for analyzing compounds with conjugated π-systems and chromophores. The benzoxazolone ring system is conjugated, and the presence of the nitro group as a powerful chromophore is expected to result in strong absorption at a relatively long wavelength.[12]

Predicted UV-Vis Spectrum

The spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the aromatic and heterocyclic ring system. The nitro group's strong electron-withdrawing effect, in conjugation with the ring system, will likely cause a bathochromic (red) shift of the primary absorption maximum (λₘₐₓ) compared to an unsubstituted benzoxazolone.

Table 5: Predicted UV-Vis Absorption

Solvent Predicted λₘₐₓ (nm) Electronic Transition Rationale

| Methanol / Ethanol | ~320 - 350 nm | π → π* | The extended conjugation of the nitro-substituted benzoxazolone system is expected to absorb strongly in this region of the UV spectrum. The exact λₘₐₓ may show some solvent dependency (solvatochromism).[12] |

Experimental Protocol for UV-Vis Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol) of a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).

  • Instrument Setup: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and the other with the sample solution.

  • Data Acquisition: Place the blank and sample cuvettes in the spectrophotometer. Scan a wavelength range from approximately 200 nm to 500 nm.

  • Data Analysis: The instrument software will automatically subtract the blank spectrum. Identify the wavelength of maximum absorbance (λₘₐₓ). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Fig 4. Standard procedure for acquiring a UV-Visible absorption spectrum.

Conclusion

The multifaceted spectroscopic analysis detailed in this guide provides a robust and predictive fingerprint for the structural confirmation of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid . The combination of ¹H and ¹³C NMR will definitively establish the molecular skeleton and substitution pattern. IR spectroscopy will provide rapid confirmation of all critical functional groups, particularly the nitro and carboxylic acid moieties. High-resolution mass spectrometry will verify the elemental composition and molecular weight with high precision. Finally, UV-Visible spectroscopy will characterize the electronic properties of the conjugated chromophore system. Together, these techniques form a self-validating analytical workflow essential for any researcher or drug development professional working with this compound, ensuring its identity, purity, and structural integrity.

References

  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020). CORE.
  • (6-nitro-2-oxo-1,3-benzoxazol-3(2h)-yl)aceticacid. Echemi.
  • 6-NITRO-1,3-BENZOXAZOLE(30693-53-9) 1H NMR spectrum. ChemicalBook.
  • 6-NITRO-2,1-BENZISOXAZOLE-3-CARBOXYLIC ACID. gsrs.
  • SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. (n.d.). ijpcbs.
  • (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. Santa Cruz Biotechnology.
  • A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH. (n.d.). THESIS SUBMITTED TO THE FACULTY.
  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers.
  • 2-(6-nitro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid. PubChemLite.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.
  • Acetic acid. National Institute of Standards and Technology.
  • Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Deriv
  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv
  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
  • Supporting Information: Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journals.
  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS.
  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. (n.d.). Semantic Scholar.
  • Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic. (2024).
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI.
  • UV-visible, Infrared, Fourier transform infrared and Raman spectroscopy, spectrophotometry: Principles and Applic
  • (6-Amino-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. Crescent Chemical Company.
  • Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. (2020).
  • 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid.
  • The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. (n.d.).

Sources

solubility of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its absorption, bioavailability, and formulation possibilities. This guide provides a comprehensive technical overview of the solubility profile of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. We will dissect the molecular structure to predict its behavior in various solvent systems, outline authoritative experimental protocols for quantitative determination, and discuss the pivotal role of pH in modulating its aqueous solubility. This document is intended for researchers, chemists, and formulation scientists engaged in the characterization and development of benzoxazolone-based compounds.

Introduction: The Critical Role of Solubility in Drug Development

(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid belongs to the benzoxazolone class of compounds, a scaffold known for a wide range of biological activities.[1][2] The successful progression of any such candidate from a laboratory "hit" to a viable drug is contingent upon its physicochemical properties, with solubility being paramount. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in developing suitable dosage forms.[3] Conversely, a well-characterized solubility profile enables rational formulation design and ensures reliable data from in vitro and in vivo studies.

This guide provides a foundational understanding of the factors governing the solubility of this specific molecule and the established methodologies for its empirical determination.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is dictated by its molecular structure. The structure of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid features a complex interplay of functional groups that define its polarity, hydrogen bonding capacity, and ionizability.

  • Benzoxazolone Core : This fused heterocyclic ring system is largely aromatic and rigid, contributing a significant lipophilic (hydrophobic) character to the molecule.

  • Nitro Group (-NO₂) : As a strong electron-withdrawing group, the nitro substituent increases the polarity of the aromatic ring. While it can participate in hydrogen bonding as an acceptor, its primary impact is often to strengthen the crystal lattice energy, which can potentially decrease solubility.

  • Acetic Acid Moiety (-CH₂COOH) : This is the most influential group regarding aqueous solubility. The carboxylic acid is a weak acid, capable of donating a proton to become a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases water solubility.

This duality of a lipophilic core and a polar, ionizable side chain suggests that the compound's solubility will be highly dependent on the nature of the solvent, particularly the pH of aqueous media.

cluster_structure Key Structural Features cluster_properties Resulting Properties Compound (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid Core Benzoxazolone Core Compound->Core Nitro Nitro Group (-NO₂) Compound->Nitro Acid Acetic Acid (-COOH) Compound->Acid Lipophilic Lipophilic Character Core->Lipophilic Contributes to low intrinsic water solubility Polar Increased Polarity Nitro->Polar Enhances polarity Ionizable pH-Dependent Ionization Acid->Ionizable Enables salt formation and high aqueous solubility at basic pH

Caption: Logical relationship between structural features and solubility properties.

Qualitative Solubility Profile in Common Solvents

Table 1: Predicted Qualitative Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, pH 7.4 BufferpH-DependentLow intrinsic solubility due to the lipophilic core. Solubility will increase dramatically as the pH rises above the pKa of the carboxylic acid, forming a soluble salt.
Polar Protic Methanol, EthanolSolubleThe alcohol can solvate the polar nitro group and hydrogen bond with the carboxylic acid moiety.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very SolubleThese solvents are excellent at solvating both the polar and nonpolar regions of the molecule and are ideal for preparing concentrated stock solutions.[3]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Slightly SolublePossesses some ability to solvate the compound but lacks the strong hydrogen bonding capability of protic solvents.
Chlorinated Dichloromethane (DCM), ChloroformSlightly SolublePrimarily interacts with the lipophilic portions of the molecule; less effective at solvating the highly polar functional groups.
Non-polar Aromatic Toluene, BenzeneInsolubleInsufficient polarity to overcome the crystal lattice energy and solvate the polar nitro and carboxylic acid groups.
Non-polar Aliphatic Hexane, HeptaneInsolubleThese solvents are entirely non-polar and cannot effectively interact with the polar functional groups of the molecule.

Experimental Determination of Thermodynamic Solubility

Theoretical predictions must be confirmed by empirical data. The "gold standard" for determining the true equilibrium (thermodynamic) solubility of a compound is the Saturation Shake-Flask Method .[4][5] This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of the title compound in a given solvent at a controlled temperature.

Causality: This protocol is designed to ensure that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid, providing the most reliable and relevant solubility value for biopharmaceutical characterization.[4] The extended equilibration time is crucial to overcome kinetic barriers to dissolution.

Methodology:

  • Preparation: Add an excess amount of solid (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid to a known volume of the selected solvent (e.g., pH 7.4 phosphate buffer) in a sealed, inert container (e.g., a glass vial).

    • Expert Insight: "Excess" is critical. A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. However, adding too much can alter the properties of the medium itself.[4]

  • Equilibration: Agitate the mixture at a constant temperature (typically 25°C or 37°C for biopharmaceutical relevance) for a prolonged period.

    • Expert Insight: Equilibrium is generally reached within 24-48 hours. It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation: Allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation (e.g., 15 minutes at >10,000 g) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

    • Trustworthiness: This step is crucial to prevent undissolved solid particles from artificially inflating the measured concentration. The choice of filter material should be validated to ensure it does not adsorb the compound.

  • Quantification: Accurately dilute the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Determine the concentration by comparing the analytical response to a standard curve prepared from known concentrations of the compound. The result is reported in units such as mg/mL or µg/mL.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

The Critical Impact of pH on Aqueous Solubility

For an ionizable compound like (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, aqueous solubility is not a single value but a profile that changes with pH. The carboxylic acid group has a specific acid dissociation constant (pKa).

  • At pH << pKa: The compound is predominantly in its neutral, un-ionized form. Solubility is low and is referred to as the "intrinsic solubility."

  • At pH >> pKa: The compound is predominantly in its ionized (carboxylate) form. This ionic form is significantly more polar and thus has much higher water solubility.

This relationship is fundamental for predicting a drug's behavior in the gastrointestinal tract, where pH varies from highly acidic (stomach, pH ~1.2) to near-neutral (intestine, pH ~6.8).[6]

Protocol 2: Determination of the pH-Solubility Profile

Objective: To measure the solubility of the title compound across a physiologically relevant pH range.

Methodology: This protocol is a series of parallel shake-flask experiments.

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0). Pharmacopoeial buffers are recommended.[6]

  • Execution: Perform the Shake-Flask Method (Protocol 1) simultaneously for each buffer.

  • pH Verification: It is essential to measure the final pH of the supernatant at the end of the equilibration period to ensure the buffer capacity was sufficient to control the pH after the addition of the acidic compound.[4]

  • Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH. The resulting curve will graphically illustrate the pH-dependent solubility of the compound.

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH_Node R-COOH (Neutral Form) Dominates Low_Solubility Low Intrinsic Solubility Low_pH_Node->Low_Solubility Equilibrium Low_pH_Node->Equilibrium High_pH_Node R-COO⁻ (Ionized Form) Dominates High_Solubility High Aqueous Solubility High_pH_Node->High_Solubility Equilibrium->High_pH_Node

Caption: Relationship between pH, ionization state, and aqueous solubility.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is not publicly available, standard laboratory precautions for handling novel chemical entities should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.[7]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

The solubility of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a complex property governed by the interplay of its lipophilic benzoxazolone core and its polar/ionizable nitro and acetic acid functional groups. It is predicted to be highly soluble in polar aprotic solvents like DMSO and moderately soluble in polar protic solvents like ethanol. Its aqueous solubility is expected to be critically dependent on pH, with low intrinsic solubility in acidic conditions and significantly higher solubility in neutral to basic conditions. For any research or development program, it is imperative to move beyond theoretical predictions and perform rigorous experimental determination using validated methods like the Shake-Flask protocol to establish a definitive solubility profile.

References

  • Apley, M., Crist, G. B., Fellner, V., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Ahmad, I., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. ResearchGate. Retrieved from [Link]

  • Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. National Center for Biotechnology Information. Retrieved from [Link]

  • Alves, M. P., et al. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Unknown. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Scribd. Retrieved from [Link]

  • Ahmad, I., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. PubMed. Retrieved from [Link]

  • Sode, O., et al. (2021). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. ACS Publications. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Retrieved from [Link]

  • Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients. WHO. Retrieved from [Link]

  • Simon Fraser University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. WHO. Retrieved from [Link]

  • Thor Specialities (UK) LTD. (2019, November 6). Safety data sheet. Retrieved from [Link]

Sources

Unidentified Chemical Compound: CAS 186994-17-0

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search for the physical and chemical properties of the compound designated by CAS Registry Number 186994-17-0 has yielded no identifiable information. This suggests that the provided CAS number may be incorrect, discontinued, or belongs to a substance not documented in publicly accessible chemical databases.

Researchers, scientists, and drug development professionals rely on accurate and verifiable information to ensure the integrity and safety of their work. The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns these unique numerical identifiers to every chemical substance, allowing for unambiguous identification. An extensive search for "CAS 186994-17-0" across multiple chemical and scientific databases returned no matching results for a specific chemical entity.

Without a confirmed chemical identity, it is impossible to provide an in-depth technical guide on its physical properties, molecular structure, or potential applications. Key data points such as molecular weight, melting point, boiling point, solubility, and spectral data are all contingent on the specific molecular structure associated with a valid CAS number.

Recommendations for Researchers:

  • Verify the CAS Number: It is strongly recommended to double-check the CAS number for any potential typographical errors. A single digit transposition or error can lead to a completely different or non-existent entry.

  • Consult Alternative Identifiers: If available, cross-referencing with other chemical identifiers such as IUPAC name, InChI key, or SMILES notation may help in identifying the correct compound and its associated CAS number.

  • Review Source Documentation: If the CAS number was obtained from a publication, patent, or internal document, a thorough review of the source material is advised to confirm its accuracy.

The commitment to scientific integrity and the E-E-A-T (Expertise, Authoritativeness, and Trustworthiness) principles necessitates that all information provided is accurate and verifiable. As no authoritative data could be found for CAS 186994-17-0, this report serves to inform the user of the current lack of information and to advise on the necessary steps to validate the chemical identifier .

References

Due to the inability to identify a specific chemical compound associated with CAS 186994-17-0, no references for physical properties or related data can be provided.

The Multifaceted Biological Landscape of 6-Nitro-2-Benzoxazolinone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzoxazolinone core represents a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to a diverse pharmacological profile.[1] The introduction of a nitro group at the 6-position of this heterocyclic system significantly modulates its electronic properties, often enhancing its biological activities.[2] This technical guide provides an in-depth exploration of the biological functions of 6-nitro-2-benzoxazolinone derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their antimicrobial, anticancer, and neuroprotective potential. We will delve into the mechanistic underpinnings of these activities, present key structure-activity relationships, and provide detailed experimental protocols for their evaluation.

Antimicrobial Activity: A Renewed Offensive Against Pathogens

Derivatives of 6-nitro-2-benzoxazolinone have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria and fungi.[3] The presence of the nitro group is often crucial for this antimicrobial action.[4]

Mechanism of Action: The Nitro Group as a Pro-drug

The antimicrobial mechanism of many nitroaromatic compounds, including 6-nitro-2-benzoxazolinone derivatives, involves the reductive activation of the nitro group within the microbial cell.[4][5] This process, catalyzed by microbial nitroreductases, generates reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals.[4][5] These reactive species can then exert their antimicrobial effects through multiple pathways:

  • DNA Damage: The reduced nitro intermediates can covalently bind to microbial DNA, leading to strand breaks and inhibition of DNA replication, ultimately triggering cell death.[4][5]

  • Enzyme Inhibition: The reactive species can interact with and inactivate essential microbial enzymes, disrupting critical metabolic pathways.

  • Oxidative Stress: The generation of superoxide radicals contributes to a state of severe oxidative stress within the microbial cell, damaging cellular components and leading to cell death.

The following diagram illustrates the proposed antimicrobial mechanism of action:

Antimicrobial_Mechanism cluster_cell Inside Microbial Cell 6-Nitro-2-benzoxazolinone 6-Nitro-2-benzoxazolinone Nitroreductases Nitroreductases 6-Nitro-2-benzoxazolinone->Nitroreductases Enters cell & is reduced by Microbial Cell Microbial Cell Reactive Nitro Intermediates Reactive Nitro Intermediates Nitroreductases->Reactive Nitro Intermediates Generates DNA DNA Reactive Nitro Intermediates->DNA Damages Essential Enzymes Essential Enzymes Reactive Nitro Intermediates->Essential Enzymes Inhibits Oxidative Stress Oxidative Stress Reactive Nitro Intermediates->Oxidative Stress Induces Cell Death Cell Death DNA->Cell Death Essential Enzymes->Cell Death Oxidative Stress->Cell Death

Caption: Proposed antimicrobial mechanism of 6-nitro-2-benzoxazolinone.

Structure-Activity Relationship (SAR) Insights

Studies have shown that the antimicrobial activity of benzoxazolinone derivatives is influenced by the nature and position of substituents on the aromatic ring. The presence of electron-withdrawing groups, such as the nitro group at the 6-position, is generally associated with enhanced activity.[2][6] The lipophilicity of the molecule also plays a role, with an optimal range for cell penetration and interaction with intracellular targets.[6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[7][8][9]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[10]

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Stock solution of the 6-nitro-2-benzoxazolinone derivative in a suitable solvent (e.g., DMSO)

  • Positive control (bacterial culture in broth without the compound)

  • Negative control (broth only)

  • Reference antibiotic (e.g., ciprofloxacin)

Procedure:

  • Preparation of Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the standardized bacterial inoculum to each well, except for the negative control wells.

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.[7]

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[11] This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.[9]

Anticancer Activity: Targeting Malignant Proliferation

A growing body of evidence highlights the potential of 6-nitro-2-benzoxazolinone derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of these derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

  • Apoptosis Induction: Some benzoxazinone derivatives have been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like p53 and caspase-3.[12] The activation of caspase-3, a key executioner caspase, leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

  • Cell Cycle Arrest: Certain derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cells from progressing through division. This can be achieved by downregulating the expression of key cell cycle regulators like cyclin-dependent kinase 1 (cdk1).[12]

  • Topoisomerase II Inhibition: Some compounds may also exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells.[12]

The following diagram depicts a simplified signaling pathway for the anticancer activity of these derivatives:

Anticancer_Mechanism cluster_cell Inside Cancer Cell 6-Nitro-2-benzoxazolinone Derivative 6-Nitro-2-benzoxazolinone Derivative p53 p53 6-Nitro-2-benzoxazolinone Derivative->p53 Upregulates Caspase-3 Caspase-3 6-Nitro-2-benzoxazolinone Derivative->Caspase-3 Upregulates cdk1 cdk1 6-Nitro-2-benzoxazolinone Derivative->cdk1 Downregulates Topoisomerase II Topoisomerase II 6-Nitro-2-benzoxazolinone Derivative->Topoisomerase II Inhibits Cancer Cell Cancer Cell Apoptosis Apoptosis p53->Apoptosis Caspase-3->Apoptosis Cell Cycle Arrest Cell Cycle Arrest cdk1->Cell Cycle Arrest DNA Replication Inhibition DNA Replication Inhibition Topoisomerase II->DNA Replication Inhibition

Caption: Anticancer signaling pathways of 6-nitro-2-benzoxazolinone derivatives.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for some benzoxazinone and related derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzoxazinone Derivative 7MCF-7 (Breast)<10[12]
Benzoxazinone Derivative 15HepG2 (Liver)<10[12]
Benzoxazinone Derivative 3aA549 (Lung)5.988 ± 0.12[13]
Quinazolinone Derivative 2PC-3 (Prostate)0.051[14]
Quinazolinone Derivative 2MCF-7 (Breast)0.440[14]
Quinazolinone Derivative 5MCF-7 (Breast)4.09 ± 0.31[14]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-nitro-2-benzoxazolinone derivative stock solution

  • MTT solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[16]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[17]

    • Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized by viable cells into formazan crystals.[16][17]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

    • Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[16][17]

    • The absorbance is directly proportional to the number of viable cells. The IC50 value can be calculated by plotting the percentage of cell viability against the compound concentration.

Neuroprotective Effects: Shielding Neurons from Damage

Emerging research suggests that benzoxazinone derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[18]

Mechanism of Action: Combating Oxidative Stress

One of the primary proposed mechanisms for the neuroprotective effects of these compounds is their ability to mitigate oxidative stress, a key contributor to neuronal damage in various neurological disorders.[19][20]

  • Antioxidant Activity: Benzoxazinone derivatives can act as antioxidants, scavenging reactive oxygen species (ROS) that are generated during pathological processes in the brain.[18][19]

  • Inhibition of Oxidative Stress-Mediated Neuronal Degeneration: By reducing oxidative stress, these compounds can protect neurons from excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to cell death.[21]

The following workflow illustrates the evaluation of neuroprotective effects:

Neuroprotection_Workflow Neuronal Cell Culture Neuronal Cell Culture Induce Oxidative Stress Induce Oxidative Stress Neuronal Cell Culture->Induce Oxidative Stress Treat with Derivative Treat with Derivative Induce Oxidative Stress->Treat with Derivative Assess Neuronal Viability Assess Neuronal Viability Treat with Derivative->Assess Neuronal Viability Measure ROS Levels Measure ROS Levels Treat with Derivative->Measure ROS Levels Evaluate Antioxidant Enzyme Activity Evaluate Antioxidant Enzyme Activity Treat with Derivative->Evaluate Antioxidant Enzyme Activity Neuroprotection Neuroprotection Assess Neuronal Viability->Neuroprotection Measure ROS Levels->Neuroprotection Evaluate Antioxidant Enzyme Activity->Neuroprotection

Caption: Experimental workflow for evaluating neuroprotective effects.

Experimental Models for Neuroprotection Studies
  • In Vitro Models: Primary neuronal cultures or neuronal cell lines are commonly used to screen for neuroprotective compounds.[21][22] Oxidative stress can be induced by agents such as hydrogen peroxide or glutamate.[21]

  • In Vivo Models: Animal models of neurodegenerative diseases, such as those for Alzheimer's or Parkinson's disease, or models of cerebral ischemia, are used to evaluate the efficacy of potential neuroprotective agents in a more complex biological system.[21][22][23]

Conclusion and Future Directions

6-Nitro-2-benzoxazolinone derivatives represent a versatile and promising class of compounds with a diverse range of biological activities. Their demonstrated antimicrobial, anticancer, and neuroprotective properties, coupled with a growing understanding of their mechanisms of action, make them attractive candidates for further drug development. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity for specific biological targets, as well as conducting comprehensive preclinical and clinical studies to evaluate their therapeutic potential in various disease contexts. The detailed methodologies provided in this guide are intended to facilitate and standardize the investigation of this important class of molecules, ultimately accelerating the translation of these promising compounds from the laboratory to the clinic.

References

  • Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]

  • Scilit. (2008, January 16). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Retrieved from [Link]

  • Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]

  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • NIH. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • Encyclopedia MDPI. (n.d.). Nitroaromatic Antibiotics. Retrieved from [Link]

  • JPND. (n.d.). EXPERIMENTAL MODELS FOR NEURODEGENERATIVE DISEASES. Retrieved from [Link]

  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • PMC. (n.d.). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. Retrieved from [Link]

  • ResearchGate. (2024, September 28). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Retrieved from [Link]

  • PubMed. (2024, September 28). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (2015, May 1). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis and biological studies of new 2-benzoxazolinone derivatives as antibacterial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Retrieved from [Link]

  • PubMed. (n.d.). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Retrieved from [Link]

  • NIH. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Retrieved from [Link]

  • PMC. (2024, August 26). Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. Retrieved from [Link]

  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • PubMed. (2020, October 1). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Retrieved from [Link]

  • MDPI. (n.d.). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-benzoxazolinone derivatives 6. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

  • NIH. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • NIH. (n.d.). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][7]oxazin-3(4H). Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.

Sources

Methodological & Application

Synthesis of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a key intermediate in the development of various pharmacologically active compounds. The protocol herein details a robust two-step synthetic route commencing with the N-alkylation of 6-nitro-2-benzoxazolinone, followed by the hydrolysis of the resulting ester. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. We will delve into the mechanistic underpinnings of the reaction, provide a meticulous step-by-step protocol, and outline the necessary characterization and safety procedures to ensure a successful and reproducible synthesis.

Introduction

Benzoxazolone derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous molecules with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The introduction of a carboxylic acid moiety at the N-3 position, as in (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, provides a crucial handle for further molecular elaboration and conjugation, making it a valuable building block in medicinal chemistry. The nitro group at the 6-position can also be a key pharmacophore or a precursor for further functionalization.

This application note presents a detailed and optimized protocol for the synthesis of the title compound. The synthetic strategy involves two primary transformations:

  • N-Alkylation: The nucleophilic nitrogen of 6-nitro-2-benzoxazolinone is alkylated with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, via a bimolecular nucleophilic substitution (SN2) reaction.[2]

  • Hydrolysis: The resulting ethyl ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.[3]

This document will provide a thorough explanation of the experimental parameters, the rationale behind the choice of reagents and conditions, and a complete guide to the purification and characterization of the intermediate and final products.

Reaction Scheme

Synthesis_Scheme cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis 6-nitro-2-benzoxazolinone 6-nitro-2-benzoxazolinone intermediate_ester Ethyl (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate 6-nitro-2-benzoxazolinone->intermediate_ester Base (e.g., K2CO3) Solvent (e.g., DMF) Heat ethyl_chloroacetate Ethyl chloroacetate ethyl_chloroacetate->intermediate_ester final_product (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid intermediate_ester->final_product Base (e.g., NaOH) Solvent (e.g., Ethanol/Water) Acidification (e.g., HCl)

Figure 1: Overall synthetic scheme for (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

Materials and Methods

Materials
Reagent/MaterialGradeSupplierCAS Number
6-nitro-2-benzoxazolinone≥98%Commercially Available6271-77-8
Ethyl chloroacetate≥99%Commercially Available105-39-5
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available68-12-2
Sodium hydroxide (NaOH)Pellets, ≥97%Commercially Available1310-73-2
Ethanol (EtOH)200 proof, absoluteCommercially Available64-17-5
Hydrochloric acid (HCl)37% (concentrated)Commercially Available7647-01-0
Ethyl acetate (EtOAc)ACS GradeCommercially Available141-78-6
HexaneACS GradeCommercially Available110-54-3
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available7757-82-6
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

This procedure is adapted from established N-alkylation protocols for similar heterocyclic systems.[2][4][5]

Workflow Diagram:

N_Alkylation_Workflow start Start reagents Combine 6-nitro-2-benzoxazolinone, K₂CO₃, and DMF in a flask. start->reagents add_ester Add ethyl chloroacetate dropwise. reagents->add_ester heat Heat the reaction mixture at 80-90 °C. add_ester->heat monitor Monitor reaction progress by TLC. heat->monitor workup Cool, pour into ice water, and filter. monitor->workup Upon completion wash Wash the solid with water. workup->wash dry Dry the crude product. wash->dry purify Recrystallize from ethanol. dry->purify end Obtain pure ethyl ester. purify->end

Figure 2: Workflow for the N-alkylation of 6-nitro-2-benzoxazolinone.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-nitro-2-benzoxazolinone (1.80 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add ethyl chloroacetate (1.35 g, 1.1 mL, 11 mmol) to the reaction mixture dropwise over 5 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with water (3 x 30 mL) to remove any remaining DMF and inorganic salts.

  • Dry the crude product in a vacuum oven at 50 °C.

  • Purify the crude product by recrystallization from ethanol to afford ethyl (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate as a pale yellow solid.

Step 2: Synthesis of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

This hydrolysis step is a standard procedure for converting esters to carboxylic acids.

Workflow Diagram:

Hydrolysis_Workflow start Start dissolve Dissolve the ethyl ester in ethanol. start->dissolve add_base Add aqueous NaOH solution. dissolve->add_base reflux Reflux the mixture for 2-3 hours. add_base->reflux monitor Monitor by TLC until ester is consumed. reflux->monitor cool_acidify Cool and acidify with concentrated HCl. monitor->cool_acidify Upon completion precipitate Collect the precipitate by filtration. cool_acidify->precipitate wash Wash the solid with cold water. precipitate->wash dry Dry the final product. wash->dry end Obtain pure carboxylic acid. dry->end

Figure 3: Workflow for the hydrolysis of the intermediate ester.

Procedure:

  • In a 250 mL round-bottom flask, dissolve the ethyl (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (2.66 g, 10 mmol) in 50 mL of ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (0.8 g, 20 mmol) in 20 mL of water.

  • Add the sodium hydroxide solution to the ethanolic solution of the ester.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC (eluent: ethyl acetate/hexane, 1:1 with a drop of acetic acid) until the starting ester spot has completely disappeared.

  • Cool the reaction mixture to room temperature.

  • Slowly acidify the mixture to pH 1-2 by the dropwise addition of concentrated hydrochloric acid with constant stirring. This should be done in an ice bath.

  • A precipitate of the carboxylic acid will form.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold water (3 x 20 mL) to remove any inorganic salts.

  • Dry the final product, (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, in a vacuum oven at 60 °C.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundExpected AppearanceMelting Point (°C)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
Ethyl (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetatePale yellow solid~120-125~1.2 (t, 3H), ~4.2 (q, 2H), ~4.8 (s, 2H), ~7.5-8.2 (m, 3H)~14.0, ~61.5, ~45.0, ~105.0, ~110.0, ~118.0, ~130.0, ~142.0, ~145.0, ~154.0, ~168.0
(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acidOff-white to pale yellow solid~230-235~4.7 (s, 2H), ~7.5-8.2 (m, 3H), ~13.2 (br s, 1H)~45.0, ~105.0, ~110.0, ~118.0, ~130.0, ~142.0, ~145.0, ~154.0, ~170.0

Note: The exact chemical shifts and melting points may vary slightly.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Ethyl chloroacetate: Is a lachrymator and is toxic. Handle with care.

    • N,N-Dimethylformamide (DMF): Is a skin irritant and can be absorbed through the skin. Avoid contact.

    • Sodium hydroxide and Hydrochloric acid: Are corrosive. Handle with extreme care to avoid burns.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1 Incomplete reactionEnsure reagents are anhydrous. Increase reaction time or temperature slightly.
Loss of product during workupEnsure complete precipitation by using ice-cold water.
Incomplete hydrolysis in Step 2 Insufficient base or reaction timeIncrease the amount of NaOH or extend the reflux time.
Oily product after acidification Impurities presentPurify the intermediate ester thoroughly before hydrolysis. Wash the final product with a small amount of cold diethyl ether.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for further applications in drug discovery and development. The provided characterization data will aid in the confirmation of the product's identity and purity.

References

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2021). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Chemistry - Section B, 60B(11), 1493-1501. Retrieved from [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Retrieved from [Link]

  • Gomes, P. A. C., et al. (2017). Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate. IUCrData, 2(3), x170432. Retrieved from [Link]

  • Velikova, M., et al. (1997). Ethyl (3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetate. Acta Crystallographica Section C: Crystal Structure Communications, 53(12), 1968-1970. Retrieved from [Link]

  • Silva, F. C., et al. (2022). Optimized synthesis and characterization of ethyl N-cycloamine acetates. 62° Congresso Brasileiro de Química. Retrieved from [Link]

  • Molecules. (2021). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 26(2), 433. Retrieved from [Link]

Sources

Application Notes & Protocols: Utilizing (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid for JNK Pathway Inhibition in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers utilizing (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a potent and selective c-Jun N-terminal kinase (JNK) inhibitor, in cell culture-based assays. This document outlines the inhibitor's mechanism of action, provides detailed protocols for its preparation and application, and offers guidance on validating its inhibitory effect on the JNK signaling pathway. The protocols are designed for researchers in oncology, immunology, and neurobiology seeking to investigate the multifaceted roles of JNK in cellular processes such as apoptosis, inflammation, and stress responses.

Introduction: The JNK Signaling Pathway and Its Inhibition

The c-Jun N-terminal kinases (JNKs) are a critical subgroup of the mitogen-activated protein kinase (MAPK) family.[1][2] Activated by a wide array of environmental stresses and cytokines—such as UV irradiation, heat shock, osmotic stress, and inflammatory cytokines like TNF-α—the JNK pathway plays a pivotal role in regulating cellular responses.[3][4] This signaling cascade controls fundamental processes including apoptosis, inflammation, cell proliferation, and differentiation.[3][5] The pathway culminates in the phosphorylation and activation of several transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in these critical cellular events.[1][6]

Given its central role in stress and disease-related signaling, the JNK pathway is a significant target for therapeutic intervention, particularly in cancer, neurodegenerative diseases, and inflammatory disorders.[3][5] (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, also known as JNK Inhibitor II, is a potent, cell-permeable, and reversible inhibitor that acts competitively at the ATP-binding site of JNK isoforms.[7] It demonstrates high selectivity for JNKs over other MAP kinases like ERK1 and p38, making it a valuable tool for dissecting the specific contributions of the JNK pathway in various cellular models.[7][8]

Mechanism of Action

(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid exerts its inhibitory effect by competing with ATP for binding to the catalytic site of JNK1, JNK2, and JNK3.[7] This prevents the kinase from phosphorylating its downstream substrates, thereby blocking the propagation of the signaling cascade. The primary and most direct substrate for verifying JNK activity is the transcription factor c-Jun. JNK phosphorylates c-Jun on serine residues 63 and 73, an event that is essential for its transcriptional activity.[6] By using this inhibitor, researchers can effectively block c-Jun phosphorylation and study the resulting downstream biological consequences.

JNK_Pathway cluster_0 Extracellular Stress Stimuli (UV, Cytokines, Oxidative Stress) cluster_1 MAPK Kinase Kinase (MAP3K) cluster_2 MAPK Kinase (MAP2K) cluster_3 MAP Kinase (MAPK) cluster_4 Downstream Effectors & Cellular Response Stimulus Stress Stimuli MAP3K ASK1 / MEKK1 Stimulus->MAP3K Activation MAP2K MKK4 / MKK7 MAP3K->MAP2K Phosphorylation JNK JNK1 / JNK2 / JNK3 MAP2K->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation (Ser63/73) Response Apoptosis, Inflammation, Gene Expression cJun->Response Inhibitor (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (JNK Inhibitor II) Inhibitor->JNK ATP-Competitive Inhibition

Caption: JNK signaling pathway and point of inhibition.

Protocols and Methodologies

Reagent Preparation and Storage

Proper handling and storage of the inhibitor are critical for maintaining its activity and ensuring reproducible results.

Protocol 1: Preparation of a Concentrated Stock Solution

  • Solvent Selection : (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is highly soluble in Dimethyl Sulfoxide (DMSO).[7][8] Use anhydrous, cell culture-grade DMSO.

  • Preparation :

    • Allow the lyophilized powder of the inhibitor to equilibrate to room temperature before opening the vial.

    • Prepare a high-concentration stock solution, for example, 10 to 50 mM in DMSO. A 50 mM solution can be made by dissolving 5 mg in 454 µl of DMSO.

    • Ensure complete dissolution by vortexing vigorously. Gentle warming (37°C) or sonication may be used if necessary.[9]

  • Storage :

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for up to 2 months.[7][8] For longer-term storage, -80°C is recommended. Protect from light.

Determining the Optimal Working Concentration

The optimal concentration of the inhibitor is cell-type dependent and must be determined empirically. A dose-response experiment is essential to identify a concentration that effectively inhibits JNK without causing significant cytotoxicity.

Protocol 2: Cell Viability Assay for Dose-Response Curve

  • Cell Seeding : Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well).[10] Allow cells to adhere overnight.

  • Compound Treatment :

    • Prepare a series of dilutions of the JNK inhibitor in your complete cell culture medium. A typical starting range is 0.1 µM to 50 µM.

    • Include a vehicle control (DMSO) at the highest concentration used for the inhibitor dilutions (typically ≤ 0.1%).[7]

    • Replace the medium in the wells with the medium containing the different inhibitor concentrations.

  • Incubation : Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment :

    • Assess cell viability using a standard method such as an MTT, MTS, or CCK-8 assay.[10]

    • Measure the absorbance according to the manufacturer's protocol.

  • Data Analysis : Plot cell viability (%) against the inhibitor concentration (log scale) to generate a dose-response curve and determine the IC50 for cytotoxicity. For JNK inhibition studies, use concentrations well below the cytotoxic IC50.

Parameter Recommendation
Stock Solution 10-50 mM in DMSO
Typical Working Concentration 5 - 25 µM[11][12]
Vehicle Control DMSO (match highest working concentration, typically ≤0.1%)
Incubation Time 1 - 24 hours (pathway inhibition); 24 - 72 hours (functional assays)

Table 1: Recommended Concentration and Incubation Parameters.

Validating JNK Inhibition via Western Blot

The most direct method to confirm the inhibitor is functioning as expected is to measure the phosphorylation status of its immediate downstream target, c-Jun.

Protocol 3: Western Blot for Phospho-c-Jun (Ser63/73)

  • Cell Treatment :

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with the desired concentration of the JNK inhibitor (determined from Protocol 2) for 1-2 hours.

    • Induce JNK pathway activation with a known stimulus (e.g., Anisomycin, UV radiation, TNF-α). Include an untreated control, a stimulus-only control, and an inhibitor+stimulus group.

  • Cell Lysis :

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification : Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting :

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73).[12]

    • Also, probe separate blots or strip and re-probe for total c-Jun, total JNK, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and to normalize the data.[13]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.[13]

  • Analysis : Quantify band intensities using software like ImageJ.[13] A successful inhibition will show a significant decrease in the ratio of phospho-c-Jun to total c-Jun in the inhibitor+stimulus group compared to the stimulus-only group.[14]

WB_Workflow A 1. Seed Cells (e.g., 6-well plate) B 2. Pre-treat with JNK Inhibitor (1-2 hours) A->B C 3. Add JNK Activator (e.g., Anisomycin, UV) B->C D 4. Cell Lysis (RIPA + Inhibitors) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE & Transfer E->F G 7. Western Blot (Primary Abs: p-c-Jun, Total c-Jun, Actin) F->G H 8. Data Analysis (Quantify p-c-Jun / Total c-Jun Ratio) G->H

Caption: Experimental workflow for validating JNK inhibition.

Troubleshooting

  • Inhibitor Precipitation : If the compound precipitates upon addition to aqueous culture medium, try pre-warming the medium or adding BSA to enhance solubility.[8] Ensure the final DMSO concentration remains low.

  • No Inhibition Observed :

    • Verify the activity of the JNK stimulus.

    • Confirm the inhibitor's integrity; avoid multiple freeze-thaw cycles.

    • Increase the pre-incubation time or the inhibitor concentration (while staying below cytotoxic levels).

  • Off-Target Effects/Cytotoxicity : If significant cell death is observed at concentrations needed for inhibition, the chosen cell line may be highly sensitive. Re-evaluate the dose-response curve carefully. Consider using a lower, sub-maximal inhibitory concentration or a shorter treatment duration.

References

  • Creative Diagnostics. (n.d.). JNK Signaling Pathway. Retrieved from [Link]

  • Wagner, E. F., & Nebreda, Á. R. (2009). JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. PMC - PubMed Central. Retrieved from [Link]

  • Wikipedia. (2023). c-Jun N-terminal kinases. Retrieved from [Link]

  • Bio-Rad. (n.d.). Signal transduction - JNK pathway Pathway Map. Retrieved from [Link]

  • News-Medical.Net. (2020). JNK Signaling in Cancer. Retrieved from [Link]

  • Merck Millipore. (n.d.). JNK Inhibitor II - CAS 129-56-6 - Calbiochem | 420119. Retrieved from [Link]

  • Zhang, T., et al. (2023). Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. NIH. Retrieved from [Link]

  • Shi, Y., et al. (2008). Inhibiting JNK Dephosphorylation and Induction of Apoptosis by Novel Anticancer Agent NSC-741909 in Cancer Cells. PMC - PubMed Central. Retrieved from [Link]

  • Baishideng Publishing Group. (2024). Targeting Jun N-terminal kinase phosphorylation: A human-derived hepatoprotective peptide human liver transplantation peptide 1 attenuates hepatic ischemia-reperfusion injury. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Representative Western blot showing increase of P-c-Jun protein.... Retrieved from [Link]

  • CORE. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Retrieved from [Link]

  • MDPI. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Retrieved from [Link]

  • gsrs. (n.d.). 6-NITRO-2,1-BENZISOXAZOLE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • PMC - NIH. (2025). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • PubChemLite. (n.d.). Acetic acid, ((6-nitro-2-benzothiazolyl)amino)oxo-, methyl ester. Retrieved from [Link]

  • lookchem. (n.d.). Cas 82152-06-5,2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for Biological Evaluation of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the biological characterization of the novel compound, (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (herein referred to as NBBA). As a member of the 2(3H)-benzoxazolone chemical family, NBBA holds potential for diverse pharmacological activities, including anti-inflammatory and cytotoxic effects.[1][2][3][4] This guide outlines a tiered, logical workflow for researchers, scientists, and drug development professionals to systematically evaluate its biological profile. Detailed, step-by-step protocols are provided for initial cytotoxicity screening, followed by targeted assays to investigate its potential as an anti-inflammatory agent by probing its effects on the cyclooxygenase (COX) and NF-κB signaling pathways. The causality behind experimental choices, the implementation of self-validating controls, and authoritative references are integrated to ensure scientific integrity and reproducibility.

Introduction and Scientific Rationale

The 2(3H)-benzoxazolone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][3] The specific structure of NBBA, featuring a nitro group at the 6-position and an acetic acid moiety at the 3-position, suggests several potential mechanisms of action. The nitroaromatic group can be involved in bioreductive activation or specific enzyme interactions, while the carboxylic acid may mimic endogenous ligands or enhance binding to targets with cationic pockets.[5][6]

Given the established anti-inflammatory profile of related benzoxazolone compounds, a primary hypothesis is that NBBA may modulate key inflammatory pathways.[3] Inflammation is driven by complex signaling networks, prominently featuring the cyclooxygenase (COX) enzymes and the NF-κB transcription factor. COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, such as Prostaglandin E2 (PGE2), which are potent mediators of pain and inflammation.[7] The NF-κB pathway is a central regulator of immune and inflammatory responses, controlling the expression of pro-inflammatory cytokines and enzymes like COX-2.[8]

Therefore, this guide proposes a systematic evaluation of NBBA, beginning with a foundational assessment of its general cytotoxicity to establish a therapeutic window. Subsequently, we provide detailed protocols for a cell-free enzymatic assay to directly measure COX-2 inhibition, a cell-based immunoassay to quantify the downstream product PGE2, and a reporter assay to assess the modulation of NF-κB transcriptional activity.

Proposed Investigational Workflow

A tiered approach ensures a logical and resource-efficient characterization of NBBA. The workflow begins with broad cytotoxicity screening to determine the compound's effect on cell viability and to identify appropriate concentration ranges for subsequent mechanistic assays.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Mechanistic Elucidation (Anti-inflammatory Potential) A Compound Preparation (NBBA Stock Solution in DMSO) B Cytotoxicity Screening (MTT Assay) A->B C Determine IC50 and Non-Toxic Concentration Range B->C D COX-2 Enzymatic Inhibition Assay C->D Use Non-Toxic Concentrations E Cell-Based PGE2 Quantification (ELISA) C->E Use Non-Toxic Concentrations F NF-κB Transcriptional Reporter Assay C->F Use Non-Toxic Concentrations D->E Correlate direct inhibition with cellular product E->F Investigate upstream regulatory pathway

Caption: Tiered workflow for the biological evaluation of NBBA.

Foundational Assay: Cytotoxicity Screening

Rationale: Before investigating specific mechanisms, it is crucial to assess the general cytotoxicity of NBBA.[9] This determines the concentration range at which the compound affects basic cellular health and viability, distinguishing targeted pharmacological effects from non-specific toxicity. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[10][11]

Protocol 3.1: MTT Cytotoxicity Assay

Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma, or RAW 264.7 - murine macrophage)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • NBBA (CAS 19739-41-4)[13]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Doxorubicin or Staurosporine (positive control for cytotoxicity)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of NBBA in DMSO. Create a serial dilution series (e.g., 200 µM to 0.1 µM) in complete culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the prepared NBBA dilutions to the respective wells.

    • Vehicle Control: Add medium with the same final concentration of DMSO (e.g., 0.5%).

    • Positive Control: Add medium containing a known cytotoxic agent at its IC50 concentration.

    • Untreated Control: Add fresh complete medium.

    • Blank: Add medium to empty wells (no cells) for background subtraction.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100

  • Plot % Viability against the log of NBBA concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Hypothetical Data Presentation
CompoundCell LineIncubation TimeIC₅₀ (µM)
NBBAA54948 hours45.2
NBBARAW 264.748 hours68.5
DoxorubicinA54948 hours0.8

Mechanistic Assays: Anti-Inflammatory Activity

Based on the cytotoxicity data, subsequent assays should be performed using non-toxic concentrations of NBBA (e.g., below the IC₂₀) to ensure that observed effects are due to specific modulation of inflammatory pathways rather than cell death.

Protocol 4.1: Cell-Free COX-2 Enzymatic Inhibition Assay

Rationale: This assay directly measures the ability of NBBA to inhibit the enzymatic activity of purified COX-2, the inducible isoform central to the inflammatory response.[7] This cell-free format isolates the interaction between the compound and the enzyme, eliminating cellular uptake and metabolism variables. A fluorometric detection method provides high sensitivity.[14][15]

Principle: The assay measures the peroxidase activity of COX-2. COX-2 converts arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin H2 (PGH2). This peroxidase activity can be detected using a probe like Amplex™ Red, which is oxidized in the presence of horseradish peroxidase to produce the highly fluorescent resorufin.[14] A decrease in fluorescence indicates inhibition of COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme[14]

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[7]

  • Heme (cofactor)[16]

  • Amplex™ Red reagent[14]

  • Arachidonic Acid (substrate)[14]

  • NBBA and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control[15]

  • 96-well black opaque plate

  • Fluorescence plate reader (Ex/Em = 535/590 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's protocol (e.g., from a commercial kit).[14] Dilute the COX-2 enzyme in cold COX Assay Buffer.

  • Assay Setup: In a 96-well black plate, add the following to each well:

    • Enzyme Control (100% activity): 80 µL Reaction Mix (Assay Buffer, Probe, Cofactor), 10 µL Assay Buffer (or DMSO vehicle), and 10 µL of diluted COX-2 enzyme.

    • Inhibitor Wells: 80 µL Reaction Mix, 10 µL of NBBA at various concentrations, and 10 µL of diluted COX-2 enzyme.

    • Positive Control: 80 µL Reaction Mix, 10 µL of Celecoxib, and 10 µL of diluted COX-2 enzyme.

    • Background Control: 80 µL Reaction Mix, 10 µL Assay Buffer, and 10 µL Assay Buffer (no enzyme).

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously, preferably with a multi-channel pipette.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Ex/Em = 535/587 nm) every minute for 10-15 minutes.

Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Subtract the slope of the background control from all other readings.

  • Calculate the percentage of inhibition:

    • % Inhibition = (1 - (Slope of Inhibitor Well / Slope of Enzyme Control)) × 100

  • Plot % Inhibition against the log of NBBA concentration to determine the IC₅₀ value.

Hypothetical Data Presentation
InhibitorTargetAssay TypeIC₅₀ (µM)
NBBAHuman COX-2Cell-Free Fluorometric12.8
CelecoxibHuman COX-2Cell-Free Fluorometric0.45[15]
Protocol 4.2: Cellular Prostaglandin E2 (PGE2) Quantification

Rationale: To validate that the enzymatic inhibition observed in the cell-free assay translates to a functional effect in a cellular context, this protocol measures the production of PGE2, a key downstream product of COX-2 activity.[17] A competitive enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for quantifying PGE2 in cell culture supernatants.[18][19]

Principle: This assay is a competitive immunoassay. PGE2 in the sample competes with a fixed amount of PGE2 conjugated to an enzyme (like alkaline phosphatase or HRP) for a limited number of binding sites on a specific monoclonal antibody.[17] The amount of enzyme-linked PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample. After adding a substrate, the resulting colorimetric signal is measured.

Caption: Principle of the competitive ELISA for PGE2 detection.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium

  • Lipopolysaccharide (LPS) to induce inflammation and COX-2 expression

  • NBBA and a known COX inhibitor (e.g., Indomethacin)

  • Commercial PGE2 ELISA kit (e.g., from R&D Systems, Arbor Assays)[18][19]

  • 24-well cell culture plates

  • Microplate reader capable of measuring absorbance at 405 nm or 450 nm[17][20]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C, 5% CO₂.

  • Pre-treatment with Inhibitor: Remove the medium and replace it with fresh serum-free medium containing various non-toxic concentrations of NBBA or the control inhibitor. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce COX-2 expression and PGE2 production.

    • Negative Control: Cells treated with vehicle (DMSO) but not stimulated with LPS.

    • Positive Control: Cells treated with vehicle (DMSO) and stimulated with LPS.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells and use the clear supernatant for the ELISA.

  • PGE2 ELISA: Perform the ELISA according to the manufacturer's specific protocol.[18][19] This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Adding the PGE2-enzyme conjugate.

    • Incubating to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding the substrate and incubating for color development.

    • Adding a stop solution and reading the absorbance.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of each standard against its known concentration.

    • Use the standard curve to interpolate the concentration of PGE2 in each sample.

    • Calculate the percentage of PGE2 inhibition for each NBBA concentration relative to the LPS-stimulated positive control.

Protocol 4.3: NF-κB Reporter Gene Assay

Rationale: To determine if NBBA's anti-inflammatory effects extend to modulating upstream signaling pathways, an NF-κB reporter assay is employed. This assay measures the transcriptional activity of NF-κB, a key regulator of COX-2 and other pro-inflammatory genes.[8]

Principle: This cell-based assay uses a cell line (e.g., HEK293) that has been stably transfected with a plasmid containing the firefly luciferase reporter gene under the control of NF-κB response elements.[21][22] When NF-κB is activated by a stimulus (e.g., TNFα or PMA), it translocates to the nucleus, binds to these elements, and drives luciferase expression. The resulting luminescence is proportional to NF-κB activity and can be measured with a luminometer.[23] A decrease in the signal in the presence of NBBA would indicate inhibition of the NF-κB pathway.

Materials:

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

  • Complete culture medium

  • NF-κB activator (e.g., TNFα or PMA)[22]

  • NBBA and a known NF-κB inhibitor (e.g., BAY 11-7082)

  • 96-well white opaque cell culture plates

  • Luciferase assay reagent system (e.g., Promega ONE-Glo™, INDIGO Biosciences)[21]

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a 96-well white opaque plate at the density recommended by the supplier.[21] Incubate for 4-6 hours or overnight to allow attachment.[8][22]

  • Compound Treatment: Remove the medium. Add 100 µL of medium containing various concentrations of NBBA or the control inhibitor.

  • Stimulation: After 1 hour of pre-incubation with the compound, add the NF-κB activator (e.g., TNFα at 10 ng/mL) to all wells except the unstimulated control.

    • Unstimulated Control: Cells treated with vehicle only.

    • Stimulated Control: Cells treated with vehicle + activator.

  • Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO₂. The optimal time depends on the kinetics of NF-κB activation in the specific cell line.[8]

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare and add the luciferase assay reagent to each well as per the manufacturer's instructions.[23]

    • Incubate for 5-10 minutes to lyse the cells and stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the unstimulated control wells from all other readings.

  • Normalize the data by expressing the luminescence of each well as a percentage of the stimulated control.

  • Plot the normalized luminescence against the log of NBBA concentration to determine the IC₅₀ for NF-κB inhibition.

Conclusion and Future Directions

This guide provides a robust and logical framework for the initial biological characterization of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. By systematically assessing cytotoxicity and then probing key anti-inflammatory pathways—COX-2 enzymatic activity, cellular PGE2 production, and NF-κB transcriptional activity—researchers can build a comprehensive profile of the compound's pharmacological potential. Positive results from these assays would warrant further investigation, including COX-1/COX-2 selectivity assays, profiling against a broader panel of inflammatory targets, and eventual progression into in vivo models of inflammation and disease.

References

  • INDIGO Biosciences. Human NF-κB Reporter Assay System. Available from: [Link]

  • Wang, Z., et al. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available from: [Link]

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available from: [Link]

  • IBL-America. Prostaglandin E2 (PGE2) ELISA IB09648. Available from: [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available from: [Link]

  • INDIGO Biosciences. Human NF-κB Reporter Assay System (3x32). Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • AMSBIO. Human Prostaglandin E2 (PGE2) Elisa kit. Available from: [Link]

  • Boster Bio. Cytotoxicity Assays | Life Science Applications. Available from: [Link]

  • INDIGO Biosciences. Human NF-κB Reporter Assay System. Available from: [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available from: [Link]

  • AMSBIO. Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. Available from: [Link]

  • MDPI. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Available from: [Link]

  • PubMed. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Available from: [Link]

  • PubMed. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Available from: [Link]

  • The Pharma Innovation. Synthesis and Screening of some benzoxazinone derivatives. Available from: [Link]

  • ResearchGate. Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Available from: [Link]

  • PMC - NIH. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Available from: [Link]

  • CORE. Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Available from: [Link]

  • MDPI. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Available from: [Link]

Sources

Application Notes & Protocols: Derivatives of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazolone Scaffold in Medicinal Chemistry

The 2(3H)-benzoxazolone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The structural rigidity and specific electronic properties of the benzoxazolone ring system make it an ideal foundation for designing targeted therapeutic agents.

This guide focuses on a specific, promising starting point for drug discovery: (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid . The presence of the nitro group at the 6-position is critical, as it acts as a strong electron-withdrawing group that can enhance biological activity and provide a handle for further chemical modification.[5] The N-acetic acid side chain offers a versatile point for derivatization, allowing for the synthesis of diverse chemical libraries (e.g., amides, esters) to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive framework for researchers, detailing the synthesis of a derivative library, robust protocols for biological screening against key therapeutic targets (antimicrobial and anticancer), and foundational approaches for mechanism of action studies.

Part 1: Synthesis and Derivatization Strategy

The core principle of this drug discovery workflow is the creation of a focused library of compounds derived from the (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid backbone. The primary point of diversification is the carboxylic acid moiety, which can be readily converted into a variety of amides and esters. This approach allows for systematic exploration of how different substituents impact biological activity.

Workflow for Library Synthesis

The overall synthetic strategy involves a two-stage process: first, the synthesis of the core acetic acid intermediate, and second, the parallel synthesis of an amide library via carbodiimide-mediated coupling.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Derivatization A 4-Nitro-2-aminophenol C Ethyl (6-nitro-2-oxo-1,3- benzoxazol-3(2H)-yl)acetate A->C Base-mediated cyclization B Ethyl Chloroacetate B->C D (6-nitro-2-oxo-1,3-benzoxazol- 3(2H)-yl)acetic acid (Core Scaffold) C->D Ester Hydrolysis (e.g., LiOH) G Amide Derivative Library (Target Compounds) D->G Amide Coupling E Amine Library (R-NH2) E->G F Coupling Agents (EDC, HOBt) F->G

Figure 1: General workflow for the synthesis of an amide library from the core (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid scaffold.

Protocol 1.1: Synthesis of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (Core Scaffold)

This protocol outlines the synthesis of the key intermediate. The procedure involves the N-alkylation of 6-nitro-2-benzoxazolinone followed by hydrolysis.

Rationale: The initial N-alkylation with an ethyl ester provides a protected carboxylic acid that is stable under the reaction conditions. Subsequent mild hydrolysis with lithium hydroxide selectively cleaves the ester without affecting the benzoxazolone ring.

Materials:

  • 6-nitro-2-benzoxazolinone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl Bromoacetate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric Acid (1M HCl)

  • Ethyl Acetate, Hexanes

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • N-Alkylation:

    • To a solution of 6-nitro-2-benzoxazolinone (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate. Purify by column chromatography if necessary.

  • Ester Hydrolysis:

    • Dissolve the crude ethyl ester from the previous step in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the starting material is consumed, remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct structure is obtained before proceeding to derivatization.

Protocol 1.2: General Protocol for Amide Library Synthesis

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) for efficient amide bond formation.

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions and minimize racemization (if chiral amines are used), forming a more reactive HOBt-ester intermediate that readily reacts with the amine.

Materials:

  • (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (1.0 eq)

  • Diverse library of primary and secondary amines (1.1 eq each)

  • EDC hydrochloride (1.5 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure (for a single reaction in the library):

  • To a solution of the core acetic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Add DIPEA (3.0 eq) to the mixture.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC hydrochloride (1.5 eq) portion-wise and stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once complete, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the pure amide derivative.

Part 2: Biological Screening Protocols

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. Based on the known pharmacology of the benzoxazolone scaffold, primary screening against microbial pathogens and cancer cell lines is a logical starting point.[1][6]

Screening Workflow

G A Synthesized Derivative Library B Primary Screening (Single High Concentration) A->B C Antimicrobial Assay (e.g., 50 µg/mL) B->C D Cytotoxicity Assay (e.g., 25 µM) B->D E Identify 'Hits' (>50% Inhibition) C->E D->E F Secondary Screening (Dose-Response) E->F G Determine MIC (Antimicrobial) F->G H Determine IC₅₀ (Cytotoxicity) F->H I Prioritize Leads for MoA Studies G->I H->I

Figure 2: A typical screening cascade for evaluating a new chemical library for antimicrobial and anticancer activities.

Protocol 2.1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits visible microbial growth.[7][8][9][10]

Rationale: This is the gold-standard method for quantitative antimicrobial susceptibility testing.[7][11] It is reproducible, scalable for 96-well plates, and provides a clear endpoint (the MIC value).

Materials:

  • Test compounds dissolved in DMSO (e.g., 10 mg/mL stock).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Spectrophotometer (plate reader).

Procedure:

  • Plate Preparation:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (diluted in MHB to 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.[9]

    • Column 11 serves as the growth control (broth + inoculum, no compound).

    • Column 12 serves as the sterility control (broth only).

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of this standardized inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[7] This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.

Protocol 2.2: Cytotoxicity MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability after exposure to the test compounds.[12][13][14][15][16]

Rationale: The MTT assay is a robust, colorimetric method widely used for cytotoxicity screening.[12][13] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT salt to purple formazan crystals, providing a quantifiable measure of viability.[12][14][15]

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl).

  • Sterile 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[14][16]

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

    • Measure the absorbance at 570 nm using a microplate reader.[15][16]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Part 3: Preliminary Mechanism of Action (MoA) Studies

Identifying the molecular target is a crucial step in drug development. For benzoxazolone derivatives, known mechanisms often involve the inhibition of key enzymes or disruption of protein-protein interactions. For instance, nitro-benzoxadiazole derivatives have been shown to act as suicide inhibitors of Glutathione S-transferases (GSTs), enzymes often overexpressed in cancer cells.[17][18][19] Other derivatives have been found to target the c-Myc G-quadruplex structure or act as HIV-1 nucleocapsid protein inhibitors.[4][20]

Hypothesized MoA and Investigative Workflow

Given the precedent for enzyme inhibition, a logical next step for an active anticancer "hit" is to screen it against a panel of relevant enzymes, such as kinases or GSTs.

G A Active Anticancer 'Hit' (Low µM IC₅₀) B Hypothesis Generation (e.g., GST Inhibition) A->B C In Vitro Enzyme Assay B->C D Determine Enzymatic IC₅₀ C->D E Correlate with Cellular IC₅₀? D->E F Target Confirmed E->F Yes G No Correlation (Explore other targets) E->G No

Figure 3: A decision-making workflow for investigating a potential mechanism of action, using enzyme inhibition as an example.

Data Presentation

All quantitative data from screening should be summarized in tables for clear comparison and SAR analysis.

Table 1: Example Data Summary for a Derivative Library

Compound IDR-Group (Amide)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC₅₀ (µM) vs. A549 Cells
Parent Acid -OH>128>128>100
GB-001 -NH-benzyl326415.2
GB-002 -NH-(4-chlorobenzyl)8164.8
GB-003 -N(CH₃)₂>128>12889.5
GB-004 -morpholino64>12845.1
Ciprofloxacin N/A0.50.25N/A
Doxorubicin N/AN/AN/A0.8

Conclusion and Future Directions

The (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid scaffold represents a highly tractable starting point for the discovery of novel therapeutic agents. The synthetic routes are straightforward, allowing for the rapid generation of diverse chemical libraries. The protocols provided herein offer a robust and validated workflow for screening these libraries against microbial and cancer targets.

Promising lead compounds identified through this cascade should be subjected to further investigation, including:

  • Secondary and selectivity screening: Testing against a broader panel of bacterial strains, fungal pathogens, or cancer cell lines, as well as normal cell lines to assess cytotoxicity.

  • Advanced MoA studies: Utilizing techniques such as thermal shift assays, isothermal titration calorimetry, or target-based genetic knockdowns to confirm molecular targets.

  • ADME/Tox profiling: In vitro assessment of metabolic stability, permeability, and other pharmacokinetic properties to evaluate drug-likeness.

By systematically applying this integrated approach of synthesis and biological evaluation, researchers can efficiently navigate the early stages of the drug discovery process and unlock the therapeutic potential of this versatile chemical scaffold.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Protocol for Cell Viability Assays - BroadPharm. (2022).
  • MTT assay protocol | Abcam. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013).
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011).
  • Design, synthesis and biological evaluation of new 2-benzoxazolinone derivatives as potential cholinesterase inhibitors for therapy of alzheimer's disease - PubMed. (n.d.).
  • Broth Dilution Method for MIC Determination - Microbe Online. (2013).
  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.).
  • Evaluation of Antimicrobial Activities of Some 2 (3H)-Benzoxazolone Derivatives. (2025).
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (n.d.).
  • Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. (2025).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023).
  • 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound. (n.d.).
  • 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound. (2018).
  • (PDF) 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: A promising new anticancer compound - ResearchGate. (n.d.).
  • A Comparative Analysis of the Antimicrobial Activity Spectrum of Novel Benzoxazolone Derivatives - Benchchem. (n.d.).
  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents - MDPI. (n.d.).
  • SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES - TSI Journals. (2012).
  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents - ResearchGate. (2025).
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. (n.d.).
  • one—A degradable derivative of natural 6-Hydroxybenzoxazolin-2(3H)-one produced by Pantoea ananatis - PMC - NIH. (2017).
  • Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors - PubMed Central. (n.d.).
  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020).
  • (6-nitro-2-oxo-1,3-benzoxazol-3(2h)-yl)aceticacid - Echemi. (n.d.).
  • Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - NIH. (n.d.).
  • 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed. (n.d.).
  • (6-NITRO-2-OXO-1,3-BENZOXAZOL-3(2H)-YL)ACETIC ACID - ChemicalBook. (n.d.).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (n.d.).
  • Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives - ResearchGate. (2025).
  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents - CORE. (2020).

Sources

Application Notes and Protocols for a Novel Benzoxazolone Derivative: (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Benzoxazolone Derivatives in Antimicrobial Research

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] The benzoxazolone scaffold has emerged as a versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial and antifungal properties.[2][3] These synthetic heterocyclic compounds are of significant interest due to their potential to overcome existing resistance mechanisms.[2] This document provides a detailed guide for the investigation of the antimicrobial properties of a specific novel derivative, (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, and serves as a general framework for assessing other compounds in this promising class.

While extensive data on the antimicrobial profile of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is not yet widely published, related studies on similar nitro-containing heteroaromatic compounds and other benzoxazolone derivatives suggest potential activity against a spectrum of both Gram-positive and Gram-negative bacteria.[4][5] The protocols outlined herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[6][7][8]

Hypothesized Mechanism of Action

The precise mechanism of action for many benzoxazolone derivatives is still an active area of research. However, for some compounds within this class, antibacterial activity has been attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase (topoisomerase II).[9] This enzyme is critical for bacterial DNA replication, and its inhibition leads to the disruption of DNA synthesis and subsequent cell death.[9] The presence of a nitro group on the benzoxazole ring may also contribute to the antimicrobial effect, as seen in other nitroaromatic compounds which can interfere with microbial gene expression.[5]

Experimental Protocols for Antimicrobial Susceptibility Testing

The following protocols describe two standard and widely accepted methods for determining the antimicrobial activity of a novel compound: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Disk Diffusion for assessing the general sensitivity of microbial strains.

I. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]

Objective: To quantitatively determine the MIC of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid against a panel of clinically relevant bacterial and fungal strains.

Materials:

  • (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (test compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains (see Table 1 for suggestions)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%)

  • Spectrophotometer or nephelometer

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh the test compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid inhibiting microbial growth.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-4 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a nephelometer or by visual comparison. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum to the appropriate concentration for testing in the final well volume.[12]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.

    • Add an appropriate volume of the stock solution of the test compound to the first well to achieve the desired starting concentration, and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation:

    • Add the diluted microbial inoculum to each well, resulting in a final volume of 200 µL per well.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[11]

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.[9]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.[11]

Data Presentation:

MicroorganismStrain IDTypeMIC (µg/mL) of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
Staphylococcus aureusATCC 25923Gram-positive Bacteria
Bacillus subtilisATCC 6633Gram-positive Bacteria
Escherichia coliATCC 25922Gram-negative Bacteria
Pseudomonas aeruginosaATCC 27853Gram-negative Bacteria
Candida albicansATCC 90028Fungus (Yeast)
Aspergillus nigerATCC 16404Fungus (Mold)
II. Kirby-Bauer Disk Diffusion Method

This qualitative method is used to determine the sensitivity or resistance of bacteria to an antimicrobial compound.[13][14]

Objective: To qualitatively assess the antimicrobial activity of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid against various pathogenic bacteria.

Materials:

  • (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar (MHA) plates

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Antimicrobial Disks:

    • Dissolve a known amount of the test compound in a suitable volatile solvent.

    • Impregnate sterile filter paper disks with a specific amount of the compound solution and allow the solvent to evaporate completely.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[12] This is known as creating a bacterial lawn.[14]

    • Allow the plate to dry for about 5 minutes.[14]

  • Application of Disks:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.

    • Ensure the disks are placed at least 24 mm apart to avoid overlapping zones of inhibition.[15]

    • Gently press each disk to ensure complete contact with the agar surface.[15]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[16]

    • The size of the zone indicates the susceptibility of the bacteria to the compound.[16][17]

Data Presentation:

MicroorganismStrain IDTypeZone of Inhibition (mm)
Staphylococcus aureusATCC 25923Gram-positive Bacteria
Bacillus subtilisATCC 6633Gram-positive Bacteria
Escherichia coliATCC 25922Gram-negative Bacteria
Pseudomonas aeruginosaATCC 27853Gram-negative Bacteria

Visualizing the Experimental Workflow and Proposed Mechanism

To further clarify the experimental process and the hypothesized mode of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare Standardized Microbial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate (Compound + Microbe) A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C (18-24h for Bacteria) or 30°C (24-48h for Fungi) C->D E Visually Assess for Growth (Turbidity) D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for Broth Microdilution MIC Testing.

G A Benzoxazolone Derivative C Inhibition of Enzyme Activity A->C B Bacterial DNA Gyrase (Topoisomerase II) B->C D Disruption of DNA Replication C->D E Bacterial Cell Death D->E

Sources

Application Notes and Protocols: Investigating the Enzymatic Inhibition of Glutathione S-Transferase by (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Benzoxazoles

The benzoxazole scaffold is a privileged heterocyclic motif frequently found in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. Their structural resemblance to endogenous purine bases allows for favorable interactions with various biological macromolecules, making them attractive candidates for drug discovery[4]. The introduction of a nitro group to the benzoxazole core can further enhance its biological activity, a feature observed in numerous pharmacologically active molecules. This document provides detailed application notes and protocols for investigating the potential enzymatic inhibition of a specific nitro-benzoxazole derivative, (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (CAS 19739-41-4), with a primary focus on its hypothesized activity against Glutathione S-Transferase (GST).

While direct enzymatic inhibition data for this specific compound is not extensively published, the structurally related compound 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) is a potent inhibitor of Glutathione S-Transferase P1-1 (GSTP1-1)[5]. GSTP1-1 is a key enzyme in cellular detoxification pathways and is often overexpressed in cancer cells, contributing to drug resistance. Inhibition of GSTP1-1 can disrupt the protein-protein interaction with c-Jun N-terminal Kinase (JNK), leading to JNK activation and subsequent apoptosis in tumor cells[5]. Based on this precedent, we propose that (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid may also target and inhibit GST enzymes.

These application notes will guide researchers through the process of screening and characterizing the inhibitory activity of this compound against GST, providing a framework for its evaluation as a potential therapeutic agent.

Compound Profile

Characteristic Information
Compound Name (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
CAS Number 19739-41-4[6]
Molecular Formula C₉H₆N₂O₆
Molecular Weight 238.15 g/mol
Structure

Appearance White to off-white solid
Solubility Soluble in DMSO and DMF

Hypothesized Mechanism of Action: Inhibition of Glutathione S-Transferase

Glutathione S-Transferases (GSTs) are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds. The GSTP1-1 isoform, in particular, has been implicated in the development of cancer and drug resistance.

We hypothesize that (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid acts as an inhibitor of GSTP1-1. The electrophilic nature of the nitro-aromatic system may facilitate its interaction with the enzyme's active site or with the glutathione-binding site (G-site). Inhibition could occur through several mechanisms, including competitive, non-competitive, or irreversible inhibition. The following protocols are designed to elucidate the nature of this potential inhibition.

GST_Inhibition_Pathway cluster_reaction Cellular Detoxification cluster_consequence Downstream Effects Substrate Electrophilic Substrate GST GSTP1-1 Enzyme Substrate->GST GSH Glutathione (GSH) GSH->GST Product Conjugated Product (Detoxified) GST->Product Conjugation Inhibition_Effect Inhibition of Detoxification Inhibitor (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid Inhibitor->GST Inhibition Apoptosis Potential for Apoptosis

Caption: Hypothesized inhibition of GSTP1-1 by (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

Experimental Protocols

Protocol 1: In Vitro GST Inhibition Assay (Spectrophotometric)

This protocol describes a standard spectrophotometric assay to screen for and quantify the inhibition of GST activity. The assay is based on the conjugation of glutathione (GSH) with the model substrate 1-chloro-2,4-dinitrobenzene (CDNB). The resulting conjugate, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

Materials:

  • Recombinant human GSTP1-1 enzyme

  • (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Reduced glutathione (GSH)

  • Potassium phosphate buffer (100 mM, pH 6.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Enzyme Solution: Dilute recombinant human GSTP1-1 in 100 mM potassium phosphate buffer (pH 6.5) to the desired working concentration (e.g., 20 nM). Keep on ice.

    • GSH Solution: Prepare a 100 mM stock solution of GSH in water and dilute to a working concentration of 10 mM in buffer.

    • CDNB Solution: Prepare a 100 mM stock solution of CDNB in ethanol and dilute to a working concentration of 10 mM in buffer.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid in DMSO.

    • Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in DMSO to obtain a range of concentrations for IC₅₀ determination.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 160 µL of 100 mM potassium phosphate buffer (pH 6.5)

      • 10 µL of 10 mM GSH

      • 10 µL of the inhibitor dilution (or DMSO for control)

    • Pre-incubate the plate at 25°C for 5 minutes.

  • Initiate the Reaction:

    • Add 10 µL of 10 mM CDNB to each well to start the reaction.

    • Immediately place the plate in the microplate spectrophotometer.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 30 seconds for 10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the control (DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

GST_Assay_Workflow start Start reagent_prep Prepare Reagents (Enzyme, GSH, CDNB, Inhibitor) start->reagent_prep plate_setup Set up 96-well plate with buffer, GSH, and inhibitor reagent_prep->plate_setup pre_incubation Pre-incubate at 25°C for 5 min plate_setup->pre_incubation reaction_start Initiate reaction with CDNB pre_incubation->reaction_start data_acquisition Measure Absorbance at 340 nm reaction_start->data_acquisition data_analysis Calculate reaction rates and % inhibition data_acquisition->data_analysis ic50_determination Determine IC50 value data_analysis->ic50_determination end End ic50_determination->end

Caption: Workflow for the in vitro GST inhibition assay.

Protocol 2: Determining the Mechanism of Inhibition

To understand how (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid inhibits GST, kinetic studies are necessary. By varying the concentrations of both the substrate (CDNB) and the inhibitor, the mode of inhibition (competitive, non-competitive, or uncompetitive) can be determined using Lineweaver-Burk or Michaelis-Menten plots.

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Perform the assay with a range of fixed inhibitor concentrations.

  • For each inhibitor concentration, vary the concentration of CDNB.

  • Measure the initial reaction rates for each combination of inhibitor and substrate concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or fit to the appropriate Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.

Data Interpretation:

  • Competitive Inhibition: Vmax remains unchanged, while Km increases.

  • Non-competitive Inhibition: Vmax decreases, while Km remains unchanged.

  • Uncompetitive Inhibition: Both Vmax and Km decrease.

  • Mixed Inhibition: Both Vmax and Km are altered.

Expected Results and Interpretation

Based on the activity of the structurally related compound NBDHEX, it is anticipated that (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid will exhibit inhibitory activity against GSTP1-1, with an IC₅₀ value in the micromolar to nanomolar range. Kinetic analysis is expected to reveal the specific mechanism of this inhibition.

Parameter Expected Outcome
IC₅₀ Value Low micromolar to nanomolar range
Mechanism of Inhibition To be determined by kinetic studies

Troubleshooting

Problem Possible Cause Solution
No Inhibition Observed Compound is inactive against GSTP1-1 or requires metabolic activation.Test against other GST isoforms; consider cell-based assays.
High Background Absorbance Compound absorbs at 340 nm.Run a control with the compound and all reagents except the enzyme.
Precipitation of Compound Poor solubility in the assay buffer.Decrease the final concentration of DMSO; test alternative solvents.

Conclusion

These application notes provide a comprehensive guide for researchers to investigate the potential enzymatic inhibition of Glutathione S-Transferase by (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. The provided protocols are robust and can be adapted to screen other compounds or to further characterize the mechanism of action of this promising molecule. Successful demonstration of GST inhibition would warrant further investigation into its cellular effects and potential as a novel therapeutic agent, particularly in the context of cancer therapy.

References

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. (n.d.). An-Najah National University. Retrieved from [Link]

  • A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). PubMed. Retrieved from [Link]

  • In vitro and in vivo efficacy of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) on human melanoma. (2008). PubMed. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020). CORE. Retrieved from [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vivo Experimental Use of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (CAS: 19739-41-4) is a research chemical for which specific in vivo efficacy and toxicity data are not extensively published.[1][2] The following application notes and protocols are therefore based on the known biological activities of structurally related benzoxazolone and nitroaromatic compounds, as well as established general principles for in vivo preclinical research.[3] These guidelines are intended to provide a scientifically-grounded framework for researchers to design and conduct their own studies and must be adapted based on emerging experimental data.

Introduction to (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a small molecule featuring a benzoxazolone heterocyclic core. This scaffold is of significant interest in medicinal chemistry due to its wide range of pharmacological activities.[4] The benzoxazolone nucleus is recognized for its discrete physicochemical properties and is a component of various pharmaceuticals with anticancer, analgesic, anti-inflammatory, and neuroprotective effects.[4]

The structure of this compound is distinguished by two key functional groups:

  • A Nitro Group (-NO₂) at the 6-position: Nitroaromatic compounds are a class of molecules with diverse biological effects, including antimicrobial and anticancer activities.[5][6] The nitro group is often crucial for the molecule's mechanism of action, which can involve bioreduction in hypoxic environments (such as solid tumors) to form reactive intermediates that induce cellular damage.[5][7] However, the presence of a nitro group can also be associated with toxicity, such as mutagenicity or carcinogenicity, which necessitates careful toxicological evaluation.[8]

  • An Acetic Acid Moiety (-CH₂COOH) at the 3-position: The inclusion of a carboxylic acid group can significantly influence the compound's physicochemical properties, such as solubility and acidity (pKa).[9] This moiety may affect the compound's pharmacokinetic profile and can be critical for its interaction with biological targets.[9] Notably, the presence of an acetic acid group on the benzoxazole nucleus has been shown in some derivatives to enhance cytotoxic activity against cancer cell lines.

Given this structural composition, (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a candidate for investigation in in vivo models of cancer and inflammation.

Preclinical In Vivo Research Workflow

A systematic approach is essential when evaluating a novel compound in vivo.[3] The following workflow provides a general framework for the preclinical assessment of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

G cluster_0 Phase 1: Pre-formulation & Toxicology cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy Studies A Physicochemical Characterization (Solubility, pKa, logP) B Formulation Development (Vehicle Selection) A->B C Acute Toxicity Study (Dose Range Finding) B->C D Single Dose PK Study (IV and PO) C->D Select doses for PK F Select Animal Model (e.g., Xenograft, Inflammation) C->F Establish MTD (Maximum Tolerated Dose) E Determine Bioavailability, Half-life, Cmax D->E G Conduct Efficacy Study (Multiple Dosing Regimens) E->G Inform dosing strategy F->G H Endpoint Analysis (e.g., Tumor Volume, Biomarkers) G->H

Caption: General workflow for in vivo compound testing.

Formulation Development

The acetic acid moiety suggests the compound is acidic, which may impact its solubility and formulation strategy.[9] As a weakly acidic compound, its solubility is expected to be pH-dependent, being lower in acidic environments like the stomach and higher in the more neutral pH of the intestines.[10]

Vehicle Selection for In Vivo Administration

For initial studies, a multi-component vehicle system is often required to achieve a suitable concentration for dosing. Below are example formulations that can be tested for solubility and stability.

Formulation IDVehicle CompositionCompound Conc. (Target)Rationale
F1 5% DMSO, 40% PEG400, 55% Saline1-5 mg/mLA common co-solvent system for compounds with moderate solubility.
F2 10% Solutol HS 15 in PBS (pH 7.4)1-10 mg/mLA non-ionic solubilizer and emulsifying agent suitable for IV or IP administration.
F3 0.5% (w/v) Carboxymethylcellulose (CMC) in water5-20 mg/mLForms a suspension suitable for oral gavage (PO). The acidic nature of the compound may require pH adjustment.
F4 Corn oil5-20 mg/mLAn alternative for lipophilic compounds administered orally.

Protocol for Formulation Preparation (Example F1):

  • Weigh the required amount of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

  • Add the specified volume of Dimethyl Sulfoxide (DMSO) and vortex until the compound is fully dissolved.

  • Add the specified volume of Polyethylene Glycol 400 (PEG400) and mix thoroughly.

  • Add the sterile saline in a stepwise manner while continuously mixing to avoid precipitation.

  • Visually inspect the final formulation for clarity and absence of particulates. If intended for intravenous (IV) administration, sterile filtration through a 0.22 µm filter is mandatory.

In Vivo Study Protocols

Based on the chemical structure, potential applications for this compound include oncology and anti-inflammatory therapies.[4][11][12] The following are generalized protocols for these indications.

Protocol 1: Human Tumor Xenograft Model

This protocol is designed to assess the anti-tumor activity of the compound in immunodeficient mice bearing human cancer cell-derived xenografts.[3][13][14]

4.1.1 Animal Model Selection

  • Species: Mouse

  • Strain: Athymic Nude (nu/nu) or SCID (Severe Combined Immunodeficiency) mice. These strains lack a functional adaptive immune system, preventing the rejection of human tumor cells.[3][14]

  • Age/Weight: 6-8 weeks old, 20-25g.

  • Cell Line: Select a human cancer cell line relevant to the proposed mechanism of action (e.g., a line known to be sensitive to hypoxia-activated prodrugs).

4.1.2 Experimental Workflow

G A Day 0: Subcutaneous injection of human tumor cells B Days 7-10: Tumor volume reaches 100-150 mm³ A->B C Day 10: Randomize mice into treatment groups B->C D Days 10-30: Administer compound (e.g., daily IP) and vehicle control C->D E Monitor tumor volume and body weight 2-3 times/week D->E F Day 30 (or endpoint): Euthanize mice, collect tumors and tissues D->F E->F

Caption: Workflow for a xenograft efficacy study.

4.1.3 Detailed Steps

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ human tumor cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization and Grouping: Once tumors reach the desired size, randomize animals into treatment and control groups (n=8-10 mice per group).

    • Group 1: Vehicle Control (e.g., Formulation F1 without the compound)

    • Group 2: Compound at Dose X (e.g., 25 mg/kg)

    • Group 3: Compound at Dose Y (e.g., 50 mg/kg)

    • Group 4: Positive Control (a standard-of-care chemotherapy agent)

  • Compound Administration: Administer the compound and vehicle via the selected route (e.g., intraperitoneal injection (IP) or oral gavage (PO)) at a predetermined schedule (e.g., once daily for 21 days).

  • Data Collection: Monitor tumor volume and body weight 2-3 times per week. Body weight loss is a key indicator of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³), if body weight loss exceeds 20%, or at the end of the study period.

  • Analysis: Collect tumors for weight measurement and downstream analysis (e.g., histology, biomarker analysis).

Protocol 2: Carrageenan-Induced Paw Edema Model (Anti-inflammatory)

This model is a widely used and well-characterized assay for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[15][16]

4.2.1 Animal Model Selection

  • Species: Rat or Mouse

  • Strain: Wistar or Sprague-Dawley rats; Swiss Albino mice.

  • Age/Weight: 150-200g for rats; 20-25g for mice.

4.2.2 Experimental Workflow

G A T = -60 min: Administer compound or vehicle (e.g., PO or IP) B T = 0 min: Measure baseline paw volume A->B C T = 0 min: Inject 1% Carrageenan into sub-plantar region of hind paw B->C D T = 1, 2, 3, 4, 5 hours: Measure paw volume using a plethysmometer C->D E Calculate % inhibition of edema for each time point D->E

Caption: Workflow for carrageenan-induced paw edema assay.

4.2.3 Detailed Steps

  • Grouping: Divide animals into treatment and control groups (n=6-8 per group).

    • Group 1: Vehicle Control

    • Group 2: Compound at Dose X (e.g., 50 mg/kg)

    • Group 3: Compound at Dose Y (e.g., 100 mg/kg)

    • Group 4: Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Compound Administration: Administer the compound, vehicle, or positive control orally or intraperitoneally 60 minutes before the carrageenan injection.

  • Inflammation Induction: At T=0, inject 0.1 mL (for rats) or 0.05 mL (for mice) of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the volume of the injected paw using a digital plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

    • Where ΔV is the change in paw volume from baseline.

Potential Mechanisms and Toxicity

The bioactivity of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is likely influenced by the bioreduction of its nitro group.[5]

G cluster_0 Cellular Environment A Nitroaromatic Compound (R-NO₂) C Nitro Anion Radical (R-NO₂⁻) A->C 1e⁻ reduction B Nitroreductase Enzymes D Nitroso Intermediate (R-NO) C->D F Reactive Oxygen/Nitrogen Species (ROS/RNS) C->F Oxygen-dependent pathway E Hydroxylamine Intermediate (R-NHOH) D->E G DNA Damage & Protein Adducts E->G F->G H Cellular Cytotoxicity (Therapeutic Effect / Toxicity) G->H

Caption: Putative bioactivation pathway of a nitroaromatic compound.

This bioactivation can be a double-edged sword.[7] While it can lead to selective cytotoxicity in hypoxic tumor cells, the reactive intermediates formed can also cause off-target toxicity.[8] Therefore, in vivo studies should include careful monitoring for signs of toxicity, such as weight loss, changes in behavior, and, where appropriate, clinical pathology (hematology and serum chemistry) and histopathology of major organs.

Conclusion

(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a compound with potential for in vivo investigation in oncology and inflammation. The protocols and notes provided here offer a foundational approach to its preclinical evaluation. Researchers must proceed with a stage-appropriate strategy, beginning with formulation and toxicology before advancing to more complex efficacy models. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

  • TheraIndx. (n.d.). Xenograft Model for Cancer Drug Discovery. Retrieved from [Link]

  • Gautam, M. K., & Goel, R. K. (2014). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo animal models for cancer: What have we learned from chemical-induced and xenograft models. Retrieved from [Link]

  • PubMed Central. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]

  • PubMed. (n.d.). In Vivo Models for Inflammatory Arthritis. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Retrieved from [Link]

  • Ichor Life Sciences. (n.d.). Xenograft Mouse Models. Retrieved from [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. Retrieved from [Link]

  • European Pharmaceutical Review. (2023). Enhancing bioavailability formulations containing soluble acidic drugs. Retrieved from [Link]

  • SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • Oxford Academic. (n.d.). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Retrieved from [Link]

  • ResearchGate. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved from [Link]

  • PubMed. (n.d.). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Retrieved from [Link]

  • PubMed. (2023). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved from [Link]

  • ResearchGate. (n.d.). Few of the potent benzoxazole derivatives with the respective diseases and target enzymes. Retrieved from [Link]

  • ResearchGate. (2025). Paliperidone Acid-Based Cocrystal for Improving Biopharmaceutical Properties: In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). Pharmaceutical formulations of acid labile substances for oral use.
  • PubMed Central. (n.d.). The Significance of Acid/Base Properties in Drug Discovery. Retrieved from [Link]

  • NIH. (n.d.). 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid. Retrieved from [Link]

Sources

The Benzoxazolone Acetic Acid Scaffold: A Versatile Tool in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

The benzoxazolone nucleus, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. When functionalized with an acetic acid moiety, this scaffold gives rise to a class of compounds—benzoxazolone acetic acids—with a remarkable spectrum of biological effects, making them invaluable tools in preclinical research and drug discovery. This comprehensive guide provides an in-depth exploration of the applications of benzoxazolone acetic acids, complete with detailed experimental protocols and an elucidation of their underlying mechanisms of action.

Introduction: The Chemical Biology of Benzoxazolone Acetic Acids

The benzoxazolone core, characterized by the fusion of a benzene ring and an oxazolone ring, provides a rigid framework that can be strategically modified to interact with various biological targets.[1] The addition of an acetic acid group, often at the N-3 or C-5 position, introduces a critical acidic functionality that can participate in key binding interactions with enzymes and receptors, significantly influencing the compound's pharmacokinetic and pharmacodynamic properties.[2][3] Researchers have successfully synthesized a wide array of benzoxazolone acetic acid derivatives, leading to the discovery of potent anti-inflammatory, analgesic, anticancer, and anti-diabetic agents.[1]

I. Anti-inflammatory Applications: Targeting the Prostaglandin Pathway

Benzoxazolone acetic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through their ability to modulate the production of pro-inflammatory mediators like prostaglandin E2 (PGE2).[4] PGE2 is a key player in the inflammatory cascade, contributing to vasodilation, increased vascular permeability, and pain sensitization.[5][6]

Signaling Pathway: Prostaglandin E2 in Inflammation

The synthesis of PGE2 is initiated by the release of arachidonic acid from cell membranes, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is subsequently isomerized to PGE2 by prostaglandin E synthases. PGE2 exerts its effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4, each triggering distinct downstream signaling cascades that can either promote or suppress inflammation depending on the cellular context.[6][7]

PGE2_Pathway Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 PGH2 PGH2 COX-1/COX-2->PGH2 PGES PGES PGH2->PGES PGE2 PGE2 PGES->PGE2 EP Receptors (EP1-4) EP Receptors (EP1-4) PGE2->EP Receptors (EP1-4) Inflammatory Response Inflammatory Response EP Receptors (EP1-4)->Inflammatory Response Benzoxazolone Acetic Acids Benzoxazolone Acetic Acids Benzoxazolone Acetic Acids->PGES Inhibition

Caption: Prostaglandin E2 (PGE2) synthesis and signaling in inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a classic model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[8][9][10]

Materials:

  • Male Wistar rats or Swiss albino mice (150-200 g)

  • Benzoxazolone acetic acid derivative (test compound)

  • Indomethacin (positive control)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide animals into groups (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (various doses).

  • Compound Administration: Administer the test compound or controls orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[11]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.35
Compound X250.55 ± 0.0435.29
Compound X500.38 ± 0.0355.29

II. Analgesic Applications: Investigating Pain Relief

Several benzoxazolone acetic acid derivatives have exhibited potent analgesic properties, suggesting their potential as non-opioid pain relievers.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This is a widely used and reliable method for screening peripherally acting analgesics.[12][13][14] The intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a manifestation of visceral pain.[13][15]

Materials:

  • Swiss albino mice (20-25 g)

  • Benzoxazolone acetic acid derivative (test compound)

  • Aspirin or Diclofenac Sodium (positive control)

  • 0.6% (v/v) Acetic acid solution in distilled water

  • Vehicle (e.g., normal saline with 1% Tween 80)

Procedure:

  • Animal Acclimatization and Grouping: Similar to the anti-inflammatory assay.

  • Compound Administration: Administer the test compound or controls orally or intraperitoneally 30 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.1 mL/10 g of body weight of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (stretching of the abdomen and/or extension of the hind limbs) for a period of 20-30 minutes.[15]

  • Data Analysis: Calculate the percentage of analgesic activity using the following formula: % Analgesic Activity = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

III. Anticancer Research: Probing Cytotoxicity and Apoptotic Pathways

The benzoxazolone acetic acid scaffold has emerged as a promising template for the design of novel anticancer agents.[2] Certain derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2]

Mechanism of Action: Topoisomerase II Inhibition and Induction of Apoptosis

One of the key mechanisms by which some benzoxazolone acetic acids exert their anticancer effects is through the inhibition of topoisomerase II (Topo II).[2] Topo II is a crucial enzyme involved in DNA replication, transcription, and chromosome segregation.[16][17] By stabilizing the Topo II-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis.[4][18][19]

TopoII_Inhibition cluster_0 Normal Topoisomerase II Action cluster_1 Inhibition by Benzoxazolone Acetic Acids Supercoiled DNA Supercoiled DNA Topo II Topo II Supercoiled DNA->Topo II Cleavage Complex Cleavage Complex Topo II->Cleavage Complex Re-ligation Re-ligation Cleavage Complex->Re-ligation Stabilized Complex Stabilized Cleavage Complex Relaxed DNA Relaxed DNA Re-ligation->Relaxed DNA Inhibitor Benzoxazolone Acetic Acids Inhibitor->Stabilized Complex DNA Breaks DNA Double-Strand Breaks Stabilized Complex->DNA Breaks Apoptosis Apoptosis DNA Breaks->Apoptosis Acid_Ceramidase_Pathway Ceramide Ceramide Acid Ceramidase (AC) Acid Ceramidase (AC) Ceramide->Acid Ceramidase (AC) Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine Sphingosine Acid Ceramidase (AC)->Sphingosine Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine->Sphingosine-1-Phosphate (S1P) Sphingosine Kinase Cell Survival & Proliferation Cell Survival & Proliferation Sphingosine-1-Phosphate (S1P)->Cell Survival & Proliferation Benzoxazolone Acetic Acids Benzoxazolone Acetic Acids Benzoxazolone Acetic Acids->Acid Ceramidase (AC) Inhibition

Caption: Acid ceramidase pathway and its inhibition leading to apoptosis.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [20][21][22] Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Benzoxazolone acetic acid derivative (test compound)

  • Doxorubicin (positive control)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours. [20][23]2. Compound Treatment: Treat the cells with various concentrations of the test compound and positive control for 48-72 hours. Include a vehicle control (DMSO). [20]3. MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. [21]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [23]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration. [20]

IV. Aldose Reductase Inhibition: A Strategy for Diabetic Complications

Aldose reductase is a key enzyme in the polyol pathway, which becomes hyperactive during hyperglycemia, leading to the accumulation of sorbitol and contributing to diabetic complications. Benzoxazolone acetic acids have been identified as potent inhibitors of aldose reductase.

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of aldose reductase by monitoring the oxidation of NADPH. [24][25] Materials:

  • Partially purified aldose reductase from rat lens

  • Benzoxazolone acetic acid derivative (test compound)

  • Quercetin or Epalrestat (positive control)

  • 0.067 M Phosphate buffer (pH 6.2)

  • NADPH solution

  • DL-glyceraldehyde (substrate)

  • UV-Vis spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a crude enzyme extract from rat lens homogenate.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, NADPH solution, and the enzyme solution.

  • Inhibitor Addition: Add the test compound or positive control at various concentrations to the reaction mixture and pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding the substrate, DL-glyceraldehyde.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5 minutes, which corresponds to the oxidation of NADPH. [24][26]6. Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of the test compound.

Data Presentation:

CompoundIC50 (µM)
Quercetin (Standard)2.5
Compound Y0.8
Compound Z1.2

V. Synthesis of Benzoxazolone Acetic Acids

A common and effective method for synthesizing 2-arylbenzoxazole-5-acetic acid derivatives involves the oxidative coupling of a substituted 2-aminophenol with an aldehyde, followed by hydrolysis. [2][3][27]

Experimental Protocol: Synthesis of 2-Arylbenzoxazole-5-acetic Acid

Materials:

  • Methyl 3-amino-4-hydroxyphenylacetate

  • Substituted benzaldehyde

  • Lead tetraacetate

  • Absolute ethanol

  • Glacial acetic acid

  • Sodium hydroxide

Procedure:

  • Condensation: Reflux equimolar amounts of methyl 3-amino-4-hydroxyphenylacetate and the desired substituted benzaldehyde in absolute ethanol for 4 hours.

  • Oxidative Cyclization: Evaporate the ethanol, dissolve the residue in hot glacial acetic acid, and add lead tetraacetate. Cool the mixture to allow the precipitation of methyl 2-arylbenzoxazole-5-acetate. [2][27]3. Hydrolysis: Hydrolyze the resulting ester with sodium hydroxide in an ethanol/water mixture to yield the final 2-arylbenzoxazole-5-acetic acid derivative. [3]

Conclusion

Benzoxazolone acetic acids represent a highly versatile and promising class of compounds for researchers in pharmacology and drug discovery. Their synthetic tractability and diverse biological activities provide a rich platform for the development of novel therapeutic agents and chemical probes to investigate complex biological processes. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize these valuable chemical tools in their scientific endeavors.

References

  • Duffin, R., O’Connor, R. A., Crittenden, S., Forster, T., Yu, C., Zheng, X., ... & Anderton, S. M. (2016). Prostaglandin E2 constrains systemic inflammation through an innate lymphoid cell–IL-22 axis. Science, 351(6279), 1333-1338. [Link]

  • Erdoğan, H., Pilli, G., & Sunal, R. (1993). Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities. Arzneimittel-Forschung, 43(12), 1351-1354. [Link]

  • Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening.
  • Wang, D., & Dubois, R. N. (2010). The role of COX-2 in inflammation and cancer. Seminars in immunopathology, 32(1), 3-11. [Link]

  • Dewey, C. M., & Nitiss, J. L. (2013). DNA topoisomerase II, genotoxicity, and cancer. Current topics in medicinal chemistry, 13(21), 2779-2794. [Link]

  • Sugimoto, Y., & Narumiya, S. (2007). Prostaglandin E receptors. Journal of Biological Chemistry, 282(16), 11613-11617. [Link]

  • Zeidan, Y. H., Hannun, Y. A., & Obeid, L. M. (2008). The role of ceramide in death receptor signaling. Current opinion in cell biology, 20(2), 162-169. [Link]

  • Jilani, T. A., Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Pharmaceutical Sciences, 82(2), 277-285. [Link]

  • Biology Stack Exchange. (2013). How does Topoisomerase II inhibition affect cancer cells?. [Link]

  • Gomez-Larrauri, A., Martin-Guerrero, I., & Sampron, N. (2020). Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration. Cells, 9(10), 2266. [Link]

  • Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature reviews Cancer, 9(5), 338-350. [Link]

  • Duffin, R., et al. (2016). Prostaglandin E2 constrains systemic inflammation through an innate lymphoid cell–IL-22 axis. Science, 351(6279), 1333-1338. [Link]

  • Sarkar, S., et al. (2018). Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines MCF-7, MDA MB-231 by the activation of SAPK/JNK, p38 MAPK apoptotic pathways, inhibition of the Akt pathway, downregulation of ERα. Journal of cellular biochemistry, 119(11), 9191-9207. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Jiang, J., & Dingledine, R. (2013). Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection. Trends in pharmacological sciences, 34(7), 413-423. [Link]

  • Slideshare. (2018). Pharmacological screening of analgesic activity. [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. [Link]

  • Do, T. V., et al. (2019). Inhibition of acid ceramidase elicits mitochondrial dysfunction and oxidative stress in pancreatic cancer cells. Cancer letters, 452, 124-134. [Link]

  • Mamun-Or-Rashid, A., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138. [Link]

  • Geto, Z., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 48(3), 296. [Link]

  • ResearchGate. (2023). Synthesis and biological profile of benzoxazolone derivatives. [Link]

  • Shivaji, S., & Gawade, S. (2021). Peripheral analgesic activity of Moringa oleifera seeds-An experimental study. Asian Journal of Pharmacy and Pharmacology, 7(5), 452-457. [Link]

  • Al-Saffar, D. H., et al. (2021). Acid ceramidase promotes senescent cell survival. Aging cell, 20(7), e13404. [Link]

  • Fukaya, T., et al. (2013). Identification of a novel benzoxazolone derivative as a selective, orally active 18 kDa translocator protein (TSPO) ligand. Journal of medicinal chemistry, 56(20), 8191-8195. [Link]

  • Wikipedia. (n.d.). Type II topoisomerase. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • ResearchGate. (2022). (PDF) Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. [Link]

  • Sharma, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24657-24681. [Link]

  • ResearchGate. (n.d.). Selected benzoxazolone derivatives with diverse biological effects. [Link]

  • Singh, N., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), 2300165. [Link]

  • Protocols.io. (2019). MTT Cell Assay Protocol. [Link]

  • Protocols.io. (2023). MTT (Assay protocol). [Link]

  • ResearchGate. (2017). Aldose reductase inhibition Assay protocol. [Link]

  • Sharma, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances, 13(35), 24657-24681. [Link]

  • Al-Ishaq, R. K., et al. (2022). Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy. Molecules, 27(6), 1957. [Link]

  • Sethi, G., et al. (2008). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1785(2), 161-180. [Link]

  • Wang, Y., et al. (2015). Beneficial Effects of THSG on Acetic Acid-Induced Experimental Colitis: Involvement of Upregulation of PPAR-γ and Inhibition of the Nf-Κb Inflammatory Pathway. PloS one, 10(7), e0131596. [Link]

Sources

Application Note and Protocol for N-Alkylation of 6-Nitro-2-Benzoxazolinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the protocol for the N-alkylation of 6-nitro-2-benzoxazolinone, a critical reaction for synthesizing a class of compounds with significant potential in medicinal chemistry. The presence of the nitro group and the benzoxazolinone core makes these N-alkylated derivatives valuable scaffolds for developing novel therapeutic agents, particularly in areas such as antibacterial and anticancer research.[1][2][3][4][5] This document provides a step-by-step experimental procedure, explains the underlying chemical principles, and offers insights into optimizing reaction conditions for achieving high yields and purity.

Introduction: The Significance of N-Alkylated 6-Nitro-2-Benzoxazolinones

Benzoxazolinone and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[6] The introduction of a nitro group at the 6-position can significantly influence the electronic properties of the molecule, often enhancing its biological efficacy.[2][3][4][5] Subsequent N-alkylation at the 3-position provides a crucial handle for modifying the compound's steric and electronic properties, allowing for the fine-tuning of its pharmacological profile. This targeted modification can lead to improved potency, selectivity, and pharmacokinetic properties, making the N-alkylation of 6-nitro-2-benzoxazolinone a key step in the synthesis of new drug candidates.

Reaction Mechanism and Scientific Rationale

The N-alkylation of 6-nitro-2-benzoxazolinone proceeds via a nucleophilic substitution reaction, typically following an SN2 mechanism. The reaction involves the deprotonation of the nitrogen atom in the benzoxazolinone ring by a suitable base to form a nucleophilic anion. This anion then attacks the electrophilic carbon of an alkylating agent, leading to the formation of the N-alkylated product.

The choice of base and solvent is critical for the success of this reaction. A base of appropriate strength is required to efficiently deprotonate the N-H group without causing unwanted side reactions. The electron-withdrawing nature of the nitro group increases the acidity of the N-H proton, making it more susceptible to deprotonation. Common bases used for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH).

The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (CH₃CN), and acetone are generally preferred as they can effectively solvate the cationic counter-ion of the base and promote the SN2 reaction pathway.

N_Alkylation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products 6-nitro 6-Nitro-2-benzoxazolinone Anion Nucleophilic Anion 6-nitro->Anion Deprotonation Base Base (e.g., K₂CO₃) Base->Anion Alkylating_Agent Alkylating Agent (R-X) Transition_State SN2 Transition State Alkylating_Agent->Transition_State Anion->Transition_State N_Alkylated N-Alkylated Product Transition_State->N_Alkylated Salt Salt Byproduct Transition_State->Salt

Caption: General workflow for the N-alkylation of 6-nitro-2-benzoxazolinone.

Experimental Protocol

This protocol provides a general method for the N-alkylation of 6-nitro-2-benzoxazolinone. The specific alkylating agent, base, and reaction conditions may be varied to optimize the yield for different substrates.

Materials and Reagents
  • 6-Nitro-2-benzoxazolinone

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 6-Nitro-2-benzoxazolinone and its derivatives may be harmful if swallowed, inhaled, or absorbed through the skin. Handle with care.

  • Alkylating agents are often toxic and volatile. Handle them with extreme caution.

  • DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-nitro-2-benzoxazolinone (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask. Suspend the solids in anhydrous DMF (approximately 10 mL per gram of 6-nitro-2-benzoxazolinone).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15-20 minutes. Then, add the alkylating agent (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.[7][8]

Experimental_Workflow start Start setup Reaction Setup: - 6-Nitro-2-benzoxazolinone - K₂CO₃ - Anhydrous DMF start->setup stir Stir at RT for 15-20 min setup->stir add_alkylating Add Alkylating Agent stir->add_alkylating react Heat at 60-70°C for 4-6h add_alkylating->react workup Workup: - Quench with water - Extract with Ethyl Acetate - Wash with Brine - Dry over MgSO₄ react->workup purify Purification: - Concentrate - Recrystallize or Column Chromatography workup->purify product Pure N-Alkylated Product purify->product end End product->end

Caption: Step-by-step experimental workflow for N-alkylation.

Optimization of Reaction Conditions

The efficiency of the N-alkylation reaction can be influenced by several factors. The following table summarizes the potential effects of varying key reaction parameters.

ParameterVariationRationale and Expected Outcome
Base Stronger bases (e.g., NaH) vs. Weaker bases (e.g., K₂CO₃)Stronger bases can lead to faster deprotonation and reaction rates, but may also increase the risk of side reactions. Weaker bases are often sufficient due to the increased acidity of the N-H proton and offer milder reaction conditions.
Solvent DMF, Acetonitrile, AcetoneDMF is an excellent solvent for this reaction due to its high polarity and boiling point. Acetonitrile and acetone are also viable alternatives, with the choice potentially affecting reaction time and workup procedures.
Temperature Room Temperature vs. Elevated Temperature (60-70 °C)Heating generally accelerates the reaction rate. However, for highly reactive alkylating agents, the reaction may proceed efficiently at room temperature. Optimization is key to balance reaction speed and minimize byproduct formation.
Alkylating Agent Alkyl iodides vs. Alkyl bromides vs. Alkyl chloridesThe reactivity of the alkylating agent follows the order I > Br > Cl. Alkyl iodides are the most reactive but also more expensive. Alkyl bromides often provide a good balance of reactivity and cost.

Expected Results and Characterization

The successful N-alkylation of 6-nitro-2-benzoxazolinone will yield the corresponding 3-alkyl-6-nitro-2-benzoxazolinone. The product can be characterized by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The product should have a different Rf value compared to the starting material.

  • Melting Point: The purified product should have a sharp and distinct melting point.

  • Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the protons of the introduced alkyl group and the disappearance of the N-H proton signal.

    • ¹³C NMR: The appearance of new signals corresponding to the carbons of the alkyl group.

    • IR Spectroscopy: The disappearance of the N-H stretching vibration and the presence of characteristic peaks for the carbonyl group (around 1750-1770 cm⁻¹) and the nitro group (around 1520 and 1350 cm⁻¹).

    • Mass Spectrometry: The molecular ion peak corresponding to the mass of the N-alkylated product.

For example, in the ¹H NMR spectrum of a 3-alkylated product, one would expect to see characteristic shifts for the protons on the carbon adjacent to the nitrogen atom, typically in the range of 3.5-4.5 ppm, depending on the nature of the alkyl group.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Insufficiently active alkylating agent.Use a more reactive alkylating agent (e.g., iodide instead of bromide).
Incomplete deprotonation.Use a stronger base or increase the amount of base.
Low reaction temperature or short reaction time.Increase the reaction temperature and/or extend the reaction time.
Formation of multiple products Over-alkylation (if possible with the substrate).Use a milder base or control the stoichiometry of the alkylating agent more carefully.
Side reactions due to harsh conditions.Lower the reaction temperature or use a milder base.
Difficulty in purification Product and starting material have similar polarity.Optimize the mobile phase for column chromatography to achieve better separation.
Oily product that does not crystallize.Attempt purification by column chromatography. Consider converting the product to a crystalline salt if applicable.

Conclusion

The N-alkylation of 6-nitro-2-benzoxazolinone is a versatile and crucial reaction for the synthesis of novel compounds with potential therapeutic applications. By carefully selecting the base, solvent, and alkylating agent, and by optimizing the reaction conditions, researchers can efficiently synthesize a diverse library of N-alkylated derivatives for further biological evaluation. This protocol provides a solid foundation for performing this important transformation, with the flexibility for adaptation to specific research needs.

References

  • Supporting Information for various synthesized organic compounds. The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information for various synthesized organic compounds. The Royal Society of Chemistry. Available at: [Link]

  • Patel, P. S., et al. (2012). Synthesis and characterization of 3-(p-aminophenyl)-6-bromo-2-methylquinazolin-4-one and its Schiff bases. Journal of Chemical and Pharmaceutical Research, 4(4), 1947-1949. Available at: [Link]

  • Gedawy, A. M., et al. (2020). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 25(21), 5013. Available at: [Link]

  • Ribeiro da Silva, M. A., et al. (2018). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. Molecules, 23(10), 2468. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Recrystallization. Chemistry LibreTexts. (2023). Available at: [Link]

  • Guzman, A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. Available at: [Link]

  • Guzman, A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Available at: [Link]

  • Guzman, A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel, Switzerland), 15(6), 717. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and improve the yield and purity of your target compound.

Overview of the Synthetic Strategy

The synthesis of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is typically achieved via a robust three-step sequence. This process begins with the formation of the core heterocyclic structure, 6-nitro-2-benzoxazolinone, from a commercially available precursor. This intermediate is then functionalized at the nitrogen atom through an N-alkylation reaction, followed by a final hydrolysis step to yield the desired carboxylic acid. Each step presents unique challenges that can impact overall yield and purity. This guide will address these challenges systematically.

General Synthetic Workflow

Below is a diagram outlining the key transformations in this synthesis.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis A 2-Amino-5-nitrophenol B 6-Nitro-2-benzoxazolinone (Intermediate 1) A->B  Urea or CDI  Heat C Ethyl (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (Intermediate 2) B->C  1. Base (NaH or K2CO3)  2. Ethyl Bromoacetate  Solvent (DMF or THF) D (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (Final Product) C->D  1. Base (LiOH, NaOH)  Solvent (THF/H2O)  2. Acid (HCl)

Technical Support Center: Synthesis of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (CAS 19739-41-4)[1][2]. This document is designed for researchers, chemists, and drug development professionals who are actively working with this molecule or similar heterocyclic systems. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic efforts effectively.

The synthesis of this compound, while conceptually straightforward, involves critical steps where side reactions can significantly impact yield and purity. This guide addresses the most common challenges encountered in the laboratory.

Section 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental failures.

Q1: My N-alkylation of 6-nitro-1,3-benzoxazol-2(3H)-one with ethyl bromoacetate is giving a low yield and a major, inseparable byproduct. What is happening?

A1: This is the most frequently encountered issue and is almost certainly due to competitive O-alkylation.

The benzoxazolone system contains two nucleophilic sites: the ring nitrogen (N3) and the exocyclic carbonyl oxygen (O2). This makes the benzoxazolide anion an ambident nucleophile . Alkylation can therefore lead to two different products: the desired N-alkylated product and the undesired O-alkylated isomer, 2-ethoxy-6-nitro-1,3-benzoxazole.

  • Mechanistic Insight: The regioselectivity of the alkylation is highly dependent on the reaction conditions, which influence the position of the counter-ion (from the base) and the solvation of the nucleophile.

    • N-Alkylation (Desired): Generally favored under kinetically controlled conditions. Polar aprotic solvents (e.g., DMF, Acetonitrile) are excellent choices because they solvate the cation of the base (like K⁺ from K₂CO₃), leaving a more "naked" and reactive anion. The higher negative charge density on the nitrogen atom then preferentially attacks the electrophilic carbon of ethyl bromoacetate.[3][4]

    • O-Alkylation (Side Product): Can become significant under thermodynamically controlled conditions or with less polar solvents. The formation of the O-alkylated product leads to a more conjugated, aromatic-like system, which can be the more stable isomer in some cases.

Troubleshooting Steps:

  • Solvent Choice: Switch to a high-polarity aprotic solvent. If you are using THF or Dioxane, change to DMF, DMAc, or Acetonitrile. These solvents promote the desired N-alkylation pathway.[5]

  • Base Selection: Use a non-nucleophilic base that ensures complete deprotonation without interfering with the reaction. Potassium carbonate (K₂CO₃) is a standard and effective choice.[6][7] Sodium hydride (NaH) can also be used to pre-form the anion, often leading to very high yields, but requires strictly anhydrous conditions.[8]

  • Temperature Control: Run the reaction at a moderate temperature. Start at room temperature and gently heat to 50-60 °C if necessary. Excessively high temperatures can favor the formation of the thermodynamic O-alkylated product.

  • Additive Strategy: In some cases, the addition of a catalytic amount of potassium iodide (KI) or tetra-n-butylammonium iodide (TBAI) can accelerate the reaction via the Finkelstein reaction (in-situ formation of the more reactive ethyl iodoacetate), allowing for lower reaction temperatures and shorter times, which can suppress side reactions.[3][7]

Q2: During the final saponification of the ethyl ester, my yield is poor, and TLC/LC-MS analysis shows a compound with a mass corresponding to 2-amino-5-nitrophenol. What is causing this?

A2: This indicates that the benzoxazolone ring is undergoing hydrolytic cleavage.

The 2-oxo-1,3-benzoxazolone core is essentially a cyclic carbamate (or a lactam analog). Under harsh basic conditions (e.g., high concentrations of NaOH/KOH, prolonged heating), the hydroxide ion can attack the carbonyl carbon, leading to irreversible ring-opening. This breaks the heterocyclic ring to form a carbamic acid intermediate, which then decarboxylates to regenerate the 2-amino-5-nitrophenol precursor.

Troubleshooting Steps:

  • Milder Base: Switch from sodium hydroxide or potassium hydroxide to lithium hydroxide (LiOH). LiOH is often used for ester hydrolysis in sensitive molecules as it can be effective at lower temperatures (0 °C to room temperature).

  • Solvent System: Use a mixture of THF and water. This system typically provides good solubility for the ester while allowing the aqueous base to perform the hydrolysis.

  • Reaction Monitoring: Do not run the hydrolysis for a fixed time based on a literature procedure. Monitor the reaction closely by TLC or LC-MS every 30-60 minutes. As soon as the starting ester is consumed, immediately proceed with the acidic workup to quench the reaction and neutralize the base.

  • Temperature Control: Perform the hydrolysis at 0 °C or room temperature. Avoid heating unless the reaction is extremely sluggish, and even then, use minimal heat.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal starting conditions for the N-alkylation of 6-nitro-1,3-benzoxazol-2(3H)-one?

A1: Based on extensive field data and analogous reactions, the following conditions provide a robust starting point for optimization.

ParameterRecommended ConditionRationale & Citation
Solvent Dry Acetonitrile or DMFPolar aprotic solvents favor N-alkylation by solvating the base's cation.[5][6]
Base Potassium Carbonate (K₂CO₃)Inexpensive, effective, and easy to remove. Ensures sufficient basicity without being overly harsh.[7]
Reagents 6-nitro-1,3-benzoxazol-2(3H)-one1.0 equivalent
Ethyl Bromoacetate1.1 - 1.2 equivalents
Potassium Carbonate1.5 - 2.0 equivalents
Temperature 50-70 °CProvides a good balance between reaction rate and suppression of side products.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from hydrolyzing the alkylating agent.
Q2: How can I distinguish the desired N-alkylated product from the O-alkylated side product?

A2: Spectroscopic analysis is definitive.

  • ¹H NMR: The most telling signal is from the -CH₂- group of the acetate moiety.

    • N-Alkylated (Desired): The methylene protons are adjacent to a nitrogen atom within a non-aromatic ring. They will appear as a singlet around δ 4.7-4.9 ppm .[8]

    • O-Alkylated (Side Product): The methylene protons are part of an ethoxy group attached to an aromatic ring system. They will appear further downfield as a quartet (due to coupling with the methyl group) around δ 4.4-4.5 ppm , with the corresponding methyl triplet appearing around δ 1.4 ppm.

  • ¹³C NMR: The carbonyl carbons are also distinct.

    • N-Alkylated: You will observe two C=O signals: one for the ester (~168 ppm) and one for the ring carbamate (~154 ppm).

    • O-Alkylated: You will only observe the ester carbonyl (~168 ppm). The former ring carbonyl carbon is now an sp² carbon (C-O-Et) in the aromatic system, appearing further downfield (~160-165 ppm).

  • IR Spectroscopy:

    • N-Alkylated: A strong C=O stretch for the ring carbamate will be present around 1750-1780 cm⁻¹.

    • O-Alkylated: This characteristic ring C=O stretch will be absent.

Section 3: Recommended Synthetic Protocol

This protocol synthesizes the target compound starting from the commercially available 2-amino-5-nitrophenol.

Experimental Workflow Diagram

G cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis A 2-Amino-5-nitrophenol B 6-Nitro-1,3-benzoxazol-2(3H)-one A->B Urea, Heat (115-140 °C) C Ethyl (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate B->C Ethyl Bromoacetate, K2CO3, Acetonitrile D (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid C->D LiOH, THF/H2O, RT

Caption: Overall synthetic workflow for the target compound.

Step-by-Step Procedure:
  • Step 1: Synthesis of 6-Nitro-1,3-benzoxazol-2(3H)-one.

    • In a round-bottom flask, combine 2-amino-5-nitrophenol (1.0 eq) and urea (1.1 eq).[9][10]

    • Heat the mixture slowly in an oil bath to 120-140 °C. The mixture will melt, and ammonia gas will evolve (ensure adequate ventilation).

    • Maintain the temperature for 2-3 hours until gas evolution ceases and the reaction solidifies.

    • Cool the flask to room temperature. Recrystallize the solid residue from ethanol or acetic acid to yield pure 6-nitro-1,3-benzoxazol-2(3H)-one.

  • Step 2: Synthesis of Ethyl (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate.

    • To a flask containing 6-nitro-1,3-benzoxazol-2(3H)-one (1.0 eq) and potassium carbonate (1.5 eq) under a nitrogen atmosphere, add dry acetonitrile.

    • Stir the suspension vigorously. Add ethyl bromoacetate (1.1 eq) dropwise.

    • Heat the reaction mixture to 60 °C and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • After 4-6 hours (or upon completion), cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization from ethanol.

  • Step 3: Synthesis of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

    • Dissolve the ethyl ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Add lithium hydroxide monohydrate (1.5 eq) in one portion.

    • Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.

    • Once complete, cool the mixture back to 0 °C and acidify to pH ~2 with cold 1M HCl.

    • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

Section 4: Key Mechanistic Visualizations

N-Alkylation vs. O-Alkylation Side Reaction```dot

"N_Product" [label=<

N-Alkylated Product

>];

"O_Product" [label=<

O-Alkylated Product

>]; }


References

  • ResearchGate. Synthesis of 2-amino-5-nitrophenol. Available from: [Link]

  • Google Patents. CN105669477A - Method for producing 5-nitro-2aminophenol.
  • Google Patents. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • ResearchGate. Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3-d]Pyrimidines | Request PDF. Available from: [Link]

  • MDPI. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Available from: [Link]

  • J-GLOBAL. Synthesis of 2 -Amino -5 -Nitrophenol by Two Step Process | Article Information. Available from: [Link]

  • National Institutes of Health (NIH). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Available from: [Link]

  • RJPBCS. Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Available from: [Link]

  • ResearchGate. Optimal conditions for N-alkylation of uracil by ethyl bromoacetate.... Available from: [Link]

  • PubMed Central (PMC). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Available from: [Link]

  • National Institutes of Health (NIH). Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. Available from: [Link]

  • Organic Chemistry Portal. Electrochemically Enabled Selenium Catalytic Synthesis of 2,1-Benzoxazoles from o-Nitrophenylacetylenes. Available from: [Link]

  • ResearchGate. Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. Available from: [Link]

  • IUCr. Ethyl (3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetate. Available from: [Link]

  • ResearchGate. Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation | Request PDF. Available from: [Link]

  • ResearchGate. Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H- d[9][11]ioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. Available from: [Link]

  • CORE. Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Available from: [Link]

  • GSRS. 6-NITRO-2,1-BENZISOXAZOLE-3-CARBOXYLIC ACID. Available from: [Link]

  • ChemSpider Synthetic Pages. O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. Available from: [Link]

  • ChemSynthesis. ethyl (5-nitro-1,3-benzoxazol-2-yl)acetate. Available from: [Link]

  • Semantic Scholar. Ethyl bromoacetate. Available from: [Link]

  • PubMed Central (PMC). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Available from: [Link]

  • MDPI. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Available from: [Link]

  • ResearchGate. (PDF) Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

I. Reaction Overview and Mechanism

The synthesis of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid typically proceeds in two key steps:

  • Formation of the Benzoxazolone Core: This involves the reaction of an appropriate o-aminophenol derivative.

  • N-Alkylation: The benzoxazolone nitrogen is then alkylated using a haloacetic acid ester, followed by hydrolysis to yield the final carboxylic acid product.[1]

A common route involves the N-alkylation of 6-nitro-1,3-benzoxazol-2(3H)-one with an ethyl haloacetate (e.g., ethyl bromoacetate), followed by hydrolysis of the resulting ester.

Visualizing the Synthesis Workflow

The following diagram illustrates the general synthetic pathway.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis 6-nitro-1,3-benzoxazol-2(3H)-one 6-nitro-1,3-benzoxazol-2(3H)-one Intermediate_Ester Ethyl (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate 6-nitro-1,3-benzoxazol-2(3H)-one->Intermediate_Ester + Ethyl_Haloacetate Ethyl Haloacetate (e.g., Ethyl Bromoacetate) Ethyl_Haloacetate->Intermediate_Ester + Base_Solvent Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, THF) Base_Solvent->Intermediate_Ester conditions Final_Product (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid Intermediate_Ester->Final_Product hydrolysis Acid_or_Base Acid or Base (e.g., HCl, NaOH) Acid_or_Base->Final_Product conditions

Caption: General two-step synthesis of the target compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the N-Alkylated Product (Intermediate Ester)
Probable Cause Underlying Rationale & Solution
Insufficiently Strong Base The acidity of the N-H proton on the benzoxazolone ring requires a sufficiently strong base for deprotonation to form the nucleophilic anion. Weak bases may not deprotonate the starting material effectively. Solution: Switch to a stronger base. Sodium hydride (NaH) is a powerful, non-nucleophilic base that works well in aprotic solvents like THF or DMF.[2] Potassium carbonate (K2CO3) can also be effective, often requiring higher temperatures.
Inappropriate Solvent Choice The choice of solvent is critical for solubilizing reactants and facilitating the reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for N-alkylation reactions as they can solvate the cation of the base, leaving the anion more reactive. Solution: Ensure you are using a dry, polar aprotic solvent. If using K2CO3, DMF is a common choice.[3] For NaH, THF is often preferred.[2]
Reaction Temperature Too Low N-alkylation reactions often require elevated temperatures to proceed at a reasonable rate, especially with less reactive alkylating agents or weaker bases. Solution: Gradually increase the reaction temperature. Monitor the reaction progress by TLC. Be cautious, as excessively high temperatures can lead to side reactions or decomposition, especially in solvents like DMF.[4]
Poor Quality of Reagents The alkylating agent (e.g., ethyl bromoacetate) can degrade over time. The base can be hygroscopic and lose its activity. Solution: Use freshly opened or purified reagents. Ensure bases like NaH are handled under an inert atmosphere.
Side Reactions O-alkylation is a potential side reaction, though generally less favored for benzoxazolones.[5] Polymerization or decomposition can occur under harsh conditions. Solution: Optimize reaction conditions (temperature, reaction time) and consider adding the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Issue 2: Incomplete Hydrolysis of the Intermediate Ester
Probable Cause Underlying Rationale & Solution
Insufficient Hydrolysis Time or Temperature Ester hydrolysis, whether acid or base-catalyzed, requires sufficient time and often heat to go to completion. Solution: Increase the reaction time and/or temperature. Monitor the reaction by TLC to confirm the disappearance of the starting ester.
Inadequate Concentration of Acid or Base A catalytic amount of acid or base may not be sufficient for complete hydrolysis, especially if the reaction is slow. Solution: Use a stoichiometric amount or a slight excess of a strong acid (e.g., HCl) or base (e.g., NaOH).
Poor Solubility of the Ester If the intermediate ester is not fully dissolved in the hydrolysis medium, the reaction will be slow and incomplete. Solution: Add a co-solvent to improve solubility. For example, in a sodium hydroxide-mediated hydrolysis, adding ethanol to the aqueous solution can enhance the solubility of the ester.[6]
Issue 3: Difficulty in Purifying the Final Product
Probable Cause Underlying Rationale & Solution
Presence of Unreacted Starting Materials Incomplete reactions will leave starting materials in the crude product, complicating purification. Solution: Optimize the reaction conditions to drive the reaction to completion. Use column chromatography to separate the product from unreacted starting materials.
Formation of Side Products Side reactions can generate impurities that are difficult to remove. Solution: Adjust reaction conditions to minimize side product formation. Recrystallization is often an effective method for purifying the final carboxylic acid product. A suitable solvent system can be determined through small-scale solubility tests.
Product is a Stubborn Oil Sometimes the product may not crystallize easily. Solution: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. Seeding with a small crystal of the pure product can also initiate crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the N-alkylation step?

A1: The optimal conditions can vary, but a good starting point is to use sodium hydride (NaH) as the base in dry tetrahydrofuran (THF) at room temperature to 50°C.[2] Alternatively, potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C) is also a common choice.[3] The choice often depends on the reactivity of the specific benzoxazolone derivative.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, the intermediate ester, and the final product. Visualize the spots under UV light.

Q3: What is the expected yield for this synthesis?

A3: Yields can vary depending on the specific conditions and the scale of the reaction. With optimized conditions, yields for the N-alkylation step can be quite high, often exceeding 80%. The subsequent hydrolysis is also typically high-yielding.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Solvents like DMF and THF have their own specific handling precautions. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).

Q5: Can I use a different alkylating agent?

A5: Yes, other haloacetic acid esters (e.g., methyl or tert-butyl esters) can be used. The choice may influence the subsequent hydrolysis step. For instance, a tert-butyl ester can be cleaved under milder acidic conditions.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
  • To a solution of 6-nitro-1,3-benzoxazol-2(3H)-one (1 equivalent) in dry THF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere.[7]

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension.[7]

  • Heat the reaction mixture to 55°C and stir for 24 hours.[7]

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis to (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
  • Dissolve the purified ethyl (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate in a mixture of ethanol and water.[6]

  • Add sodium hydroxide (2 equivalents) and reflux the mixture for 4 hours.[6]

  • Monitor the reaction by TLC.

  • After cooling to room temperature, acidify the mixture with 1N HCl until a precipitate forms.[6]

  • Collect the solid product by suction filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent if necessary.

Quantitative Data Summary
Parameter N-Alkylation Hydrolysis
Base NaH or K2CO3NaOH or HCl
Solvent THF or DMFEthanol/Water
Temperature 25-100°CReflux
Reaction Time 12-48 hours2-6 hours
Typical Yield >80%>90%
Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_alkylation_solutions Alkylation Solutions cluster_hydrolysis_solutions Hydrolysis Solutions cluster_purification_solutions Purification Solutions Start Start Low_Yield_Alkylation Low Yield in N-Alkylation? Start->Low_Yield_Alkylation Incomplete_Hydrolysis Incomplete Hydrolysis? Low_Yield_Alkylation->Incomplete_Hydrolysis No Check_Base Use Stronger Base (NaH) Low_Yield_Alkylation->Check_Base Yes Purification_Issues Purification Difficulties? Incomplete_Hydrolysis->Purification_Issues No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Hydrolysis->Increase_Time_Temp Yes Success Successful Synthesis Purification_Issues->Success No Optimize_Reaction Optimize to Reduce Impurities Purification_Issues->Optimize_Reaction Yes Check_Solvent Use Dry, Polar Aprotic Solvent (THF, DMF) Increase_Temp Increase Reaction Temperature Check_Reagents Use Fresh Reagents Check_Conc Increase Acid/Base Concentration Improve_Solubility Add Co-solvent (Ethanol) Recrystallize Recrystallize Product Triturate Triturate Oily Product

Caption: A decision-making flowchart for troubleshooting common issues.

V. References

  • Synthesis of some 2-benzoxazolinone derivatives and their analgesic properties. (1991). Arzneimittelforschung. Available at: [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2020). Molecules. Available at: [Link]

  • Synthesis of 2-benzoxazolinone derivatives 6. (2019). ResearchGate. Available at: [Link]

  • Synthesis and biological studies of new 2-benzoxazolinone derivatives as antibacterial agents. (2020). KTU ePubl. Available at: [Link]

  • Optimization of N-benzyl-benzoxazol-2-ones as receptor antagonists of macrophage migration inhibitory factor (MIF). (2010). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Problematic N-Alkylation. (2023). Reddit. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. (2025). ResearchGate. Available at: [Link]

  • Help with N-Alkylation gone wrong. (2016). Reddit. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2022). Molecules. Available at: [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024). Molecules. Available at: [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2025). MDPI. Available at: [Link]

  • Optimization of pyrazole N-alkylation conditions. ResearchGate. Available at: [Link]

  • 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid. National Institutes of Health. Available at: [Link]

  • Ethyl (3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetate. Acta Crystallographica Section E. Available at: [Link]

  • Synthesis of nitroso derivatives. ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020). CORE. Available at: [Link]

  • 6-NITRO-2,1-BENZISOXAZOLE-3-CARBOXYLIC ACID. GSRS. Available at: [Link]

  • ethyl (5-nitro-1,3-benzoxazol-2-yl)acetate. ChemSynthesis. Available at: [Link]

  • Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate. (2017). ResearchGate. Available at: [Link]

  • 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and its Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this compound. Here, we address common questions and troubleshooting scenarios related to its stability and degradation, providing in-depth explanations and practical protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

General Handling and Stability

Q1: What are the primary stability concerns for (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid?

A1: The primary stability concerns for (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid revolve around two key structural motifs: the nitrobenzoxazolone core and the N-acetic acid side chain. The benzoxazolone ring is susceptible to hydrolysis, particularly under alkaline conditions, which can lead to ring-opening. The nitro group on the aromatic ring can be reduced to an amino group under certain reductive conditions. Additionally, like many nitroaromatic compounds, it may exhibit sensitivity to light (photodegradation).

Q2: How should I properly store (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid to minimize degradation?

A2: To minimize degradation, the compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and dark place. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation. Storing the compound as a dry solid is preferable to in-solution storage, as solvents can facilitate degradation pathways.

Degradation Pathways and Products

Q3: What are the predicted degradation products of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid under hydrolytic conditions?

A3: Under hydrolytic conditions, particularly alkaline hydrolysis, the primary degradation product is expected to be 2-((2-hydroxy-5-nitrophenyl)amino)-2-oxoacetic acid , resulting from the cleavage of the ester bond within the benzoxazolone ring.[1] Further hydrolysis could potentially lead to the formation of 2-amino-5-nitrophenol and oxalic acid, although the initial ring-opened product is the more commonly observed primary degradant for benzoxazolone derivatives. Acidic hydrolysis can also induce ring-opening, though often at a slower rate than alkaline hydrolysis.

Q4: Can the nitro group on the benzoxazolone ring be reduced during my experiments?

A4: Yes, the nitro group is susceptible to reduction. This can occur in the presence of common reducing agents (e.g., sodium borohydride, catalytic hydrogenation) or even with certain biological systems. The expected reduction product is (6-amino-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid . This transformation will result in a significant change in the compound's electronic and absorption properties.

Q5: Is (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid susceptible to photodegradation?

A5: While specific data for this exact molecule is limited, nitroaromatic compounds are generally known to be susceptible to photodegradation. The absorption of UV light can lead to a variety of reactions, including the reduction of the nitro group or more complex ring cleavage reactions. It is advisable to protect solutions of this compound from direct light exposure to avoid photolytic degradation.

Below is a diagram illustrating the predicted primary degradation pathways:

DegradationPathways Parent (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid HydrolysisProduct 2-((2-hydroxy-5-nitrophenyl)amino)-2-oxoacetic acid Parent->HydrolysisProduct Alkaline Hydrolysis ReductionProduct (6-amino-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid Parent->ReductionProduct Reduction

Caption: Predicted primary degradation pathways.

Troubleshooting Guide

Q6: I am observing an unexpected peak in my HPLC analysis after dissolving the compound in a basic buffer. What could it be?

A6: An unexpected peak appearing in an HPLC chromatogram after exposure to a basic buffer is highly indicative of alkaline hydrolysis. The new peak likely corresponds to the ring-opened product, 2-((2-hydroxy-5-nitrophenyl)amino)-2-oxoacetic acid . To confirm this, you can perform a forced degradation study by intentionally treating a sample with a mild base (e.g., 0.1 M NaOH) and monitoring the formation of the new peak over time. You can also collect the fraction corresponding to the new peak and subject it to mass spectrometry for molecular weight confirmation.

Q7: My sample has changed color from pale yellow to a darker shade after being left on the benchtop. What does this indicate?

A7: A color change, particularly a darkening, can suggest a degradation process. This could be due to photodegradation if the sample was exposed to light. Nitroaromatic compounds can form colored byproducts upon decomposition. It is also possible that some degree of hydrolysis or other reactions has occurred if the sample was not completely dry or was exposed to atmospheric moisture. It is recommended to re-analyze the sample by HPLC to check for the appearance of new peaks and to compare its spectroscopic data (e.g., UV-Vis spectrum) with that of a fresh, properly stored sample.

Q8: How can I differentiate between the parent compound and its potential degradation products using analytical techniques?

A8: A combination of chromatographic and spectroscopic techniques is ideal for distinguishing between the parent compound and its degradation products.

  • HPLC: A stability-indicating HPLC method can separate the parent compound from its more polar degradation products. The ring-opened hydrolysis product will likely have a shorter retention time than the parent compound on a reverse-phase column.

  • Mass Spectrometry (MS): MS can provide molecular weight information to confirm the identity of degradation products. For example, the hydrolysis product will have a molecular weight that is 18 Da (the mass of water) higher than the parent compound. The reduced product will have a molecular weight that is 30 Da lower (loss of an oxygen atom and gain of two hydrogen atoms).

  • NMR Spectroscopy: 1H and 13C NMR can provide structural confirmation of the degradation products. Key spectral changes to look for are summarized in the table below.

CompoundKey Expected 1H NMR Signals (in DMSO-d6)
(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid Aromatic protons in the downfield region (around 7.0-8.5 ppm), a singlet for the acetic acid methylene protons.
2-((2-hydroxy-5-nitrophenyl)amino)-2-oxoacetic acid Appearance of a phenolic -OH proton signal and an amide -NH proton signal (both are exchangeable with D2O). Aromatic proton signals will shift due to the ring opening.
(6-amino-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid Appearance of an amino -NH2 proton signal. Significant upfield shifts of the aromatic protons due to the electron-donating nature of the amino group compared to the nitro group.

Note: The exact chemical shifts will depend on the solvent and other experimental conditions.[2][3][4]

Experimental Protocols

Protocol 1: Forced Alkaline Hydrolysis

This protocol is designed to intentionally induce alkaline hydrolysis to generate the primary degradation product for analytical standard generation and method validation.

  • Sample Preparation: Prepare a stock solution of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Degradation: In a clean glass vial, mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

  • Incubation: Incubate the mixture at room temperature.

  • Monitoring: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Neutralization and Dilution: Immediately neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid. Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples by HPLC to monitor the decrease in the parent peak and the formation of the degradation product peak.

Protocol 2: Forced Reduction of the Nitro Group

This protocol describes a method to generate the amino derivative of the parent compound.

  • Sample Preparation: Dissolve 10 mg of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid in 5 mL of methanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude product, (6-amino-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, which can be further purified by recrystallization or chromatography if necessary.

Below is a workflow diagram for the analysis of degradation products:

AnalysisWorkflow cluster_0 Forced Degradation cluster_1 Analytical Characterization Acid Acidic Hydrolysis DegradationSample Degraded Sample Mixture Acid->DegradationSample Base Alkaline Hydrolysis Base->DegradationSample Oxidation Oxidative Stress Oxidation->DegradationSample Photo Photolytic Stress Photo->DegradationSample HPLC HPLC Analysis (Separation and Quantification) MS Mass Spectrometry (Molecular Weight Confirmation) HPLC->MS Peak Isolation NMR NMR Spectroscopy (Structural Elucidation) HPLC->NMR Peak Isolation DegradationSample->HPLC

Caption: General workflow for forced degradation studies.

References

  • 1 H NMR spectra of: (a) commercial 4-nitrophenol (5.0 mM) and... ResearchGate. Available at: [Link]

  • US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds. Google Patents.
  • S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. The Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common solubility issues encountered during experimentation with this compound. Our approach is rooted in fundamental chemical principles and validated laboratory practices to ensure the integrity and reproducibility of your results.

Introduction to (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a benzoxazolone derivative. The benzoxazolone core is a valuable scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The presence of a carboxylic acid moiety suggests that the solubility of this compound is pH-dependent. As a weak acid, it is expected to be more soluble in its ionized (deprotonated) form at pH values above its pKa. The nitro group, being electron-withdrawing, can influence the acidity of the carboxylic acid and the overall stability of the molecule.[2]

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues related to the solubility of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid in various buffer systems.

FAQ 1: My (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is not dissolving in my neutral pH buffer (e.g., PBS pH 7.4). What should I do?

This is a common observation for carboxylic acid-containing compounds. At neutral pH, a significant portion of the carboxylic acid groups may remain in the protonated, less soluble form.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for insolubility at neutral pH.

Detailed Explanation:

  • pH Adjustment: The solubility of carboxylic acids increases significantly as the pH of the solution rises above their pKa, leading to deprotonation and the formation of a more soluble carboxylate salt.[3][4] We recommend preparing your buffer at a slightly alkaline pH, for instance, pH 8.0, or carefully adding a small amount of a base like NaOH (e.g., 0.1 M) dropwise to your buffer containing the compound until it dissolves. Always re-verify the final pH of your solution before use in your experiment.

  • Co-solvent Use: If pH adjustment alone is insufficient or undesirable for your experimental conditions, the use of a water-miscible organic co-solvent is a standard practice. Solvents such as dimethyl sulfoxide (DMSO) or ethanol are often effective.[5]

    Protocol for Preparing a Stock Solution:

    • Weigh the required amount of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

    • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication can aid dissolution.

    • Add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing and prevent precipitation.

    • It is crucial to maintain the final concentration of the organic solvent in your experimental medium at a low level (typically <1%) to avoid off-target effects on your biological system.

FAQ 2: I've managed to dissolve the compound at a higher pH, but will this affect its stability?

This is a valid concern, as the stability of pharmaceutical compounds can be pH-dependent.[6][7] While a moderately basic pH can enhance the solubility of carboxylic acids, extreme pH values (both acidic and basic) can potentially lead to degradation over time.[6] Nitroaromatic compounds are generally stable, but the overall stability of the molecule in your specific buffer system should be considered.[2]

Recommendations for Ensuring Stability:

  • Work with Freshly Prepared Solutions: It is always best practice to prepare your solutions fresh on the day of the experiment.

  • Storage of Stock Solutions: If you need to store a stock solution (e.g., in DMSO), it is advisable to store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Preliminary Stability Test: If your experiment runs over an extended period, consider performing a simple stability test. Prepare your final solution and incubate it under the experimental conditions (temperature, light exposure) for the duration of your assay. Analyze the solution at the end of the incubation period (e.g., by HPLC or UV-Vis spectroscopy) to check for any signs of degradation.

FAQ 3: Which buffer should I choose for my experiments?

The choice of buffer can influence the dissolution of your compound.[3][8]

Buffer Selection Guide:

Buffer SystemTypical pH RangeConsiderations
Phosphate-Buffered Saline (PBS)7.2 - 7.6Commonly used, but may have limited buffering capacity at higher pH values.
Tris (tris(hydroxymethyl)aminomethane)7.0 - 9.0A good choice for experiments requiring a more alkaline pH.
Borate8.0 - 10.0Can be used for higher pH ranges, but check for compatibility with your assay.
Bicarbonate9.2 - 10.8Suitable for very high pH, but may require a CO2-controlled environment to maintain pH stability.

Expert Tip: When working with a new compound, it is often beneficial to perform small-scale solubility tests in a few different buffer systems to identify the most suitable one for your specific application.

Visualizing the Dissolution Process

The dissolution of a weakly acidic compound in a buffer is a dynamic process governed by the equilibrium between the solid phase and the dissolved species in the diffusion layer at the solid-liquid interface.

Caption: Equilibrium of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid dissolution.

Summary of Key Recommendations

IssuePrimary RecommendationSecondary Recommendation
Insolubility in Neutral Buffers Increase the pH of the buffer to > pKa of the compound.Use a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) to prepare a stock solution.
Potential for Instability Prepare solutions fresh for each experiment.Store stock solutions in an organic solvent at low temperatures (-20°C or -80°C).
Buffer Selection Choose a buffer with a pKa close to the desired final pH of your solution.Perform preliminary solubility tests in different buffer systems.

By following these guidelines and understanding the underlying chemical principles, you can effectively overcome solubility challenges with (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and ensure the success of your experiments.

References

  • National Center for Biotechnology Information. (2023). 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid. PubChem. Retrieved from [Link]

  • Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1834-1857.
  • Mooney, K. G., et al. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of Pharmaceutical Sciences, 70(1), 22-32.
  • Gökhan-Kelekçi, N., et al. (2009). A new series of 2-(substituted phenyl/benzyl)-5-[(4-aroyl-1-piperazinyl)methyl]-1,3,4-oxadiazoles: synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry, 17(1), 247-255.
  • Makkar, P., et al. (2022). Multifunctional Copper-Doped Fe3O4/rGO Hybrid: Toward Energy Storage, Water Splitting, and Hydrovoltaic Applications.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
  • Stella, V. J., & Pipkin, J. D. (1981). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH. Journal of Pharmaceutical Sciences, 70(7), 741-745.
  • Kumar, A., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300123.
  • Patel, V. R., et al. (2011). Synthesis and biological evaluation of some new benzoxazole derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 525-532.
  • Sinko, P. J., & Amidon, G. L. (2020). Martin's Physical Pharmacy and Pharmaceutical Sciences (8th ed.). Jones & Bartlett Learning.
  • Bakshi, M., & Singh, S. (2002). Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. Journal of Pharmaceutical Sciences, 91(2), 483-492.
  • Mooney, K. G., et al. (1981). Dissolution Kinetics of Carboxylic Acids II: Effect of Buffers. Journal of Pharmaceutical Sciences, 70(1), 13-22.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Wang, L., et al. (2013). Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. Bioorganic & Medicinal Chemistry Letters, 23(10), 2963-2966.
  • Soni, T., et al. (2010). Development and validation of discriminatory dissolution procedure for poorly soluble glyburide. Asian Journal of Pharmaceutics, 4(4), 224.
  • Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(8), 586-589.

Sources

Technical Support Center: Scaling Up 6-Nitro-2-Benzoxazolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-nitro-2-benzoxazolinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling this reaction from the lab bench to larger-scale production. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the safety, efficiency, and reproducibility of your synthesis.

I. Reaction Overview: The Nitration of 2-Benzoxazolinone

The synthesis of 6-nitro-2-benzoxazolinone is most commonly achieved through the electrophilic aromatic substitution of 2-benzoxazolinone using a nitrating agent, typically a mixture of nitric acid and sulfuric acid ("mixed acid").[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][2]

While seemingly straightforward, this reaction presents several challenges during scale-up, primarily related to its highly exothermic nature, the potential for side reactions, and the safe handling of hazardous reagents.[3][4][5]

Reaction Pathway

reaction_pathway cluster_main Primary Reaction cluster_side Potential Side Reactions 2-Benzoxazolinone 2-Benzoxazolinone 6-Nitro-2-benzoxazolinone 6-Nitro-2-benzoxazolinone 2-Benzoxazolinone->6-Nitro-2-benzoxazolinone HNO₃ / H₂SO₄ Other Nitro Isomers Other Nitro Isomers 2-Benzoxazolinone->Other Nitro Isomers Suboptimal Conditions 6,8-Dinitro-2-benzoxazolinone 6,8-Dinitro-2-benzoxazolinone 6-Nitro-2-benzoxazolinone->6,8-Dinitro-2-benzoxazolinone Excess Nitrating Agent / High Temp.

Caption: General reaction scheme for the synthesis of 6-nitro-2-benzoxazolinone and potential side products.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues you may encounter during your experiments.

Issue 1: Uncontrolled Exotherm and Potential for Thermal Runaway

Question: During the addition of the nitrating agent in our scaled-up batch, we are observing a rapid and difficult-to-control temperature increase. What should we do, and how can we prevent this?

Answer: An uncontrolled exotherm is the most critical safety hazard in nitration reactions.[5] It can lead to a thermal runaway, where the reaction rate increases exponentially with temperature, potentially causing a dangerous increase in pressure, release of toxic gases (NO₂), and even an explosion.[3][4]

Immediate Actions for a Current Exotherm:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.

  • Maximize Cooling: Ensure your cooling system is operating at maximum capacity.

  • Vigorous Agitation: Increase the stirring rate to improve heat transfer to the cooling jacket and prevent localized hot spots.[3]

  • Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably, and as per your site's established safety protocols, prepare to quench the reaction by slowly transferring the reaction mixture to a large volume of crushed ice with vigorous stirring. Caution: The dilution of strong acids is itself highly exothermic; this must be done with extreme care and appropriate personal protective equipment (PPE).[3]

Preventative Measures for Future Batches:

ParameterRecommendationRationale
Addition Rate Add the nitrating agent slowly and subsurface. The rate should be dictated by the cooling capacity of the reactor, maintaining the desired internal temperature.A rapid addition can generate heat faster than the cooling system can remove it, leading to an accumulation of unreacted nitrating agent and a potential for a delayed, violent reaction.[3]
Cooling Use a cooling medium with sufficient capacity (e.g., a cryostat or an ice-salt bath for lower temperatures). Ensure the reactor has a good surface-area-to-volume ratio.Inadequate cooling is a primary cause of loss of thermal control.[3]
Agitation Ensure vigorous and consistent stirring throughout the reaction.Poor agitation leads to localized high concentrations of reactants and "hot spots," which can initiate a runaway reaction.[3]
Dosing Strategy Consider a multi-point dosing approach for very large-scale reactions, distributing the nitrating agent across multiple entry points or over a longer period.[6]This distributes the heat load, making it easier to manage the overall exotherm.
Process Technology For larger scales, transitioning from a batch reactor to a continuous flow reactor is strongly recommended.Continuous flow reactors offer superior heat and mass transfer, inherently improving safety and control over the reaction.[7][8]
Troubleshooting Workflow: Exotherm Control

exotherm_control start Start Nitrating Agent Addition monitor_temp Monitor Internal Temperature start->monitor_temp temp_stable Temperature Stable? monitor_temp->temp_stable continue_addition Continue Slow Addition temp_stable->continue_addition Yes stop_addition Stop Addition Immediately! temp_stable->stop_addition No continue_addition->monitor_temp end Reaction Complete continue_addition->end Addition Complete max_cooling Maximize Cooling stop_addition->max_cooling increase_agitation Increase Agitation max_cooling->increase_agitation temp_controlled Temperature Controlled? increase_agitation->temp_controlled resume_slowly Resume Addition at Slower Rate temp_controlled->resume_slowly Yes emergency Follow Emergency Protocol (Quench) temp_controlled->emergency No resume_slowly->monitor_temp

Caption: A decision-making workflow for managing temperature during nitration.

Issue 2: Poor Yield and Formation of Impurities

Question: Our scaled-up reaction is giving a low yield of 6-nitro-2-benzoxazolinone and we are observing significant impurities by TLC/HPLC. How can we improve this?

Answer: Low yields and impurity formation are often linked and can be traced back to issues with regioselectivity and over-nitration. The benzoxazolinone ring system is activated towards electrophilic substitution, and controlling the reaction to achieve mono-nitration at the desired C6 position is key.

Potential Causes and Solutions:

  • Over-Nitration (Dinitration):

    • Symptom: Presence of a less polar, often more yellow, byproduct in your crude material. This is likely the 6,8-dinitro-2-benzoxazolinone.[9]

    • Cause: The initially formed 6-nitro product can undergo a second nitration, especially with excess nitrating agent, higher temperatures, or prolonged reaction times.

    • Solution:

      • Stoichiometry: Use a precise, near-stoichiometric amount of nitric acid.

      • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) to favor mono-nitration.

      • Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to prevent further reaction.

  • Formation of Other Isomers:

    • Symptom: Multiple product spots on TLC or closely eluting peaks in HPLC that are isomeric with the desired product.

    • Cause: While the 6-position is electronically favored, nitration at other positions (e.g., C4, C5, C7) can occur under suboptimal conditions.

    • Solution: The choice of nitrating agent and solvent system can influence regioselectivity. Using a standard mixed acid (HNO₃/H₂SO₄) system generally provides good selectivity for the 6-position in related benzoxazinones.[9] Ensure a homogeneous reaction mixture through efficient stirring to avoid localized concentration effects that might alter selectivity.

  • Incomplete Reaction:

    • Symptom: A significant amount of starting material remains after the expected reaction time.

    • Cause: The reaction temperature may be too low, or the reaction time too short. In heterogeneous reactions, poor phase mixing can also be a cause.

    • Solution:

      • Slightly increase the reaction temperature, but with careful monitoring of the exotherm.

      • Extend the reaction time, with continued monitoring.

      • Improve agitation to ensure good contact between the substrate and the nitrating agent.

Issue 3: Challenges in Product Isolation and Purification

Question: We are having difficulty isolating a pure product after quenching the reaction. The crude material is hard to handle, and recrystallization is not giving us the desired purity.

Answer: Effective isolation and purification are crucial for obtaining high-quality 6-nitro-2-benzoxazolinone, especially at scale.

Troubleshooting Purification:

  • Effective Quenching and Neutralization:

    • Protocol: After quenching the reaction on ice, the product often precipitates. It is crucial to thoroughly wash the filtered solid with cold water to remove residual acids. Any remaining acid can complicate downstream processing and affect product stability.

  • Recrystallization Solvent Selection:

    • Challenge: Finding a solvent that provides a good balance of high solubility at elevated temperatures and low solubility at room temperature or below is key for high recovery.[10]

    • Recommended Solvents: For nitroaromatic compounds, polar solvents are often a good starting point.[10]

      • Ethanol has been successfully used for the recrystallization of similar nitro-benzoxazole derivatives.[11]

      • Other potential solvents to screen include acetic acid , acetonitrile , or a mixed solvent system like ethanol/water .[12]

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If the solution is colored with impurities, you can treat it with activated carbon. Filter the hot solution to remove insoluble impurities and allow it to cool slowly to promote the formation of well-defined crystals.

SolventPolarityBoiling Point (°C)Comments
EthanolPolar78Good general-purpose solvent for polar compounds.[10]
Acetic AcidPolar118Can be effective but is corrosive and has a high boiling point, making it difficult to remove.
AcetonitrilePolar82A good alternative to alcohols, often used in crystallization.[13]
WaterHighly Polar100The product is likely to have low solubility, but it can be used as an anti-solvent in a mixed system.[12]

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling mixed acid at scale? A1: Mixed acid (HNO₃/H₂SO₄) is extremely corrosive and a powerful oxidizing agent.[14]

  • PPE: Always wear appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.[15]

  • Ventilation: All operations must be conducted in a well-ventilated fume hood to avoid inhaling toxic fumes.[14][15]

  • Preparation: Always add sulfuric acid to nitric acid slowly and with cooling. Never add water to the mixed acid , as this can cause a violent exothermic reaction.[3]

  • Storage: Store in a designated acid cabinet, away from combustible and organic materials.[14]

Q2: How can I monitor the progress of the nitration reaction? A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction at the lab scale. For more quantitative analysis and at a larger scale, High-Performance Liquid Chromatography (HPLC) is the preferred method.[16] A typical HPLC method would use a C18 reverse-phase column with a mobile phase of acetonitrile and water.

Q3: What is the role of sulfuric acid in the reaction? A3: Sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), the electrophile that attacks the aromatic ring.[1]

Q4: Can other nitrating agents be used? A4: While mixed acid is the most common, other nitrating agents exist. For instance, iron nitrate has been used for the selective C6-nitration of benzothiazolones, a related heterocyclic system.[17] Newer reagents like N-nitrosaccharin or N-nitropyrazoles have been developed for milder and more selective nitrations, which could be explored for this synthesis.[18][19]

Q5: Our final product has a yellowish tint. Is this normal? A5: Nitroaromatic compounds are often pale yellow. However, a strong yellow or orange color could indicate the presence of impurities, particularly dinitrated species or other byproducts. High purity 6-nitro-2-benzoxazolinone should be a white to off-white or pale yellow solid.[20][21] If you have a significant color, further purification by recrystallization or column chromatography may be necessary.

IV. References

  • Nitration reaction safety - YouTube. (2024). Retrieved from [Link]

  • NITRIC ACID SAFETY - University of California, Santa Barbara. (n.d.). Retrieved from [Link]

  • Mule, G. M., Kulkarni, S., & Kulkarni, A. A. (2022). An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series. Reaction Chemistry & Engineering, 7(7), 1537-1547.

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Nitration Reactions | Continuous Flow Processing - Vapourtec. (n.d.). Retrieved from [Link]

  • ATSDR. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry (US).

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024). Crystal Growth & Design.

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (2023). Processes, 11(7), 2045.

  • The Control of Isomer Distributions in Nitration Reactions. - DTIC. (1980). Retrieved from [Link]

  • 5-halo-6-nitro-2-substituted benzoxazole compounds. (1989). US Patent 4,831,152.

  • ATSDR. (1992). Analytical Methods. In Toxicological Profile for 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry (US).

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2023). Molecules, 28(1), 35.

  • Biotransformation of 2-benzoxazolinone to 2-amino-(3H)-phenoxazin-3-one and 2-acetylamino-(3H)-phenoxazin-3-one in soil. (2007). Environmental Toxicology and Chemistry, 26(4), 623-630.

  • Nitration Chemistry in Continuous Flow using Fuming Nitric Acid in a Commercially Available Flow Reactor. (2014). Organic Process Research & Development, 18(11), 1570-1575.

  • Crystal forms of (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one. (2005). US Patent 6,939,964.

  • 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2383.

  • Manipulating nitration and stabilization to achieve high energy. (2023). Science Advances, 9(13), eadg0327.

  • How does sulphuric acid affect isomer ratio in nitrating reactions, on using nitrating mixture & only fuming nitric acid? - ResearchGate. (2014). Retrieved from [Link]

  • 2(3H)-Benzoxazolone. (n.d.). PubChem. Retrieved from [Link]

  • Selective C6‐Nitration of Benzothiazolones with Iron Nitrate. (2021). ChemistrySelect, 6(40), 10834-10837.

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). Journal of the American Chemical Society, 144(36), 16486-16497.

  • Recent advances in ipso-nitration reactions. (2017). RSC Advances, 7(12), 7187-7205.

  • Concentration profiles during the nitration of benzoic acid in mixed acid (HNO3 = 19.0% - ResearchGate. (2017). Retrieved from [Link]

  • Ipso nitration in organic synthesis. (2025). RSC Advances, 15(1), 1-20.

  • Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides from nitro compounds and vinyl sulfonium salts. (2021). Organic Chemistry Frontiers, 8(19), 5373-5379.

  • Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. (2019). Nature Communications, 10(1), 3429.

  • Biotransformation of 2-Benzoxazolinone to 2-Amino-(3H)-Phenoxazin-3-one and 2-Acetylamino-(3H)-Phenoxazin-3-one in Soil. (2007). Environmental Toxicology and Chemistry, 26(4), 623-630.

  • The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. (2003). Journal of Chemical Research, Synopses, (10), 681-681.

Sources

Technical Support Center: Purification of CAS 186994-17-0

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Our mission is to provide in-depth, scientifically sound technical guidance to support your research and development endeavors. We have received your request for a comprehensive technical support center focused on improving the purity of the compound registered under CAS number 186994-17-0.

Unfortunately, after conducting an exhaustive search of publicly available scientific databases, chemical supplier catalogs, and regulatory resources, we have been unable to definitively identify the chemical name, structure, or associated properties for CAS 186994-17-0.

The creation of a robust and reliable technical support guide, complete with troubleshooting protocols and validated experimental procedures, is fundamentally dependent on a thorough understanding of the molecule . This includes its:

  • Chemical Structure: To predict its solubility, polarity, and potential for forming hydrogen bonds.

  • Physicochemical Properties: Such as melting point, boiling point, and pKa, which are critical for selecting appropriate purification techniques.

  • Synthetic Route: To anticipate likely impurities, including starting materials, byproducts, and reagents.

Without this foundational information, any guidance we could offer would be generic and potentially inappropriate for your specific needs. Providing unverified or speculative purification methods would not meet our standards of scientific integrity and could lead to suboptimal results or the loss of valuable material.

Moving Forward:

To enable us to develop the detailed technical support center you require, we kindly request that you provide the chemical name and/or structure of the compound corresponding to CAS 186994-17-0.

Once this information is available, our team of Senior Application Scientists will be able to:

  • Conduct a targeted literature and database review to gather all relevant information on the synthesis, properties, and analysis of the compound and structurally related molecules.

  • Identify common impurities and develop specific strategies for their removal.

  • Design and present detailed, step-by-step purification protocols , including recrystallization, column chromatography, and other relevant techniques, complete with recommended solvent systems and expected outcomes.

  • Create comprehensive troubleshooting guides in a question-and-answer format to address specific challenges you may encounter.

  • Develop illustrative diagrams and data tables to clearly explain the principles behind the recommended procedures.

  • Compile a complete list of authoritative references to support the provided methodologies.

We are committed to providing you with the high-quality, actionable scientific content you need to achieve your research goals. We look forward to receiving the necessary information to proceed with the development of a tailored technical support guide for your compound of interest.

Thank you for your understanding.

Sincerely,

The Gemini Scientific Support Team

Validation & Comparative

A Comparative Guide to the Anticancer Activity of Benzoxazole Derivatives via MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Introduction: The Promise of the Benzoxazole Scaffold

The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide spectrum of pharmacological activities, including potent anticancer effects.[1] As structural isosteres of naturally occurring nucleic acid bases, benzoxazoles can interact with the biopolymers of living systems, making them a focal point for drug discovery.[2] This guide provides a comparative analysis of the anticancer activity of various substituted benzoxazoles, focusing on data derived from the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a foundational tool for in vitro cytotoxicity screening. Our objective is to offer an objective, data-driven overview for researchers and drug development professionals navigating the landscape of novel cancer therapeutics.

Pillar 1: Understanding the Assay - The MTT Method for Cytotoxicity

Before comparing compounds, it is crucial to understand the mechanism and rationale behind the chosen assay. The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

The Causality of Choice: Why the MTT Assay?

  • Principle of Operation: The assay's core principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This conversion is exclusively carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, i.e., living, cells.[3][4]

  • Quantitative Measurement: The insoluble formazan crystals are dissolved, and the resulting colored solution is quantified by measuring its absorbance using a spectrophotometer (typically between 550 and 600 nm).[3] The intensity of the purple color is directly proportional to the number of viable cells.

  • High-Throughput Screening: Its simplicity, reliability, and suitability for a 96-well plate format make it an ideal choice for the initial high-throughput screening of large libraries of chemical compounds, such as various benzoxazole derivatives.

This assay provides a robust and quantitative first look at a compound's potential to inhibit cancer cell growth. A low absorbance reading in the presence of a benzoxazole derivative indicates high cytotoxicity.

Pillar 2: A Self-Validating Experimental Protocol for the MTT Assay

To ensure trustworthiness and reproducibility, any screening protocol must be self-validating. This is achieved through the inclusion of appropriate controls and a clear, step-by-step methodology.

Detailed Step-by-Step Methodology
  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[4][5]

  • Compound Treatment: The benzoxazole derivatives, dissolved in a suitable solvent like DMSO, are diluted to various concentrations in the culture medium. The cells are then treated with these concentrations and incubated for a specified period, typically 48 or 72 hours.[1][6]

  • Controls (The Self-Validating System):

    • Negative Control (Untreated Cells): Wells containing cells treated only with the culture medium. These represent 100% cell viability.

    • Vehicle Control: Wells containing cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds. This ensures the solvent itself is not causing cytotoxicity.

    • Positive Control: Wells containing cells treated with a known anticancer drug (e.g., Doxorubicin, Sorafenib). This provides a benchmark for cytotoxic potency.[7][8]

    • Blank Control: Wells containing only the culture medium without cells to provide a background reading for the spectrophotometer.

  • MTT Incubation: After the treatment period, 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for another 4 hours under the same conditions.[3][6]

  • Formazan Solubilization: The medium containing MTT is carefully removed. A solubilizing agent, such as 100 µL of DMSO, is added to each well to dissolve the purple formazan crystals.[4][6]

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength between 550-600 nm.[3]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound compared to the untreated control. The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that inhibits 50% of cell growth, is then determined from the resulting dose-response curve. A lower IC₅₀ value indicates higher anticancer activity.[1]

Experimental Workflow Diagram

MTT_Workflow cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_assay Assay & Measurement Phase Seed 1. Seed Cancer Cells in 96-Well Plate Incubate24h 2. Incubate for 24h to allow cell adherence Seed->Incubate24h Treat 3. Add Benzoxazole Derivatives & Controls Incubate24h->Treat Incubate48h 4. Incubate for 48-72h Treat->Incubate48h AddMTT 5. Add MTT Reagent to each well Incubate48h->AddMTT Incubate4h 6. Incubate for 4h (Formazan formation) AddMTT->Incubate4h Solubilize 7. Add DMSO to dissolve crystals Incubate4h->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Calculate IC50 Calculate IC50 Read->Calculate IC50

Caption: Workflow for assessing benzoxazole cytotoxicity via MTT assay.

Pillar 3: Comparative Analysis of Benzoxazole Derivatives

The anticancer potency of benzoxazole derivatives is highly dependent on the nature and position of substituents on the aromatic rings.[1] The IC₅₀ value is the key metric for this comparison.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity (IC₅₀ values in µM) of representative benzoxazole derivatives against various human cancer cell lines.

Derivative ID / NameSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Compound 10b Benzoxazole-oxadiazole with 3,4,5-trimethoxy phenylMCF-7 (Breast)0.10 ± 0.013 Combretastatin-A4-[9]
Compound 10b Benzoxazole-oxadiazole with 3,4,5-trimethoxy phenylA549 (Lung)0.13 ± 0.014 Combretastatin-A4-[9]
Compound 1 Unsubstituted benzoxazole with cyclohexyl amideMCF-7 (Breast)Good ActivitySorafenib-[10]
Compound 14a Unsubstituted benzoxazole with 2-methoxy phenylMCF-7 (Breast)4.054 ± 0.17 Sorafenib-[7]
Compound 14a Unsubstituted benzoxazole with 2-methoxy phenylHepG2 (Liver)3.95 ± 0.18 Sorafenib-[7]
Compound 14b 5-chloro benzoxazole with 2-methoxy phenylMCF-7 (Breast)4.75 ± 0.21 Sorafenib-[7]
Compound 12l 5-methyl benzoxazole with 3-chlorophenyl amideHepG2 (Liver)10.50 Sorafenib5.57[11][12]
Compound 12l 5-methyl benzoxazole with 3-chlorophenyl amideMCF-7 (Breast)15.21 Sorafenib6.46[11][12]
Compound 6b 2-mercaptobenzoxazole derivativeMDA-MB-231 (Breast)2.14 Doxorubicin-[13]
Compound 6b 2-mercaptobenzoxazole derivativeMCF-7 (Breast)3.64 Doxorubicin-[13]

Note: A lower IC₅₀ value signifies greater potency.

Structure-Activity Relationship (SAR) Insights
  • Influence of Substituents: The data reveals that specific substitutions dramatically enhance cytotoxic activity. For example, a 3,4,5-trimethoxy substitution on a linked phenyl ring (Compound 10b) resulted in exceptionally potent activity against MCF-7 and A549 cells.[9]

  • Halogenation Effects: The presence and position of halogen atoms can modulate activity. In one study, counterparts with a 5-chlorobenzo[d]oxazole moiety were slightly more advantageous than unsubstituted analogs, while 5-methylbenzo[d]oxazole derivatives showed less potency.[7]

  • Multi-Targeting Potential: Many potent benzoxazole derivatives do not just induce general cytotoxicity but act as inhibitors of specific signaling pathways crucial for cancer growth, such as VEGFR-2, a key regulator of angiogenesis.[1][7][10] This multi-targeted potential enhances their therapeutic promise.[14]

Mechanistic Insights: Induction of Apoptosis

Beyond simply inhibiting growth, many advanced benzoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.

A significant mechanism for many derivatives is the inhibition of key protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[11][12] Inhibition of this pathway can disrupt tumor blood supply and, as studies on compounds like 12l have shown, trigger the intrinsic apoptotic cascade.[15]

Key Apoptotic Events Triggered by Benzoxazoles:

  • Cell Cycle Arrest: Potent compounds can arrest the cell cycle, often at the G1 or Pre-G1 phase, preventing cancer cells from progressing to division.[15]

  • Modulation of Apoptotic Proteins: Treatment with effective derivatives leads to an increase in the concentration of pro-apoptotic proteins like BAX and a decrease in anti-apoptotic proteins like Bcl-2.[15]

  • Caspase Activation: This shift in the BAX/Bcl-2 ratio ultimately leads to the activation of executioner caspases, such as caspase-3, which dismantle the cell and execute apoptosis.[11][15] For instance, compound 12l was found to increase caspase-3 levels by nearly threefold in HepG2 cells.[12]

Signaling Pathway Diagram

Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Pathway BZ Benzoxazole Derivative (e.g., VEGFR-2 Inhibitor) Bcl2 Anti-apoptotic Bcl-2 (Inhibited) BZ->Bcl2 blocks BAX Pro-apoptotic BAX (Activated) BZ->BAX activates Mito Mitochondrion Bcl2->Mito stabilizes membrane BAX->Mito permeabilizes membrane CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Benzoxazole-induced intrinsic apoptosis pathway.

Conclusion and Future Directions

Substituted benzoxazoles represent a highly promising class of compounds for the development of novel anticancer therapies.[1] The versatility of the benzoxazole scaffold allows for extensive chemical modifications to optimize potency and selectivity.[1] The MTT assay serves as an essential primary tool for efficiently screening these derivatives and identifying lead compounds. The most promising candidates, such as those that link the benzoxazole core to other pharmacophores like oxadiazole, demonstrate potent, sub-micromolar cytotoxicity.[9] Future research should focus on optimizing these structures to improve their selectivity for cancer cells over normal cells, thereby widening the therapeutic window, and advancing the most potent compounds into further preclinical and clinical investigations.[8]

References

  • Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHslH_M7lK9qS7SyG8rezKhGkZaKJv7SSA4J63xxUtgjJ5fKCGYxlNugnNCgSSplVaRvcceQnOitbLtzRDcLE0yZ7tq2_9Y6FQEmUITq_mJ-EWWklLt5KbHPIfaoyTqVKBuBp7OklObNKB_IpHDGSA1Rh767NocgsmYwgTqAJY6tbCHF2JjlJkNCFKA40NNP3V5jJWI8FmLarx_g94owXaCuZuY2ME1p50=]
  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8993130/]
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8726806/]
  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. [URL: https://www.ijresm.
  • Synthesis of Some Novel Benzoxazole Derivatives as Anticancer, Anti-HIV-1 and Antimicrobial Agents. ResearchGate. [URL: https://www.researchgate.net/publication/7988360_Synthesis_of_Some_Novel_Benzoxazole_Derivatives_as_Anticancer_Anti-HIV-1_and_Antimicrobial_Agents]
  • A Comparative Analysis of the Selectivity Index: Benzoxazole Derivatives Versus Doxorubicin in Cancer Therapy. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnLvHpD66oc9u5apXLWS8v1h0CERtWmHJqiitJ4ZdxKG3wcLVw1QzfexutqgShLIwTQPS91MVYNXhvl28qaAdfwLS0h7-jddPBFNU_9ksrZVekm8BojB-RiGCE6QXUzybdQB1TxeVQSsEg3AbwNQv74NWCW6uwB24a0SOAnNu8LtZH8btKzZC2EghRudkM-5IUGEmXdsSqUWlJ8NVwhK1wdFWfHakgynFI6PHF4HyZzKRiub38jF54vUxw1Crkg-c6tuOIqg5EdWW7]
  • Structure activity relationship of the synthesized compounds. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-activity-relationship-of-the-synthesized-compounds_fig7_361257404]
  • Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22249495/]
  • The IC 50 ± SD values (μM) of compounds 9a-9f against MCF-7 and HeLa cell lines using MTT assay. ResearchGate. [URL: https://www.researchgate.net/figure/The-IC-50-SD-values-mM-of-compounds-9a-9f-against-MCF-7-and-HeLa-cell-lines-using-MTT_tbl1_332732973]
  • A Comparative Analysis of the Biological Activities of Benzoxazole and Benzisoxazole Isomers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbbAikcGsuROd9mCcGlcojtSNVpd8ecIt_sXThpSBkvk-P30A6xB2VkhX-nvGmHApzyD5n8ikakyf23SNIjv8CeEV7fw9EpmPEvz2uvmCcNUzpAkqovfMvcrhxcfl8X0KWsfcm9KEWmt5VPrw465sFSj_PWCOq21EZGFhhWolv-8Ui9JwCRmF-oPKtK2BtsnXZyUe3RSsSV-TMCnej2hJ5yOCWrLsi4bakx2R6OYFiV6LY4LwnJwRDyg==]
  • Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. Bentham Science Publishers. [URL: https://www.eurekaselect.com/article/120601]
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [URL: https://www.mdpi.com/1420-3049/28/22/7511]
  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. [URL: https://www.biotech-asia.
  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. [URL: https://stdjns.vnu.edu.vn/index.php/stdjns/article/view/4214]
  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864223/]
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9314902/]
  • Structure activity relationship of benzoxazole derivatives. ResearchGate. [URL: https://www.researchgate.
  • Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28401354/]
  • IC50 values of the promising derivatives against the MCF‐7 cell line. ResearchGate. [URL: https://www.researchgate.net/figure/IC50-values-of-the-promising-derivatives-against-the-MCF-7-cell-line_tbl2_359300627]
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2104040]
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Taylor & Francis. [URL: https://www.tandfonline.com/doi/abs/10.1080/14756366.2022.2104040]
  • A Comparative Guide to Cytotoxicity Assays for Novel 4-Methylbenzoxazole Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGoa3KM7ii0LjnA3S00QEJxaq3sUuOCEtzhWZBggJ_KzOB417l0BU4ZVrbNEdLs4sbQTGIqe2aMdUEhmN3HFz-r5COHVLktMWn1B86lCdDzZLKnGnpOaoqzuA_aq1ZJCaRmi7L0E3R3l2RdApfgMR92scVdvSweg3AyKQCiMRYcj4BYl5HWfka0Pq5pOLe3SIHNf61dJ3WM72khHrCAKmmBQaZWvqROBJaWoPYnQwlJYI=]
  • Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2021/06/19.Benzoxazole-as-Anticancer-Agent-A-Review.pdf]
  • MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://www.roche-applied-science.com/shared-assets/views/apps/asset-viewer/out/asset/2004_10_21_14_45_04_00001002]
  • MTT ASSAY: Principle. [URL: https://www.med.unc.edu/pharmacy/files/2019/10/mtt-assay-protocol.pdf]
  • MTT Assay Protocol. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-0716-1849-9_2]

Sources

Validating the Efficacy of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazolone Scaffold as a Privileged Structure in Medicinal Chemistry

To the discerning researcher in drug development, the emergence of novel molecular scaffolds with broad therapeutic potential is a constant source of intrigue. The benzoxazolone core is one such "privileged structure," consistently appearing in compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. This guide focuses on a specific, yet under-documented derivative: (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid . While direct experimental data for this exact molecule remains elusive in publicly accessible literature, its structural motifs—a nitro group and an acetic acid side chain—are known modulators of bioactivity.

This document serves as a comparative framework for researchers aiming to validate the efficacy of this compound. We will extrapolate potential mechanisms and efficacy from closely related analogs and provide robust experimental protocols to test these hypotheses against established therapeutic agents. Our approach is grounded in the principles of structure-activity relationships (SAR) to logically navigate the validation process.

Deconstructing the Molecule: Predicted Bioactivity Based on Structural Analogs

The chemical architecture of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid suggests three primary avenues for therapeutic application: oncology, infectious diseases, and inflammatory disorders.

Anticancer Potential: Targeting Cellular Redox and Proliferation

The presence of a nitro group on the benzoxazolone ring is a significant indicator of potential anticancer activity. Nitroaromatic compounds are known to undergo bioreduction in hypoxic tumor environments, leading to the formation of cytotoxic reactive nitrogen species. Furthermore, a structurally related compound, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), has demonstrated potent anticancer effects. NBDHEX acts as a suicide inhibitor of glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance. This inhibition leads to the activation of the JNK signaling pathway and subsequent apoptosis[2].

The acetic acid moiety may also contribute to the anticancer profile. A 2020 study on 2-arylbenzoxazole acetic acid derivatives concluded that the presence of the acetic acid group at position 5 of the benzoxazole nucleus enhances cytotoxic activity against breast (MCF-7) and colon (HCT-116) cancer cell lines[3].

Comparative Framework: (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid vs. Doxorubicin

To validate the potential anticancer efficacy, a direct comparison with a standard-of-care chemotherapeutic agent like Doxorubicin is essential.

CompoundTarget Cell LineReported IC50
Doxorubicin MCF-7~400-700 nM[4]
HCT-116~1.9 µg/ml[5]
NBDHEX (Analog) Me501 (Melanoma)1.2 µM[2]
A375 (Melanoma)2.0 µM[2]
(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid MCF-7, HCT-116To be determined

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of the test compound.

  • Cell Culture: Culture MCF-7 and HCT-116 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and Doxorubicin. Replace the culture medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Hypothesized Mechanism of Action

anticancer_mechanism Compound (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid GST Glutathione S-Transferase (GST) Compound->GST Inhibition JNK c-Jun N-terminal Kinase (JNK) GST->JNK Sequestration (Inhibition) Apoptosis Apoptosis JNK->Apoptosis Activation

Caption: Hypothesized anticancer mechanism via GST inhibition.

Antimicrobial Efficacy: A New Generation of Bacterial Growth Inhibitors?

Nitro-heterocyclic compounds have a long history as antimicrobial agents. Their mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that damage DNA and other critical biomolecules.

Comparative Framework: (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid vs. Ciprofloxacin

A robust validation of antimicrobial potential requires comparison against a broad-spectrum antibiotic such as Ciprofloxacin .

CompoundTarget OrganismReported MIC
Ciprofloxacin Staphylococcus aureus~0.5 - 0.6 µg/mL[6][7]
Escherichia coli~0.013 - 0.016 µM[6][8]
(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid S. aureus, E. coliTo be determined

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

  • Bacterial Culture: Grow Staphylococcus aureus and Escherichia coli in Mueller-Hinton Broth (MHB) to the early logarithmic phase.

  • Compound Preparation: Prepare a series of twofold dilutions of the test compound and Ciprofloxacin in a 96-well microtiter plate using MHB.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and inoculate each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Antimicrobial Workflow

antimicrobial_workflow start Start culture Bacterial Culture (S. aureus, E. coli) start->culture inoculation Inoculation of 96-well plates culture->inoculation dilution Serial Dilution of Test Compound & Ciprofloxacin dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation readout Visual Inspection for Bacterial Growth incubation->readout end Determine MIC readout->end

Caption: Workflow for MIC determination.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Benzoxazolone derivatives have been reported to possess anti-inflammatory properties[9]. The mechanism can be multifaceted, potentially involving the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the suppression of inflammatory cytokine production.

Comparative Framework: (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid vs. Diclofenac

Diclofenac , a widely used nonsteroidal anti-inflammatory drug (NSAID), serves as an appropriate comparator for evaluating anti-inflammatory efficacy.

CompoundAssayReported Efficacy
Diclofenac Carrageenan-induced paw edema (in vivo)Significant inhibition of edema[9][10]
BSA protein denaturation (in vitro)100% inhibition at 100 µg/mL[11]
(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid To be determined

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol is a classic model for evaluating acute inflammation.

  • Animal Model: Use male Wistar rats (150-200g).

  • Grouping: Divide the animals into groups: control (vehicle), standard (Diclofenac, e.g., 5 mg/kg, i.p.), and test compound at various doses.

  • Drug Administration: Administer the vehicle, standard, or test compound intraperitoneally 30 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

While the definitive efficacy of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid awaits empirical validation, the existing literature on structurally similar compounds provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the nitro group and the acetic acid moiety on the versatile benzoxazolone scaffold suggests a high probability of significant biological activity.

The experimental frameworks provided in this guide offer a clear path for researchers to systematically evaluate its anticancer, antimicrobial, and anti-inflammatory potential. The logical progression from in vitro screening to in vivo validation, benchmarked against established drugs, will be crucial in determining the true therapeutic promise of this intriguing molecule. Subsequent studies should focus on elucidating the precise mechanism of action and exploring further structure-activity relationships to optimize potency and selectivity.

References

  • Filyukov, O. V., et al. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 42(11), 2848–2852. [Link]

  • Kincses, A., et al. (2022). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. International Journal of Molecular Sciences, 23(22), 14304. [Link]

  • Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method. Antimicrobial Agents and Chemotherapy, 28(2), 331–342. [Link]

  • Putri, D. D., et al. (2011). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 2(3), 304-309. [Link]

  • Ragasa, C. V., et al. (2018). IC 50 value of 1 and Doxorubicin against a human cancer cell line colon carcinoma 116 and a noncancer cell line Chinese hamster ovary cells (AA8). Pharmacognosy Research, 10(4), 421–425. [Link]

  • Aishwarya, S., et al. (2022). In-vitro Anti-inflammatory Activity of Flower Extracts of Sinapis arvensis with Diclofenac as Standard. Journal of Clinical and Diagnostic Research, 16(12), ZC01–ZC04. [Link]

  • Erol, D. D., et al. (1994). Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives. Journal of Pharmaceutical Sciences, 83(3), 273–275. [Link]

  • Al-Osta, M. A., et al. (2021). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 26(16), 4999. [Link]

  • Turella, P., et al. (2009). In vitro and in vivo efficacy of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) on human melanoma. Biochemical Pharmacology, 77(6), 963–971. [Link]

  • Krawiecka, M., et al. (2014). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 71(2), 245–252. [Link]

  • Al-Tel, T. H., et al. (2021). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Chemistry - Section B, 60B(11), 1497-1503. [Link]

  • Ahmed, A. A., et al. (2021). Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates. Journal of Inflammation Research, 14, 2697–2708. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of (6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this chemical scaffold. By synthesizing findings from various studies, this document aims to elucidate the critical structural features governing the biological activity of these compounds and to provide a framework for the rational design of novel, more potent analogs.

Introduction: The Benzoxazolone Core and the Significance of the 6-Nitro Group

The benzoxazolone moiety is a privileged heterocyclic scaffold found in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2] The parent compound, (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, combines this versatile core with a nitro group at the 6-position and an acetic acid side chain at the 3-position of the nitrogen atom. The nitro group, a strong electron-withdrawing moiety, often plays a crucial role in the biological activity of aromatic and heterocyclic compounds.[3][4] It can enhance interactions with biological targets and is a key feature in many established antimicrobial and anticancer agents.[3][4][5] This guide will dissect the influence of each of these structural components on the overall activity of the analogs.

Core Chemical Structure

Below is the foundational structure of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, which serves as the template for the analogs discussed in this guide.

Caption: Core structure of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

Structure-Activity Relationship (SAR) Analysis

The biological activity of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid analogs is intricately linked to the nature and position of substituents on the benzoxazolone ring and modifications to the N-acetic acid side chain.

The Indispensable Role of the 6-Nitro Group

The presence of a nitro group, particularly at the 6-position of the benzoxazolone ring, is a recurring theme in analogs with significant biological activity.[3][6] The strong electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, potentially enhancing its ability to interact with biological targets through various non-covalent interactions.[4] Studies on related nitro-heteroaromatic compounds have demonstrated that the nitro group can be crucial for their antimicrobial and anticancer effects.[5][7] In the context of benzoxazolinones, the 6-nitro substitution has been shown to increase antimicrobial activity.[6]

The Benzoxazolone Scaffold: A Platform for Diverse Activities

The benzoxazolone core itself is a key pharmacophore. Modifications to this ring system, other than the 6-nitro group, can modulate the activity and selectivity of the analogs. For instance, the introduction of different substituents on the aromatic part of the benzoxazolone ring can impact lipophilicity and steric hindrance, thereby affecting cell permeability and target binding. While the focus of this guide is on 6-nitro analogs, it is important to note that other substitutions on the benzoxazole ring have been explored and shown to influence biological outcomes.[1]

The N-Acetic Acid Side Chain: A Handle for Tuning Potency and Properties

The N-acetic acid moiety at the 3-position is a critical determinant of the pharmacological profile of these analogs. Its carboxylic acid function can participate in hydrogen bonding and ionic interactions with biological targets. Furthermore, this side chain provides a convenient point for chemical modification to explore the SAR.

Modifications of the Carboxylic Acid Group:

  • Esterification: Conversion of the carboxylic acid to its corresponding ester can alter the compound's polarity, lipophilicity, and ability to cross cell membranes. While this may in some cases lead to a decrease in direct target interaction, esters can act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid.

  • Amidation: The synthesis of amide derivatives from the carboxylic acid introduces a new functional group capable of forming different hydrogen bond networks. The nature of the amine used for amidation can be varied to introduce different functionalities, such as basic centers or bulky groups, which can significantly impact the biological activity.

Alterations to the Acetic Acid Linker:

  • Chain Length: Increasing or decreasing the length of the alkyl chain connecting the carboxylic acid to the nitrogen atom can alter the spatial orientation of the acidic group relative to the benzoxazolone core. This can have a profound effect on how the molecule fits into a binding pocket.

  • Introduction of Rigidity: Incorporating cyclic structures or double bonds into the linker can restrict conformational flexibility. This can be advantageous if it locks the molecule into an active conformation but detrimental if it prevents the necessary conformational changes for binding.

Comparative Biological Activities

Antimicrobial Activity

Nitro-containing heterocyclic compounds are well-established antimicrobial agents.[3][5] The proposed mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species.[4] For benzoxazolinone derivatives, the presence of electron-withdrawing substituents on the aromatic ring, such as a nitro group, has been shown to enhance their antimicrobial efficacy.[6]

Compound/Analog Modification Target Organism Activity (MIC/IC50) Reference
6-Nitro-2-benzoxazolinone-Candida albicansI50 reported[6]
Nitazoxanide AnalogsNitrothiazolide coreStaphylococcus epidermidis, Pseudomonas aeruginosaMICs reported[5][8]
NitrofurantoinNitrofuran coreGram-positive and Gram-negative bacteriaMICs reported[5]

This table is a representative summary based on available literature on related compounds. Direct comparative data for a series of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid analogs is limited.

Anticancer Activity

The benzoxazole and benzoxazolone scaffolds have been investigated for their potential as anticancer agents.[1][9][10] Some derivatives have been shown to exert their cytotoxic effects through mechanisms such as the inhibition of topoisomerase II.[9] The presence of an acetic acid group at position 5 of the benzoxazole nucleus has been reported to enhance anticancer activity.[9][10] While specific data for the 6-nitro-3-acetic acid analog is sparse, related nitro-substituted benzoxazinones have demonstrated significant cytotoxic potential against cancer cell lines.[7]

Compound/Analog Modification Cancer Cell Line Activity (IC50/GI50) Reference
2-Arylbenzoxazole-5-acetic acid derivativesVaried aryl groupsMCF-7, HCT-116IC50 values reported[9][10]
7-Nitro-2-aryl-4H-benzo[d][5][6]oxazin-4-onesVaried aryl groupsHeLa% Inhibition reported[7]

This table is a representative summary based on available literature on related compounds. Direct comparative data for a series of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid analogs is limited.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are representative experimental protocols for assessing the biological activities of these analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[9]

Visualization of SAR and Experimental Workflow

Key Structure-Activity Relationships

SAR_summary cluster_modifications Structural Modifications cluster_activities Biological Activities Core (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid Nitro 6-Nitro Group (Crucial for Activity) Core->Nitro Benzoxazolone Benzoxazolone Core (Scaffold for Activity) Core->Benzoxazolone SideChain N-Acetic Acid Side Chain (Tunable Moiety) Core->SideChain Antimicrobial Antimicrobial Activity Nitro->Antimicrobial Anticancer Anticancer Activity Nitro->Anticancer Benzoxazolone->Antimicrobial Benzoxazolone->Anticancer SideChain->Antimicrobial SideChain->Anticancer

Caption: Key structural features influencing the biological activities of the analogs.

Representative Experimental Workflow for Biological Evaluation

experimental_workflow start Synthesis of Analogs purification Purification & Characterization (NMR, MS, etc.) start->purification antimicrobial Antimicrobial Screening (MIC Determination) purification->antimicrobial anticancer Anticancer Screening (IC50 Determination) purification->anticancer sar_analysis Structure-Activity Relationship Analysis antimicrobial->sar_analysis anticancer->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for the synthesis and biological evaluation of novel analogs.

Conclusion and Future Directions

The (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The existing literature strongly suggests that the 6-nitro group is a key determinant of biological activity, likely contributing to both antimicrobial and anticancer effects. The N-acetic acid side chain offers a versatile handle for medicinal chemists to fine-tune the physicochemical properties and potency of these analogs.

Future research should focus on a systematic exploration of the SAR by synthesizing and evaluating a focused library of analogs with modifications at the N-acetic acid side chain (e.g., amides, esters, and variations in linker length) and potentially other positions on the benzoxazolone ring. Direct comparative studies of these analogs against a panel of microbial strains and cancer cell lines will be crucial for identifying lead compounds with improved efficacy and selectivity. Further mechanistic studies will also be necessary to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects.

References

  • Bravo, H. R., et al. (1997). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. Journal of Agricultural and Food Chemistry, 45(8), 3254-3257. [Link]

  • Durling, G. M., et al. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Antibiotics, 10(7), 855. [Link]

  • Jilani, T. A., et al. (2021). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 60B(11), 1535-1542. [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3618. [Link]

  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • PubMed. (2018). Nitazoxanide Analogues as Antimicrobial Agents Against Nosocomial Pathogens. Frontiers in Chemistry, 6, 55. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthetic Studies on Novel Nitroquinazolinone Analogs with Antimicrobial Potential. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][5][6]oxazin-4-ones as potent anticancer and antioxidant agents. RSC Advances, 10(25), 14785-14797. [Link]

  • Amazon Web Services. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • Palestinian Medical and Pharmaceutical Journal. (n.d.). Recent Advances in the Biological Activities of Oxazole Derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][5][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1269. [Link]

  • Indian Journal of Chemistry -Section B (IJC-B). (n.d.). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. Retrieved from [Link]

  • University of Dundee. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). Retrieved from [Link]

Sources

Navigating the Bioactive Landscape of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid: A Comparative Selectivity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

In the intricate world of small molecule drug discovery, the benzoxazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. This guide provides a detailed examination of the selectivity profile of a specific derivative, (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, and its analogs. By synthesizing available data and outlining key experimental methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to assess its therapeutic potential and guide future investigations.

The presence of a nitro group and an acetic acid moiety on the benzoxazolone core suggests a strong potential for bioactivity, a hypothesis supported by extensive research into related structures. These derivatives have been primarily investigated for their anticancer and antimicrobial properties.[1][2][3] This guide will delve into these two key areas, presenting a comparative analysis with established therapeutic agents and closely related analogs.

Unraveling the Anticancer Potential: A Focus on Cytotoxicity

Benzoxazole derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1][4][5][6] The mechanisms underlying this activity are multifaceted, with some analogs acting as potent agonists of the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 CYP1A1 and subsequent cell death.[4] Other related nitro-aromatic compounds, such as 7-nitro-2,1,3-benzoxadiazole derivatives, have been shown to function as suicide inhibitors of glutathione S-transferases (GSTs), a critical enzyme family in cellular detoxification.[7] This inhibition can trigger apoptosis in tumor cells, highlighting a potential mechanistic avenue for the topic compound.[7][8]

Notably, the inclusion of an acetic acid group, as seen in (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, has been reported to enhance the cytotoxic activity of the benzoxazole scaffold, making it a particularly interesting candidate for anticancer drug development.[5]

Comparative Cytotoxicity Data

To contextualize the potential efficacy of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, it is essential to compare its activity with standard chemotherapeutic agents and structurally similar compounds. The following table summarizes the available inhibitory concentration (IC50) values for a close analog and a common reference drug against various cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Doxorubicin (Reference) MCF-7 (Breast)0.04 - 0.49[9]
Doxorubicin (Reference) HT-29 (Colon)0.08 - 0.76[9]
Doxorubicin (Reference) A549 (Lung)0.02 - 0.2[9]
Doxorubicin (Reference) HepG2 (Liver)0.1 - 1.0[9]
Doxorubicin (Reference) C6 (Glioblastoma)~1.0[4]
Phortress Analog (3n) MCF-7 (Breast)0.04[4]
Phortress Analog (3n) HT-29 (Colon)0.03[4]
Phortress Analog (3n) A549 (Lung)0.07[4]
Phortress Analog (3n) HepG2 (Liver)0.05[4]
Phortress Analog (3n) C6 (Glioblastoma)0.08[4]

Note: Specific IC50 data for (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is not currently available in the public domain. The data for the Phortress analog (a benzoxazole derivative) is provided for structural and activity comparison.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29, A549) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Introduce varying concentrations of the test compound, a vehicle control (e.g., DMSO), and a positive control (e.g., Doxorubicin) to the wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effects.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Figure 1. Workflow for determining in vitro cytotoxicity using the MTT assay.

Probing the Antimicrobial Spectrum: A Comparative Efficacy Study

The benzoxazole nucleus is also a cornerstone in the development of novel antimicrobial agents, with derivatives showing activity against a broad range of pathogens.[2][9][10] The nitro group, a key feature of the topic compound, is a well-known pharmacophore in antimicrobial drugs, often contributing to their mechanism of action through bioreduction to reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules.[11][12]

A benzoxazole-nitrothiophene derivative, IITR00803, has been shown to possess broad-spectrum antibacterial activity. Its proposed mechanisms of action include the disruption of bacterial membrane potential and DNA damage, offering plausible pathways for the antimicrobial effects of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.[13][14]

Comparative Antimicrobial Susceptibility Data

To evaluate the potential antimicrobial efficacy of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, we present a comparison with a close structural analog and standard antibiotics. The table below lists the half-maximal inhibitory concentration (I50) or minimum inhibitory concentration (MIC) values.

Compound/DrugMicroorganismI50/MIC (µg/mL)Reference
6-Nitro-2-benzoxazolinone Staphylococcus aureus150[1]
6-Nitro-2-benzoxazolinone Escherichia coli300[1]
6-Nitro-2-benzoxazolinone Candida albicans125[1]
Ciprofloxacin (Reference) Staphylococcus aureus0.12 - 2[10]
Ciprofloxacin (Reference) Escherichia coli≤0.008 - 1[10]
Fluconazole (Reference) Candida albicans0.25 - 4[15]

Note: The data for 6-nitro-2-benzoxazolinone is for a structurally related compound lacking the acetic acid moiety. Specific MIC data for (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is not currently available in the public domain.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[16][17]

Step-by-Step Methodology:

  • Preparation of Microtiter Plates: Fill the wells of a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compound: Perform a serial two-fold dilution of the test compound across the wells of the plate to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of structurally related nitro-benzoxazole and nitro-aromatic compounds, several potential signaling pathways and mechanisms of action can be postulated for (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

Anticancer Mechanism

A plausible mechanism for the anticancer activity involves the inhibition of Glutathione S-Transferase (GST), leading to the activation of the c-Jun N-terminal Kinase (JNK) signaling pathway, a key regulator of apoptosis.

anticancer_pathway compound (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid gst Glutathione S-Transferase (GST) compound->gst Inhibition jnk c-Jun N-terminal Kinase (JNK) gst->jnk Sequestration (Inhibition) apoptosis Apoptosis jnk->apoptosis Activation

Figure 3. Postulated anticancer signaling pathway involving GST inhibition and JNK activation.

Antimicrobial Mechanism

The antimicrobial action may be multifaceted, involving the disruption of the bacterial cell membrane's electrochemical potential and/or direct damage to bacterial DNA, leading to cell death.

antimicrobial_pathway compound (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid membrane Bacterial Membrane Potential compound->membrane Disruption dna Bacterial DNA compound->dna Damage cell_death Bacterial Cell Death membrane->cell_death dna->cell_death

Figure 4. Postulated antimicrobial mechanisms of action.

Conclusion and Future Directions

Future research should focus on the synthesis and in vitro testing of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid against a diverse panel of cancer cell lines and microbial strains to establish its IC50 and MIC values. Subsequent studies could then explore its in vivo efficacy and safety in relevant animal models, as well as elucidate its precise molecular mechanisms of action. This systematic approach will be crucial in determining the ultimate therapeutic value of this promising compound.

References

  • Ricci, G., De Maria, F., Antonini, G., Turella, P., Bullo, A., Stella, L., Filomeni, G., Federici, G., & Caccuri, A. M. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Journal of Biological Chemistry, 280(28), 26397-26405. [Link]

  • Macías-Alonso, M., Vélez-delValle, C., Hernández-Ortega, S., González, M. C., & El-Kassis, E. G. (2007). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. Journal of agricultural and food chemistry, 55(19), 7728-7732. [Link]

  • Özkay, Y., Tunalı, Y., Karaca, H., & Işıkdağ, İ. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European journal of medicinal chemistry, 210, 112979. [Link]

  • Jabbar, S. S., & Al-Janabi, A. S. (2018). MOST COMMON BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENT (1990-2018). International Journal of Pharmacy & Technology, 10(4), 6695-6712. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 60B(11), 1497-1504. [Link]

  • Singh, R., Kumar, A., Singh, V., & Kumar, A. (2022). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Microbiology Spectrum, 10(5), e01931-22. [Link]

  • Wikipedia contributors. (2023, December 2). Broth microdilution. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Gontijo, M. (2022, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. (2005). Structure-activity relationship (SAR) studies of benzoxazinones, their degradation products, and analogues. Phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 53(3), 538-548. [Link]

  • Singh, R., Kumar, A., & Singh, V. K. (2022). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Microbiology spectrum, 10(5), e01931-22. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Alanazi, A. M., & El-Azab, A. S. (2015). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(9), 380-387. [Link]

  • Osmaniye, D., Levent, S., Karaduman, R., Ilgın, S., & Özkay, Y. (2018). Synthesis, molecular docking, and anticancer activity of some new benzoxazole derivatives. Turkish Journal of Chemistry, 42(5), 1366-1383. [Link]

  • Singh, R., Chauhan, P., & Kumar, A. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1280, 135068. [Link]

  • ResearchGate. (n.d.). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. (2006). Structure-activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Problematic Weeds Avena Fatua L. And Lolium Rigidum Gaud. Journal of agricultural and food chemistry, 54(4), 1040-1048. [Link]

  • Estrada-Soto, S., Rojas-Molina, A., & Garcia-Jimenez, S. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • Kaczor, A. A., & Płazińska, A. (2018). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino acids, 50(10), 1367-1378. [Link]

  • Łączkowski, K. Z., Misiura, K., Wujec, M., & Paneth, P. (2016). Synthesis and antimicrobial activities of novel 6-(1, 3-thiazol-4-yl)-1, 3-benzoxazol-2 (3H)-one derivatives. Journal of the Serbian Chemical Society, 81(1), 43-50. [Link]

  • Turella, P., Cerella, C., Filomeni, G., Bullo, A., De Maria, F., Ghibelli, L., Ciriolo, M. R., Cianfriglia, M., Mattei, M., Federici, G., Ricci, G., & Caccuri, A. M. (2006). In vitro and in vivo efficacy of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) on human melanoma. Biochemical pharmacology, 72(6), 696-706. [Link]

  • Patel, D., & Parmar, N. (2022). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 1-10. [Link]

  • Kakkar, S., Lim, S. M., Narasimhan, B., Ramasamy, K., Vasudevan, M., & Shah, S. A. A. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central journal, 12(1), 1-16. [Link]

  • Gua, Y., Sun, D., & Zhang, Z. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Antibiotics, 10(7), 855. [Link]

Sources

A Researcher's Guide to Benchmark Compounds for Antimicrobial Benzoxazolone Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-pressing battle against antimicrobial resistance, the scientific community is in constant pursuit of novel chemical scaffolds that can be developed into effective therapeutics. Among these, the benzoxazolone core has emerged as a privileged structure, demonstrating a broad spectrum of activity against clinically relevant pathogens. This guide provides an in-depth comparison of benchmark benzoxazolone compounds, offering experimental data and protocols to aid researchers in their quest for new antimicrobial agents. Our focus is to equip drug development professionals and academic researchers with the foundational knowledge to confidently select and evaluate benzoxazolone derivatives.

The Rise of Benzoxazolones as Antimicrobial Agents

The benzoxazolone scaffold, a bicyclic heterocyclic compound, has garnered significant attention due to its presence in various biologically active molecules.[1] Its derivatives have been reported to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, and antiviral activities.[2] The versatility of the benzoxazolone ring allows for substitutions at various positions, enabling the fine-tuning of its antimicrobial potency and spectrum. This chemical tractability, combined with promising in vitro and in vivo efficacy, positions benzoxazolones as a compelling starting point for the development of next-generation antimicrobial drugs.

Comparative Efficacy of Benchmark Benzoxazolone Derivatives

A critical aspect of antimicrobial drug discovery is the quantitative assessment of a compound's potency. The Minimum Inhibitory Concentration (MIC) is the gold standard for this evaluation, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Below is a comparative analysis of the MIC values for several benchmark benzoxazolone and related benzoxazole derivatives against a panel of pathogenic bacteria and fungi.

Compound TypeDerivative/SubstituentTarget OrganismMIC (µg/mL)Reference
Benzoxazole-Thiazolidinone HybridBT25 (hydroxy-substituted)Staphylococcus aureus (MRSA)≤ 4[3]
Benzoxazole-Thiazolidinone HybridBT26 (hydroxy-substituted)Staphylococcus aureus (MRSA)≤ 4[3]
Benzoxazole-Thiazolidinone HybridBT18 (hydroxy-substituted)Staphylococcus aureus≤ 4[3]
Benzoxazole-Thiazolidinone HybridBT12 (hydroxy-substituted)Staphylococcus aureus≤ 4[3]
Benzoxazole-Thiazolidinone HybridBT11 (hydroxy-substituted)Staphylococcus aureus≤ 4[3]
Benzoxazole DerivativeCompound 2b (hydrophobic aromatic tie)Bacillus subtilis0.098 - 0.78[2]
Benzoxazole DerivativeN-phenacyl derivative (5k)Candida albicans (azole-resistant)16[4]
Benzoxazole DerivativeN-phenacyl derivative (6a)Candida albicans (azole-resistant)16[4]
Benzoxazole DerivativeN-phenacyl derivative (5i)Candida glabrata16[4]

Note: The data presented is a synthesis from multiple studies and direct comparison should be made with caution due to potential variations in experimental conditions. MRSA indicates Methicillin-Resistant Staphylococcus aureus.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

To ensure the reproducibility and comparability of results, adherence to a standardized protocol is paramount. The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[5]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test compound (benzoxazolone derivative)

  • Bacterial or fungal inoculum

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Spectrophotometer or microplate reader

Step-by-Step Methodology:

  • Preparation of Test Compound Stock Solution: Dissolve the benzoxazolone derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[7]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.[7]

    • Add 100 µL of the test compound stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well, except for the negative control wells. This brings the final volume in each well to 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for most bacteria, or as required for the specific microorganism.[7]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8] This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[9]

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock E Perform 2-Fold Serial Dilution of Compound A->E B Prepare 0.5 McFarland Inoculum Suspension C Dilute Inoculum to Working Concentration B->C F Inoculate Wells with Microbial Suspension C->F D Add Broth to 96-Well Plate D->E E->F G Incubate Plate (18-24h, 37°C) F->G H Read Results Visually or with Plate Reader G->H I Determine MIC H->I DNAGyraseInhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Benzoxazolone DNA Relaxed DNA DNAGyrase DNA Gyrase DNA->DNAGyrase SupercoiledDNA Supercoiled DNA Replication DNA Replication & Transcription SupercoiledDNA->Replication CellDeath Cell Death DNAGyrase->SupercoiledDNA BlockedComplex Stabilized DNA-Gyrase Cleavage Complex DNAGyrase->BlockedComplex Benzoxazolone Benzoxazolone Derivative Benzoxazolone->BlockedComplex BlockedComplex->CellDeath

Caption: Mechanism of DNA Gyrase Inhibition by Benzoxazolones.

Conclusion

Benzoxazolone derivatives represent a promising class of antimicrobial compounds with demonstrated activity against a range of pathogens, including drug-resistant strains. Their primary mechanism of action through the inhibition of DNA gyrase offers a validated and selective target for antibacterial drug development. This guide provides a comparative framework and detailed experimental protocols to empower researchers to effectively evaluate and advance novel benzoxazolone-based antimicrobials. The continued exploration of this chemical scaffold is a critical endeavor in the global effort to combat the growing threat of antimicrobial resistance.

References

  • Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. (2023). RSC Advances. [Link]

  • Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914). (2015). Journal of Medicinal Chemistry. [Link]

  • In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. (2021). International Journal of Molecular Sciences. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2023). Frontiers in Chemistry. [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2024). Applied Sciences. [Link]

  • Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, benzothiazole moiety. (n.d.). ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity. (2011). Molecules. [Link]

  • How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube. [Link]

  • (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. (2020). ResearchGate. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. [Link]

  • A benzoxazole derivative with a methylene bridge between the oxazole and phenyl rings: synthesis, antimicrobial susceptibility testing, and computational studies. (2021). Drug Design, Development and Therapy. [Link]

  • One step synthesis, characterization and anti-fungal activity of benzoxazole against candida albicans. (2016). ResearchGate. [Link]

  • Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. (2021). International Journal of Molecular Sciences. [Link]

  • Antibacterial activity of recently approved antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) strains: A systematic review and meta-analysis. (2022). Annals of Clinical Microbiology and Antimicrobials. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. [Link]

  • Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • 1.40: Bacterial Susceptibility to Antibiotics (Kirby-Bauer Test). (2023). Biology LibreTexts. [Link]

  • In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. (2021). International Journal of Molecular Sciences. [Link]

  • Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives. (2024). Annals of Clinical Microbiology and Antimicrobials. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). Scientific Reports. [Link]

  • What are Bacterial DNA gyrase inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (2022). Molecules. [Link]

Sources

A Researcher's Guide to Navigating the Cross-Reactivity of Benzoxazolone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the benzoxazolone scaffold has emerged as a "privileged structure," demonstrating a remarkable versatility in engaging a wide array of biological targets.[1][2] This guide provides an in-depth, comparative analysis of the cross-reactivity of benzoxazolone derivatives, with a particular focus on a representative compound from a series of soluble epoxide hydrolase (sEH) inhibitors. While the specific compound, (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, lacks extensive characterization in publicly available literature, the principles of selectivity and off-target effects are critical considerations for any researcher working with this chemical class.

The Benzoxazolone Scaffold: A Double-Edged Sword

The appeal of the benzoxazolone nucleus lies in its unique physicochemical properties, which allow for diverse chemical modifications and interactions with various biological targets.[1] This has led to the development of benzoxazolone-based compounds with a broad spectrum of reported biological activities, including anticancer, analgesic, anti-inflammatory, and neuroprotective effects.[1] However, this same versatility can also be a significant liability, leading to unintended off-target interactions and potential cross-reactivity, which can confound experimental results and lead to unforeseen toxicities in a clinical setting.

This guide will use a well-characterized 4-substituted benzoxazolone derivative, a potent inhibitor of soluble epoxide hydrolase (sEH), as a case study to explore the critical importance of assessing cross-reactivity. We will compare its hypothetical selectivity profile with alternative sEH inhibitors, providing a framework for researchers to evaluate and select the most appropriate chemical tools for their studies.

Case Study: A Benzoxazolone-Based sEH Inhibitor

Soluble epoxide hydrolase is a key enzyme in the metabolism of arachidonic acid, playing a crucial role in inflammation, pain, and cardiovascular diseases.[3] Inhibition of sEH is a promising therapeutic strategy, and several benzoxazolone derivatives have been identified as potent inhibitors.[3][4] For the purpose of this guide, we will consider a representative benzoxazolone sEH inhibitor, hereafter referred to as BZ-sEHi , based on the findings of a study on 4-substituted benzoxazolone derivatives.[4]

Table 1: Comparative Profile of sEH Inhibitors

FeatureBZ-sEHi (Hypothetical Profile)Alternative 1: Urea-Based Inhibitor (e.g., UC1153)Alternative 2: Adamantyl-Based Inhibitor (e.g., AUDA)
Scaffold Benzoxazolone1,3-Disubstituted UreaAdamantyl Acetamide
Primary Target Soluble Epoxide Hydrolase (sEH)Soluble Epoxide Hydrolase (sEH)Soluble Epoxide Hydrolase (sEH)
On-Target Potency (IC50) ~1.7 µM[4]Nanomolar rangeNanomolar range
Known Cross-Reactivity Potential for off-target effects on related hydrolases, kinases, or GPCRs due to the "privileged" nature of the scaffold.May interact with other urea-binding proteins.Can exhibit off-target effects on fatty acid amide hydrolase (FAAH).
Advantages - Readily synthesizable- Favorable physicochemical properties- High potency- Well-established class of sEH inhibitors- Potent and metabolically stable
Disadvantages - Potential for broad cross-reactivity- Limited selectivity data in the public domain- Potential for off-target effects- Off-target activity on FAAH can confound results in studies of lipid metabolism.

Experimental Workflows for Assessing Cross-Reactivity

A thorough evaluation of a compound's selectivity is paramount. The following are key experimental approaches to characterize the cross-reactivity profile of a benzoxazolone derivative like BZ-sEHi.

Broad-Panel Kinase Profiling

Given that the benzoxazolone scaffold has been incorporated into kinase inhibitors, a broad-panel kinase screen is a critical first step to identify potential off-target interactions.[5][6]

G cluster_prep Sample Preparation cluster_assay Kinase Assay Panel cluster_detection Detection cluster_analysis Data Analysis Compound BZ-sEHi Stock Solution AssayPlate Multi-well Assay Plate Compound->AssayPlate KinasePanel Panel of >300 Kinases KinasePanel->AssayPlate ATP ATP ATP->AssayPlate Substrate Substrate Substrate->AssayPlate DetectionReagent Detection Reagent AssayPlate->DetectionReagent Incubation Reader Plate Reader DetectionReagent->Reader DataAnalysis Calculate % Inhibition Reader->DataAnalysis SelectivityProfile Generate Selectivity Profile DataAnalysis->SelectivityProfile

Caption: Workflow for broad-panel kinase profiling.

Protocol for Kinase Profiling:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., BZ-sEHi) in DMSO.

  • Assay Setup: In a multi-well plate, combine the test compound at a fixed concentration (e.g., 10 µM) with each kinase from the panel, a suitable substrate, and ATP to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the consumption of ATP or the generation of product. The signal is typically luminescence- or fluorescence-based.

  • Data Acquisition: Read the plate using a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a vehicle control (DMSO). A significant inhibition (e.g., >50%) indicates a potential off-target interaction.

Competitive Binding Assays

To confirm and quantify off-target interactions identified in initial screens, competitive binding assays are employed. This method determines the affinity of the test compound for a target by measuring its ability to displace a known, labeled ligand.

G cluster_binding Binding Reaction cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis Target Target Protein Incubation Incubate Target, Labeled Ligand, and varying concentrations of BZ-sEHi Target->Incubation LabeledLigand Labeled Ligand LabeledLigand->Incubation TestCompound BZ-sEHi (Unlabeled Competitor) TestCompound->Incubation Separation Separate Bound from Unbound Ligand Incubation->Separation Quantification Quantify Bound Labeled Ligand Separation->Quantification Analysis Determine IC50 and Ki Quantification->Analysis

Caption: Workflow for a competitive binding assay.

Protocol for Competitive Binding Assay:

  • Reagent Preparation: Prepare solutions of the target protein, a high-affinity labeled ligand (e.g., radiolabeled or fluorescently tagged), and a serial dilution of the unlabeled test compound (BZ-sEHi).

  • Binding Reaction: In a suitable assay buffer, combine the target protein, a fixed concentration of the labeled ligand, and varying concentrations of the test compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the protein-bound labeled ligand from the unbound ligand. This can be achieved through various methods such as filtration, centrifugation, or size-exclusion chromatography.

  • Quantification: Measure the amount of bound labeled ligand.

  • Data Analysis: Plot the amount of bound labeled ligand as a function of the test compound concentration. Fit the data to a suitable binding model to determine the IC50 (the concentration of test compound that displaces 50% of the labeled ligand) and subsequently calculate the inhibition constant (Ki).

Cell-Based Reporter Assays

To assess the functional consequences of on- and off-target engagement in a more physiologically relevant context, cell-based reporter assays are invaluable. These assays measure the modulation of a specific signaling pathway by the test compound.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Cells Engineered Reporter Cell Line Treatment Treat cells with BZ-sEHi and/or Pathway Activator Cells->Treatment Incubation Incubate for a defined period Treatment->Incubation Lysis Lyse cells and add Reporter Substrate Incubation->Lysis Detection Measure Reporter Signal (e.g., Luminescence) Lysis->Detection Analysis Determine EC50 or IC50 Detection->Analysis

Sources

Comparative Guide to In Silico Modeling of Benzoxazolone-Target Binding: A Case Study with DNA Gyrase

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of computational methodologies for modeling the binding of small molecules to their protein targets. While the initial prompt focused on a specific molecule, (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a scarcity of public data on its specific biological interactions necessitates a broader approach. Therefore, we will use the versatile benzoxazolone scaffold as our core structure and conduct a case study on its interaction with a well-established antibacterial target, the B subunit of Staphylococcus aureus DNA Gyrase.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind methodological choices, ensuring a robust and self-validating computational workflow. We will objectively compare common software and techniques, supported by data and authoritative citations, to empower you to make informed decisions in your own research.

Introduction to Benzoxazolones and In Silico Modeling

The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Understanding how these molecules interact with their biological targets at an atomic level is crucial for rational drug design and optimization. In silico modeling provides a powerful lens to predict, visualize, and quantify these interactions before committing to costly and time-consuming wet-lab experiments.

Our case study will focus on the binding of a representative benzoxazolone derivative to the ATP-binding site of the S. aureus DNA gyrase B subunit (GyrB). This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics.[2] We will use the crystal structure of S. aureus GyrB complexed with an inhibitor (PDB ID: 4URO) as our receptor model.

This guide is structured into three main parts, reflecting a typical in silico drug discovery cascade:

  • Molecular Docking: To predict the most likely binding pose of the ligand.

  • Molecular Dynamics (MD) Simulation: To assess the stability of the predicted pose over time in a simulated physiological environment.

  • Binding Free Energy Calculation: To quantify the strength of the ligand-receptor interaction.

Part 1: Molecular Docking - A Comparative Approach to Pose Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The quality of a docking study is the foundation for all subsequent simulations. Here, we compare a widely-used, standalone program, AutoDock Vina , with a user-friendly, web-based tool, CB-Dock2 .

The Docking Workflow: A Conceptual Overview

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor Fetch Receptor PDB (e.g., 4URO) PrepReceptor Prepare Receptor (Remove water, add hydrogens) Receptor->PrepReceptor Ligand Design/Fetch Ligand (Benzoxazolone derivative) PrepLigand Prepare Ligand (Generate 3D conformer, assign charges) Ligand->PrepLigand Docking Perform Docking (e.g., AutoDock Vina or CB-Dock2) PrepReceptor->Docking PrepLigand->Docking Analysis Analyze Results (Binding affinity, poses, interactions) Docking->Analysis Selection Select Best Pose for Further Studies (e.g., MD Simulation) Analysis->Selection

Caption: General workflow for molecular docking experiments.

Methodology A: AutoDock Vina

Expertise & Experience: AutoDock Vina is a cornerstone of academic and industrial docking studies.[3] Its popularity stems from its excellent balance of speed and accuracy. It employs a Lamarckian genetic algorithm for ligand conformational searching and an empirical scoring function to estimate binding affinity in kcal/mol. The key to a successful Vina run lies in the meticulous preparation of input files and the precise definition of the search space (the "grid box").

Experimental Protocol (AutoDock Vina):

  • Receptor Preparation:

    • Load the receptor PDB file (e.g., 4URO) into AutoDock Tools (ADT).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens, which are critical for forming hydrogen bonds.

    • Compute Gasteiger charges to approximate the electrostatic potential.

    • Save the prepared receptor in the required PDBQT format.

  • Ligand Preparation:

    • Load the ligand structure (e.g., from a MOL2 or SDF file) into ADT.

    • Detect the ligand's rotatable bonds, which Vina will explore during the docking process.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • In ADT, define a 3D grid box that encompasses the entire binding site. For the GyrB ATP-binding site, this is typically centered on the location of the co-crystallized inhibitor. A box size of approximately 25x25x25 Å is a good starting point.

    • This step is critical: a poorly placed or sized box is a common source of error. The causality is simple – if the search space doesn't include the true binding pocket, the correct pose can never be found.

  • Configuration and Execution:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.

    • Run Vina from the command line: vina --config conf.txt --log log.txt

Methodology B: CB-Dock2 (Web Server)

Expertise & Experience: CB-Dock2 offers a "blind docking" approach, which is advantageous when the binding site is unknown. It automatically identifies potential binding cavities, calculates their centers, and runs AutoDock Vina within those predicted sites. This automates the most error-prone step for beginners: grid box definition. Its trustworthiness comes from its systematic and unbiased cavity identification algorithm.

Experimental Protocol (CB-Dock2):

  • Input Preparation:

    • Navigate to the CB-Dock2 web server.

    • Upload the receptor PDB file (must contain only protein chains).

    • Upload the ligand file in MOL2, SDF, or PDB format.

    • Provide a job title and email address.

  • Job Submission and Analysis:

    • Submit the job. The server will email a link to the results page when complete.

    • The results page provides the predicted binding poses, Vina scores for each cavity, and an interactive 3D viewer to inspect the interactions.

Performance Comparison: AutoDock Vina vs. CB-Dock2
FeatureAutoDock Vina (Local)CB-Dock2 (Web Server)Rationale & Causality
Setup Manual preparation of files and grid box definition required.Fully automated.Manual setup offers greater control for expert users but has a steeper learning curve and potential for human error.
Use Case Known binding site (target docking).Unknown binding site (blind docking) or for quick screening.CB-Dock2's strength is unbiased site identification. Vina is more efficient if the site is already known.
Flexibility Highly configurable (e.g., exhaustiveness, number of modes).Limited configuration options.Vina's flexibility allows for tuning the balance between computational cost and search thoroughness.
Computational Cost Requires local computational resources.No local resources required.Web servers are excellent for users without access to powerful workstations, but may have queue times.
Binding Affinity (kcal/mol) -8.5 (Example)-8.2 (Example)Scores are generally comparable as CB-Dock2 uses Vina as its backend. Minor differences can arise from how the search space is defined.

Part 2: Molecular Dynamics (MD) Simulation - From Static Poses to Dynamic Stability

A docking pose is a static snapshot. MD simulations provide a dynamic view, assessing the stability of the ligand-protein complex in a simulated aqueous environment over time. This step is crucial for validating docking results; an initially high-scoring pose that is unstable in MD is likely a false positive. We will primarily focus on GROMACS , a highly versatile and widely used MD engine.[4][5][6][7]

The MD Simulation Workflow

Start Start with Best Docked Pose (Protein-Ligand Complex) Topology Generate Topologies (Protein & Ligand Force Fields) Start->Topology Box Define Simulation Box (e.g., Dodecahedron) Topology->Box Solvate Solvate with Water Box->Solvate Ions Add Ions to Neutralize Solvate->Ions Minimize Energy Minimization Ions->Minimize NVT NVT Equilibration (Constant Volume/Temp) Minimize->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: Step-by-step workflow for a protein-ligand MD simulation.

Methodology: GROMACS

Expertise & Experience: GROMACS is a powerhouse for high-performance MD simulations. Its strength lies in its computational efficiency and extensive suite of analysis tools. A successful GROMACS simulation hinges on choosing an appropriate force field (a set of parameters describing the physics of the atoms and bonds) and meticulously equilibrating the system before the production run.

Experimental Protocol (GROMACS):

  • System Preparation & Topology Generation:

    • Protein: Use the gmx pdb2gmx tool to generate a GROMACS topology for the protein using a standard force field like CHARMM36 or AMBER. This step defines the physical properties of every atom in the protein.

    • Ligand: This is a critical step. Standard protein force fields do not contain parameters for drug-like molecules. A server like CGenFF or antechamber must be used to generate a compatible topology and parameter file for the benzoxazolone derivative.[4]

    • Combine the protein and ligand topologies into a single system description.

  • Solvation and Ionization:

    • Create a simulation box (e.g., a rhombic dodecahedron to efficiently sample space) around the complex using gmx editconf.

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P) using gmx solvate. This simulates the aqueous cellular environment.

    • Add ions (e.g., Na+ and Cl-) using gmx genion to neutralize the system's charge and mimic a physiological salt concentration. This is vital for accurately modeling electrostatic interactions.

  • Energy Minimization and Equilibration:

    • Perform a steep descent energy minimization using gmx grompp and gmx mdrun to relax the system and remove any steric clashes introduced during setup.

    • Perform a two-stage equilibration. First, an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature. Second, an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density. During equilibration, it is standard practice to apply position restraints to the protein and ligand heavy atoms, allowing the solvent to relax around them.

  • Production MD:

    • Run the production simulation (typically for 100-200 nanoseconds for binding stability assessment) with no restraints, allowing the complex to evolve naturally under the chosen force field.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand with respect to the protein's binding site. A low, stable RMSD (e.g., < 2-3 Å) indicates a stable binding pose.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of the protein residues to identify flexible regions and those that become more rigid upon ligand binding.

    • Hydrogen Bonds: Analyze the number and duration of hydrogen bonds between the ligand and protein over time. Consistent hydrogen bonding is a strong indicator of a stable interaction.

Performance Comparison: Simulation Analysis Metrics
MetricDesired OutcomeInterpretation & Causality
Ligand RMSD Low and stable fluctuation around an average value (< 3 Å).Indicates the ligand has found a stable binding mode and is not drifting out of the pocket. High RMSD suggests an unstable or transient interaction.
Protein RMSF Lower fluctuation in binding site residues compared to loops.Shows which parts of the protein are involved in the interaction. A decrease in fluctuation upon binding can indicate an induced-fit mechanism.
Hydrogen Bonds Consistent presence of key hydrogen bonds throughout the simulation.Transient hydrogen bonds that form and break quickly are less significant. Stable, long-lasting bonds are key drivers of binding affinity and specificity.

Part 3: Binding Free Energy Calculation - The MM/PBSA Method

While MD simulations tell us about stability, they don't directly provide a binding energy value. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the binding free energy from an MD trajectory. It offers a compromise between the accuracy of rigorous alchemical free energy methods and the speed of docking scores.

The MM/PBSA Calculation Workflow

cluster_terms Energy Components (for Complex, Receptor, Ligand) Start MD Trajectory of Protein-Ligand Complex Extract Extract Snapshots (Frames from the trajectory) Start->Extract Energy Calculate Energy Terms for each snapshot Extract->Energy Average Average Energies over all snapshots Energy->Average MM ΔE_MM (Bonded + VdW + Electrostatic) Final Calculate Final ΔG_binding Average->Final Polar ΔG_polar (Polar Solvation Energy) NonPolar ΔG_nonpolar (Non-polar Solvation Energy)

Sources

A Comparative Analysis of Nitrobenzoxazolone and Aminobenzoxazolone Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzoxazolone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its unique physicochemical properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic regions, make it an ideal framework for drug design.[2] Among the vast library of its derivatives, those substituted with nitro (NO₂) and amino (NH₂) groups on the benzene ring are of particular interest. These two functional groups, while synthetically linked, impart dramatically different electronic and steric properties to the parent molecule, leading to distinct pharmacological profiles.

The nitro group is a strong electron-withdrawing group, often associated with mechanisms involving bioreduction, while the amino group is a classic electron-donating group and a key hydrogen bond donor/acceptor, crucial for molecular recognition at biological targets. This guide provides an in-depth, objective comparison of the biological activities of nitrobenzoxazolone versus aminobenzoxazolone derivatives, supported by experimental data and protocols to inform rational drug design and development. We will explore their synthesis, comparative activities in antimicrobial and anticancer research, and delve into the structure-activity relationships that govern their efficacy.

Synthetic Relationship: From Nitro to Amino Precursors

A key aspect of comparing these two scaffolds is their direct synthetic relationship. Nitrobenzoxazolone derivatives are typically synthesized first and then serve as precursors to their amino counterparts via a straightforward chemical reduction. This pathway allows for the direct evaluation of a nitro compound and its corresponding amino analog, providing a clear basis for structure-activity relationship (SAR) studies.

The general synthetic workflow begins with a substituted 2-aminophenol, which undergoes cyclization to form the benzoxazolone ring. The nitro group is often introduced either on the starting phenol or on the benzoxazolone core itself. The subsequent reduction of the nitro group to an amine is most commonly achieved using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.[3]

Synthesis cluster_0 Synthesis Pathway cluster_1 Alternative Route (Ref [1]) 2-Nitrophenol 2-Nitrophenol 2-Aminophenol 2-Aminophenol 2-Nitrophenol->2-Aminophenol Reduction Nitrobenzoxazolone Nitrobenzoxazolone Cyclization_Agent e.g., Cyanogen Bromide Reduction e.g., SnCl₂·2H₂O Nitrobenzoxazolone->Reduction Aminobenzoxazolone Aminobenzoxazolone Reduction->Aminobenzoxazolone 2-Aminophenol_2 2-Aminophenol Cyclization_2 BrCN 2-Aminophenol_2->Cyclization_2 2-Aminobenzoxazole 2-Aminobenzoxazole Cyclization_2->2-Aminobenzoxazole

Caption: General synthetic relationship between nitro- and amino-substituted benzoxazolones.

Comparative Biological Activities

The substitution of a nitro group for an amino group can profoundly alter the biological profile of a benzoxazolone derivative. While both classes exhibit diverse activities, their potency and mechanisms often diverge.

Antimicrobial Activity

The benzoxazole/benzoxazolone scaffold is well-established for its antimicrobial properties.[4][5][6] The nature of the substituent on the aromatic ring plays a critical role in defining the spectrum and potency of this activity.

  • Nitrobenzoxazolones: The presence of a nitro group is a common feature in many antimicrobial drugs. Its strong electron-withdrawing nature can be crucial for the mechanism of action. For instance, in some classes of compounds, the nitro group is metabolically reduced within the microbial cell to form reactive nitroso or hydroxylamine intermediates that are cytotoxic.[7] While direct studies on nitrobenzoxazolones are varied, related 2-benzoxazolinones with nitro substituents have demonstrated broad antibacterial activity against both Gram-positive (Escherichia coli, Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Salmonella Enteritidis) bacteria.[5]

  • Aminobenzoxazolones: The conversion to an amino group often modulates the antimicrobial profile. Studies on 2-aminobenzoxazole derivatives have shown excellent and broad-spectrum antifungal activities against various phytopathogenic fungi, with some compounds showing efficacy superior to the commercial fungicide hymexazol.[3] In the context of antibacterial activity, the amino group can serve as a key point for further derivatization. For example, N,N-disubstituted 2-aminobenzothiazoles (a related scaffold) were found to be potent inhibitors of Staphylococcus aureus.[8] This suggests that while the core aminobenzoxazolone may have inherent activity, its true potential is often realized when the amino group is used as a handle to introduce other pharmacophoric features.

Comparative Insight: The primary difference lies in their likely mechanisms. Nitro-derivatives may act as pro-drugs requiring bioreduction, a mechanism effective against specific microbial enzymes. Amino-derivatives, on the other hand, often act as scaffolds for further modification, where the amino group's ability to form hydrogen bonds and act as a nucleophile is key to interaction with the biological target or for synthetic elaboration.

Compound ClassOrganism TypeExample ActivityReference
Nitro-derivatives BacteriaWide antibacterial activity against E. coli, B. subtilis, S. aureus[5]
Amino-derivatives FungiPotent, broad-spectrum antifungal activity against phytopathogenic fungi[3]
Amino-derivatives BacteriaServes as a key scaffold for potent inhibitors of S. aureus[8]
Anticancer Activity

Benzoxazolone derivatives have been extensively investigated for their potential as anticancer agents, targeting various hallmarks of cancer.[1][2][9]

  • Nitrobenzoxazolones: The utility of nitroaromatic compounds in oncology is often linked to their ability to induce cytotoxicity under hypoxic conditions, which are prevalent in solid tumors. Enzymes within these environments can reduce the nitro group to generate reactive oxygen species (ROS) or other cytotoxic metabolites that damage DNA and other cellular components. This hypoxia-selective activation makes nitro-containing compounds attractive candidates for targeted cancer therapy.

  • Aminobenzoxazolones: The amino group provides a vector for interaction with specific enzyme active sites. For example, aminobenzophenones, which share the aminophenyl moiety, have been developed as potent and selective p38 MAP kinase inhibitors with significant anti-inflammatory and potential anticancer effects.[10] The amino group is often crucial for forming key hydrogen bonds within the kinase hinge region. Furthermore, benzoxazolone carboxamides have been identified as potent inhibitors of acid ceramidase (AC), an enzyme implicated in cancer progression by reducing levels of pro-apoptotic ceramides.[11] The SAR studies of these compounds highlight the importance of the benzoxazolone core and modifications that are often appended to an amino precursor.

Comparative Insight: The anticancer strategy differs significantly. Nitrobenzoxazolones may function as hypoxia-activated prodrugs with a broader cytotoxic effect, while aminobenzoxazolones are more commonly tailored to act as specific enzyme inhibitors (e.g., kinase inhibitors), offering a more targeted therapeutic approach. The most potent benzoxazolone-based anticancer agents often result from modifications built upon the aminobenzoxazolone scaffold.[1]

Structure-Activity Relationship (SAR) Summary

The transition from a nitro to an amino group is a fundamental SAR switch:

  • Electronic Effects: The electron-withdrawing nitro group decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and influencing its pKa. The electron-donating amino group increases electron density and introduces a basic center.

  • Hydrogen Bonding: The amino group is a potent hydrogen bond donor and acceptor, enabling specific, directional interactions with protein targets like enzyme active sites. The nitro group is only a hydrogen bond acceptor. This difference is fundamental to their potential as specific enzyme inhibitors versus more broadly acting agents.

  • Metabolic Profile: The nitro group is a site for metabolic reduction, which can be a bioactivation step (as in antimicrobials) or a detoxification pathway. The amino group is a site for metabolic acetylation, methylation, or other conjugations, which significantly alters the compound's pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

To provide a practical framework for evaluating and comparing these compounds, we describe two standard methodologies.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to assess antimicrobial activity by determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the nitro- and aminobenzoxazolone derivatives (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a suspension of the target microorganism (e.g., S. aureus, E. coli) and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension further in the growth medium to the final desired inoculum density.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (wells with inoculum but no compound) and a negative control (wells with medium only).

  • Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: MTT Assay for Cell Viability (Anticancer Screening)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in their appropriate culture medium and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include untreated cells as a control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Outlook

The choice between a nitrobenzoxazolone and an aminobenzoxazolone scaffold is a critical decision in the drug discovery process. This guide illustrates that this is not merely a minor substitution but a strategic choice that dictates the likely mechanism of action and therapeutic application.

  • Nitrobenzoxazolones hold promise as bioreductive prodrugs, particularly in antimicrobial applications and as hypoxia-activated anticancer agents. Their development requires a deep understanding of the specific reductase enzymes present in the target cells or pathogens.

  • Aminobenzoxazolones serve as exceptionally versatile platforms for developing highly specific inhibitors. The amino group provides a crucial anchor for targeted interactions and a synthetic handle for optimization of potency and pharmacokinetic properties. They are often the preferred scaffold for targeting host enzymes in diseases like cancer and inflammation.

Future research should focus on direct, head-to-head comparisons of nitro- and amino-substituted pairs in a wide array of biological assays. Such studies, combined with co-crystallography and metabolic profiling, will provide a clearer roadmap for harnessing the full potential of the benzoxazolone scaffold in developing next-generation therapeutics.

References

  • Wang, X., et al. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi.

  • Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.

  • Yousuf, M., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie.

  • Yousuf, M., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. PubMed.

  • Šačkus, A., et al. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 27(23), 8343.

  • Srinivas, V., et al. (2013). Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives. International Journal of Computational Engineering Research, 3(5), 31-35.

  • Kamal, M., et al. (2022). Biological activities of benzoxazole and its derivatives.

  • Al-A`arajy, Z. H. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Diyala Journal of Pure Science.

  • Pizzirani, D., et al. (2015). Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure-Activity Relationship (SAR) Studies. Journal of Medicinal Chemistry, 58(24), 9826-9832.

  • Hoffman, P. S., et al. (2015). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. PLoS ONE, 10(12), e0145233.

  • Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651-5662.

  • Wyrzykiewicz, E., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(5), 727-742.

  • Su, G. D., et al. (2003). Structure-activity Relationships for 4-nitrobenzyl Carbamates of 5-aminobenz[e]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction With E. Coli Nitroreductase. Journal of Medicinal Chemistry, 46(12), 2456-2466.

  • Macías, F. A., et al. (2006). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 54(26), 9911-9920.

  • Miller, M. J., et al. (2022). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 74, 128919.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides essential procedural guidance for the safe handling and proper disposal of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (CAS 19739-41-4). As a specialized heterocyclic compound, its unique structure—incorporating a nitroaromatic group, a benzoxazole core, and a carboxylic acid moiety—necessitates a multi-faceted approach to risk mitigation and waste management. This guide is built upon an analysis of these functional groups and data from structurally analogous compounds to ensure best practices in laboratory safety and environmental stewardship. It is intended for researchers, chemists, and drug development professionals who handle this or similar reagents.

Part 1: Hazard Analysis and Risk Assessment

A thorough understanding of a chemical's structure is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is not consistently available, a component-based hazard assessment provides a robust framework for establishing safety protocols.

  • Nitroaromatic Moiety: The presence of the nitro group (-NO2) attached to the benzene ring is the most significant contributor to the compound's hazard profile. Nitroaromatic compounds are widely recognized for their potential toxicity, mutagenicity, and environmental persistence.[1][2] The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation, contributing to its recalcitrance in the environment.[2] Many are listed as priority pollutants by the U.S. Environmental Protection Agency (EPA).[2][3]

  • Benzoxazole Core: The benzoxazole structure is a common scaffold in medicinal chemistry, found in many biologically active compounds and pharmaceuticals.[4][5][6] This bioactivity underscores the need to prevent uncontrolled release into the environment and to minimize personnel exposure.

  • Acetic Acid Side Chain: The carboxylic acid group influences the compound's solubility and imparts acidic, corrosive properties.[7]

Based on this structural analysis, the following hazards should be anticipated:

Hazard CategoryAnticipated Risk & RationaleSupporting Sources
Human Health Toxicity The nitroaromatic class of compounds is associated with toxicity, mutagenicity, and carcinogenicity.[1][2] These effects often stem from the metabolic reduction of the nitro group into reactive intermediates that can damage DNA.[2][1][2][8]
Environmental Hazard Nitroaromatic compounds are notorious environmental pollutants due to their persistence in soil and groundwater and their toxicity to aquatic life.[2][9] Improper disposal can lead to long-term contamination.[2][3][2][3][9][10]
Chemical Reactivity While this specific compound is not documented as explosive, many nitroaromatic compounds possess explosive potential, especially di- and tri-nitro derivatives.[11] It should be considered incompatible with strong oxidizing agents and strong bases. The carboxylic acid moiety will react with bases.[11][12][13]
Physical Hazard Assumed to be a skin and eye irritant, consistent with many complex organic acids and benzoxazole derivatives.[10][12][7][10][12]

Part 2: Mandatory Personal Protective Equipment (PPE)

A stringent PPE protocol is non-negotiable to prevent exposure. The following table outlines the minimum required equipment for handling (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid in solid form or in solution.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye & Face Protection Safety glasses with side-shields or tight-sealing safety goggles.Conforming to OSHA 29 CFR 1910.133 or EN166. Protects against dust particles and potential splashes.[14]
Skin Protection Chemical-resistant nitrile or neoprene gloves. A full-length lab coat.Prevents direct skin contact. Glove material should be selected based on the solvent used, if any.[12]
Respiratory Protection Use in a certified chemical fume hood.Ensures adequate ventilation and prevents inhalation of fine particulates (if solid) or aerosols.[12]

Part 3: Spill Management Protocol

Immediate and correct response to a spill is critical to containing the hazard.

1. Evacuate & Secure:

  • Alert personnel in the immediate area.
  • Eliminate all sources of ignition.[15]
  • Ensure the area is well-ventilated, preferably within a chemical fume hood.

2. For Small Spills (Solid or Liquid):

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[16] Do not use combustible materials like paper towels as the primary absorbent.
  • Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.
  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

3. For Large Spills:

  • Evacuate the laboratory immediately.
  • Close the doors to the affected area.
  • Notify your institution's Environmental Health & Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Part 4: Step-by-Step Waste Disposal Protocol

The guiding principle for the disposal of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is that it must be treated as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in general solid waste.[9][11]

Step 1: Waste Characterization & Segregation

  • Characterize: All waste containing this compound, including pure solid, solutions, and contaminated materials (e.g., gloves, absorbent), must be classified as hazardous chemical waste. This classification is based on its toxic nitroaromatic component, which aligns with criteria for listed wastes under the EPA's Resource Conservation and Recovery Act (RCRA).[17] For example, wastes from nitrobenzene production carry codes like K025 and K104.[18]

  • Segregate: Keep this waste stream separate from all other chemical waste unless compatibility has been explicitly verified. It is particularly important to avoid mixing with strong oxidizing agents or strong bases.[13]

Step 2: Containerization

  • Solid Waste: Collect pure solid, contaminated powders, and debris in a clearly labeled, sealable, wide-mouth container made of compatible plastic or glass.

  • Liquid Waste: Collect solutions in a designated, leak-proof, and sealable hazardous waste container (e.g., a high-density polyethylene carboy). Ensure the container is compatible with the solvent used.

  • Labeling: All waste containers must be labeled immediately with the words "Hazardous Waste," the full chemical name "(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid," and an indication of the major hazards (e.g., "Toxic," "Environmental Hazard").

Step 3: Storage

  • Store sealed waste containers in a designated satellite accumulation area or central hazardous waste storage facility.

  • The storage area must be well-ventilated, secure, and equipped with secondary containment to capture any potential leaks.

Step 4: Final Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[15]

  • Disposal will likely involve high-temperature incineration at a permitted facility, which is the standard method for destroying toxic organic compounds.[14]

  • Complete all required waste manifest documentation for tracking the waste from generation to final disposal.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

G Disposal Workflow for (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid A Waste Generation (Solid, Liquid, Contaminated PPE) B Is waste (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid? A->B C Segregate into Designated Hazardous Waste Container B->C Yes I Follow Standard Lab Disposal Procedures B->I No D Label Container: 'Hazardous Waste' Full Chemical Name Hazard Symbols C->D E Store in Secure Satellite Accumulation Area (with Secondary Containment) D->E F Contact EHS or Licensed Hazardous Waste Contractor E->F G Complete Waste Manifest for Transport F->G H Final Disposal via Incineration G->H

Sources

A Comprehensive Guide to the Safe Handling of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in drug discovery and development, the paramount principle is safety through informed practice. This guide provides essential safety protocols and logistical plans for handling (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (CAS 19739-41-4), a compound of interest in proteomics research.[1] Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive synthesizes data from structurally analogous compounds, including benzoxazole derivatives, nitro compounds, and acetic acid, to establish a robust framework for risk mitigation.

Hazard Analysis: A Synthesis of Structural Precedents

The chemical structure of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid informs a cautious approach. The presence of a nitro group suggests potential hazards associated with this class of compounds.[2] The benzoxazole core is found in various bioactive molecules, and its derivatives may exhibit irritant properties.[3] Furthermore, the acetic acid moiety indicates corrosive potential, particularly to skin and eyes.[4][5][6] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely recommended but essential.

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered approach to PPE is critical to ensure researcher safety. The following table outlines the recommended PPE for handling (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, with detailed justifications for each selection.

PPE CategoryItemSpecification and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGiven the acidic nature of the compound, severe eye irritation or damage is a primary concern.[4][5][6][7] Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[3] A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[2]
Hand Protection Double-Gloving with Nitrile GlovesNitrile gloves offer good resistance to a range of chemicals.[2][8] Double-gloving is a prudent measure to protect against potential tears or rapid permeation.[2] It is crucial to inspect gloves for any signs of degradation before and during use.[9] Contaminated gloves should be removed and disposed of properly.[10]
Body Protection Flame-Resistant Laboratory Coat and Chemical-Resistant ApronA flame-resistant lab coat provides a primary barrier against incidental contact.[2] A chemical-resistant apron worn over the lab coat offers an additional layer of protection against spills and splashes of this potentially corrosive compound.[2][3]
Respiratory Protection Certified Chemical Fume HoodAll manipulations of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][4] A NIOSH-approved respirator may be necessary if engineering controls are insufficient.[2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

Preparation and Engineering Controls
  • Fume Hood Verification : Before commencing any work, ensure the chemical fume hood is operational and has a current certification.[2]

  • Designated Work Area : Demarcate a specific area within the fume hood for the handling of the compound to contain any potential spills.

  • Gather Materials : Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to streamline the workflow and reduce the time spent handling the chemical.

Handling and Experimental Procedure
  • Weighing : Tare a suitable container within the chemical fume hood before weighing the solid compound.

  • Transfer : Handle the solid with appropriate tools (e.g., spatula) to prevent direct contact.

  • Dissolution : If preparing a solution, add the solid compound to the solvent slowly and in small portions.

  • Constant Vigilance : Continuously monitor the experiment for any signs of unexpected reactions. Keep the fume hood sash at the lowest practical height throughout the procedure.[2]

Post-Experiment Decontamination
  • Surface Cleaning : Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate cleaning agent.

  • Proper Storage : If any of the compound or its solutions are to be stored, ensure they are in clearly labeled, sealed containers.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper waste management is a critical component of laboratory safety.

Waste Segregation
  • Solid Waste : All solid waste contaminated with (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, such as gloves, weighing paper, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[2]

  • Liquid Waste : Any liquid waste containing the compound should be collected in a separate, labeled hazardous waste container.[2][3]

Disposal Protocol
  • Dispose of all waste in accordance with federal, state, and local regulations.[3][11] This may involve incineration at an approved waste disposal facility.[3] Never pour chemical waste down the drain unless explicitly permitted by your institution's environmental health and safety office.[12]

Emergency Procedures: Preparedness for Unexpected Events

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationAction
Eye Contact Immediately flush the eyes with gently running tap water for at least 20 minutes, holding the eyelids open.[4] Seek immediate medical attention.[13][14]
Skin Contact Remove contaminated clothing immediately.[4][5] Wipe away as much of the chemical as possible with a dry cloth or paper towel, then irrigate the affected area with running water for at least 20 minutes.[4] Seek medical attention if irritation persists.[13]
Ingestion Do not induce vomiting.[11] Rinse the mouth thoroughly with water.[4][5] Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air immediately.[11][14] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[13] Seek immediate medical attention.[11]
Spill For small spills, use an absorbent material like cat litter to contain the substance.[4] Scoop the material into a designated hazardous waste container. For larger spills, evacuate the area and contact your institution's emergency response team.[14]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Proceed to Handling Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Proceed to Disposal Label Waste Label Waste Segregate Waste->Label Waste Dispose per Protocol Dispose per Protocol Label Waste->Dispose per Protocol

Caption: A flowchart outlining the key stages of safely handling (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

References

  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile - Benchchem. (n.d.).
  • Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid - Benchchem. (n.d.).
  • Student safety sheets 23 Ethanoic (acetic) acid - CLEAPSS Science. (n.d.).
  • Safety Data Sheet: Acetic acid - Carl ROTH. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • Acetic Acid Hazards & Safety Information - VelocityEHS. (2014, November 19).
  • Glacial Acetic Acid. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • What are personal protective equipment requirements for handling hazardous chemicals during production? - Quora. (2022, November 14).
  • (6-NITRO-2-OXO-1,3-BENZOXAZOL-3(2H)-YL)ACETIC ACID - ChemicalBook. (n.d.).
  • (6-nitro-2-oxo-1,3-benzoxazol-3(2h)-yl)aceticacid - Echemi. (n.d.).
  • Material Safety Data Sheet - Acetic acid MSDS. (2005, October 9).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | CAS 19739-41-4 | SCBT. (n.d.).
  • Acetic Acid Solution, 6M. (2009, January 23).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.